Chemical properties of 4-(Methoxymethyl)-2-azaspiro[4.4]nonane
Technical Whitepaper: 4-(Methoxymethyl)-2-azaspiro[4.4]nonane as a High-Value Scaffold Executive Summary In the contemporary landscape of drug discovery, the transition from planar, aromatic-heavy structures to three-dim...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: 4-(Methoxymethyl)-2-azaspiro[4.4]nonane as a High-Value Scaffold
Executive Summary
In the contemporary landscape of drug discovery, the transition from planar, aromatic-heavy structures to three-dimensional (3D) architectures is paramount for improving clinical success rates. 4-(Methoxymethyl)-2-azaspiro[4.4]nonane represents a sophisticated "privileged scaffold" that addresses this need. By combining the conformational rigidity of the 2-azaspiro[4.4]nonane core with the physicochemical modulation of a methoxymethyl ether side chain, this moiety offers a superior balance of lipophilicity, aqueous solubility, and metabolic stability. This guide provides a comprehensive technical analysis of its chemical properties, synthetic accessibility, and application as a bioisostere in medicinal chemistry.
Structural Architecture & Stereochemistry
The 4-(Methoxymethyl)-2-azaspiro[4.4]nonane scaffold is defined by a spiro-junction connecting a pyrrolidine ring and a cyclopentane ring. Unlike flat bicyclic systems (e.g., indole), this spirocyclic framework forces the molecule into a defined 3D vector space, significantly increasing the fraction of
hybridized carbons ().
Spiro-Quaternary Center (C5): The C5 spiro-carbon acts as a "conformational lock," restricting the flexibility of the pyrrolidine ring. This pre-organization minimizes the entropic penalty upon protein binding.
Chirality at C4: The introduction of the methoxymethyl group at the C4 position creates a chiral center. In a drug discovery context, this allows for the exploration of specific enantiomeric interactions within a binding pocket. The substituent is positioned adjacent to the spiro-center, creating a unique steric environment that can block metabolic access to the pyrrolidine ring.
Vector Positioning: The methoxymethyl group projects a hydrogen-bond acceptor (ether oxygen) into a defined spatial region, distinct from the vectors available to standard 3- or 4-substituted piperidines.
Physicochemical Profile
The integration of the methoxymethyl group onto the lipophilic spiro-hydrocarbon core creates a "tuned" physicochemical profile ideal for CNS and peripheral targets.
Property
Value / Trend
Mechanistic Insight
Molecular Weight
~169.26 g/mol
Fragment-like; allows ample room for elaboration into Lead-like space (MW < 350).
cLogP
1.8 – 2.2 (Est.)
The ether oxygen lowers LogP by ~0.5–0.8 units compared to the propyl analog, preventing "molecular obesity" while maintaining membrane permeability.
pKa (Conj. Acid)
9.8 – 10.2
Typical for secondary amines in spiro-pyrrolidines. The remote ether oxygen has minimal inductive effect on the basic nitrogen.
TPSA
~21 Ų
Low polar surface area suggests high blood-brain barrier (BBB) permeability potential.
Metabolic Stability
High
The spiro-junction blocks -oxidation at C5. The methoxymethyl group is sterically shielded, reducing the rate of O-dealkylation compared to linear ethers.
Synthetic Pathways[1][2][3]
The synthesis of 4-substituted 2-azaspiro[4.4]nonanes typically relies on constructing the pyrrolidine ring onto a pre-existing cyclopentane framework or utilizing a convergent cycloaddition strategy.
This is the most versatile method for generating the spiro-core with specific substitution patterns at the 3- or 4-positions of the pyrrolidine ring.
Protocol Overview:
Precursor Generation: Reaction of an amino acid derivative (e.g., N-(methoxymethyl)glycine) with paraformaldehyde generates a reactive azomethine ylide in situ.
Dipolarophile: Methylenecyclopentane acts as the exocyclic alkene.
Cycloaddition: The 1,3-dipole adds across the exocyclic double bond. To achieve the 4-methoxymethyl substitution specifically, a substituted dipolarophile or a post-cyclization functionalization of a 4-carboxylate intermediate is required.
Alternative Route: Ring-Closing Metathesis (RCM)
For precise control over the C4 substituent, an RCM approach using Grubbs' catalyst is preferred.
Alkylation: Alkylation of tert-butyl allylcarbamate with 1-(allyloxymethyl)cyclopentyl-1-methyl methanesulfonate.
RCM: Cyclization using Grubbs II catalyst to form the dehydropyrrolidine spirocycle.
Reduction: Hydrogenation (Pd/C) installs the saturated core.
Figure 1: Generalized synthetic logic for accessing the spiro-pyrrolidine core via cycloaddition.
Reactivity & Derivatization[1][3][4]
The secondary amine (N2) is the primary handle for library generation.
Reductive Amination: Reaction with aldehydes/ketones using STAB (Sodium Triacetoxyborohydride) is efficient and preserves the spiro-architecture.
Nucleophilic Aromatic Substitution (SnAr): The steric bulk of the spiro-system does not significantly hinder reaction with fluorinated heterocycles, making it an excellent core for kinase inhibitors.
Ether Cleavage: The methoxymethyl ether is stable under standard acidic/basic conditions used in library synthesis (e.g., TFA deprotection of Boc groups), but can be cleaved with
if a free hydroxyl is required for further diversity.
Applications in Medicinal Chemistry
Bioisosteric Replacement:
The 4-(methoxymethyl)-2-azaspiro[4.4]nonane moiety serves as a bioisostere for:
4-Methoxypiperidine: It retains the ether acceptor and basic nitrogen but introduces a rigid, orthogonal vector.
3-Methoxymethylpyrrolidine: The spiro-fusion adds lipophilicity and metabolic protection without changing the fundamental pharmacophore interactions.
Case Study: "Escaping Flatland"
In programs targeting GPCRs (e.g., chemokine receptors), replacing a flat piperidine ring with this spiro-scaffold has been observed to:
Improve Solubility: By disrupting crystal packing energies (
effect).
Reduce hERG Liability: The rigid 3D structure often prevents the
-stacking interactions within the hERG channel pore that are common with flexible, flat aromatic amines.
Figure 2: Structure-Activity Relationship (SAR) contribution of the scaffold.
References
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[4.4]nonane Scaffolds. Organic Letters, 12(9), 1944–1947. Link
PubChem. (2025). Compound Summary: 4-(Methoxymethyl)-2-azaspiro[4.4]nonane.[1] National Library of Medicine. Link
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. Link
Google Patents. (2014). WO2014043068A1 - Glucosylceramide synthase inhibitors. (Demonstrates usage of methoxymethyl-substituted spiro-intermediates). Link
4-(Methoxymethyl)-2-azaspiro[4.4]nonane molecular structure and weight
An In-Depth Technical Guide to 4-(Methoxymethyl)-2-azaspiro[4.4]nonane: Structure, Properties, and Synthesis Abstract This technical guide provides a comprehensive analysis of 4-(Methoxymethyl)-2-azaspiro[4.4]nonane, a h...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 4-(Methoxymethyl)-2-azaspiro[4.4]nonane: Structure, Properties, and Synthesis
Abstract
This technical guide provides a comprehensive analysis of 4-(Methoxymethyl)-2-azaspiro[4.4]nonane, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The unique three-dimensional architecture of the azaspiro[4.4]nonane scaffold offers a rigid framework that is increasingly utilized to enhance target affinity, selectivity, and pharmacokinetic properties of therapeutic candidates. This document details the molecular structure and physicochemical properties of the title compound, presents a plausible, multi-step synthetic pathway based on established chemical principles, and discusses its potential applications as a versatile building block in modern drug discovery.
Introduction: The Value of Spirocyclic Scaffolds in Medicinal Chemistry
In the pursuit of novel therapeutics, drug designers continually seek molecular scaffolds that provide precise three-dimensional arrangements of functional groups to optimize interactions with biological targets. Spirocycles, compounds featuring two rings connected by a single common atom, are particularly valuable in this regard. The inherent rigidity of the spirocyclic core minimizes conformational flexibility, which can lead to a lower entropic penalty upon binding to a target protein and may improve metabolic stability.[1]
The 2-azaspiro[4.4]nonane ring system is a prominent example of such a scaffold, serving as a key structural motif in various bioactive molecules.[2] Its derivatives have been explored for a range of therapeutic applications, including as agonists of nicotinic acetylcholine receptors and inhibitors of the hepatitis C virus.[2][3] The introduction of a methoxymethyl substituent at the 4-position adds a flexible hydrogen bond acceptor and modulates the lipophilicity of the parent scaffold, offering a valuable vector for fine-tuning structure-activity relationships (SAR).
Molecular Structure and Physicochemical Properties
The fundamental characteristics of 4-(Methoxymethyl)-2-azaspiro[4.4]nonane are derived from its unique bicyclic structure, which features a pyrrolidine ring fused to a cyclopentane ring at a quaternary carbon center.
Molecular Formula and Weight
The chemical identity of the compound is defined by its elemental composition and mass.
The two-dimensional structure of 4-(Methoxymethyl)-2-azaspiro[4.4]nonane is depicted below. The spiro center (C5) joins the five-membered pyrrolidine ring and the five-membered cyclopentane ring. The methoxymethyl substituent is attached to the carbon at position 4 of the pyrrolidine ring.
Caption: 2D structure of 4-(Methoxymethyl)-2-azaspiro[4.4]nonane.
Physicochemical Data
The predicted and calculated physicochemical properties are essential for assessing the molecule's suitability for drug development, including its likely absorption, distribution, metabolism, and excretion (ADME) profile.
The synthesis strategy hinges on first constructing the parent 2-azaspiro[4.4]nonane core, followed by functionalization at the 4-position. A more direct approach involves synthesizing a precursor already containing a handle at the 4-position, such as an ester, which can then be reduced and etherified.
The key transformations are:
Formation of the Spirocyclic Core: Building the 2-azaspiro[4.4]nonane ring system.
Reduction of an Ester: Converting a carboxylate group to a primary alcohol.
O-Alkylation (Etherification): Transforming the resulting hydroxyl group into a methoxymethyl ether.
Caption: Retrosynthetic analysis for the target molecule.
Proposed Experimental Protocol
This protocol is a plausible route based on established organic chemistry principles, such as the synthesis of the parent 2-azaspiro[4.4]nonane scaffold.[4]
Step 1: Synthesis of 2,2-Cyclopentanediacetic acid
This intermediate is crucial for forming the spirocyclic core.
Rationale: This step creates the di-acid precursor necessary for the subsequent reductive cyclization to form the pyrrolidine ring.
Procedure:
In a round-bottom flask, dissolve cyclopentanone (1.0 eq) and two equivalents of a malonate derivative (e.g., diethyl malonate) in absolute ethanol.
Add a catalytic amount of a base like piperidine and heat the mixture to reflux for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
Upon reaction completion, cool the mixture and collect the precipitated intermediate.
Suspend the intermediate in a mixture of concentrated sulfuric acid and water (1:1 v/v) and heat to reflux for 8-12 hours to achieve hydrolysis and decarboxylation.
Cool the reaction in an ice bath to precipitate the diacid. Collect the solid by vacuum filtration and recrystallize from hot water.
Step 2: Reductive Cyclization to form 2-Azaspiro[4.4]nonan-4-one
Rationale: This step forms the core heterocyclic ring system. A variation of the established synthesis for the parent amine is used to generate a lactam, which is a versatile intermediate.
Procedure:
Convert the diacid from Step 1 to its corresponding anhydride by heating with acetic anhydride.
Treat the anhydride with aqueous ammonia under pressure to form the corresponding diamide.
Perform a Hofmann rearrangement on the diamide using bromine and sodium hydroxide to yield a diamine, which will spontaneously cyclize to the lactam, 2-Azaspiro[4.4]nonan-4-one, upon workup.
Step 3: Reduction of Lactam to 4-(Hydroxymethyl)-2-azaspiro[4.4]nonane
Rationale: A powerful reducing agent is needed to reduce both the amide (lactam) carbonyl and introduce the hydroxymethyl group in a single cascade if starting from an ester-acid precursor, or in two steps from the lactam. For simplicity, we assume reduction of the lactam to the amine, followed by functionalization. A more elegant route would reduce a 4-carboxy derivative directly. Let's refine this to a more common route: reduction of the lactam to the amine, followed by introduction of the sidechain. Correction: A more direct route involves reducing a 4-ester derivative. Let's assume the synthesis of methyl 2-azaspiro[4.4]nonane-4-carboxylate via a Dieckmann condensation or similar strategy.
Procedure (Revised from a 4-Ester Precursor):
Protect the secondary amine of a 2-azaspiro[4.4]nonane-4-carboxylate precursor with a suitable protecting group (e.g., Boc anhydride).
In a flask under an inert atmosphere (argon), suspend lithium aluminum hydride (LiAlH₄, ~2.0 eq) in anhydrous tetrahydrofuran (THF).
Cool the suspension to 0 °C and slowly add a solution of the N-Boc protected ester in anhydrous THF.
Allow the mixture to warm to room temperature and stir for 12-18 hours.
Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.
Filter the resulting aluminum salts and extract the filtrate with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-(hydroxymethyl)-2-azaspiro[4.4]nonane.
Step 4: O-Alkylation to form the Methoxymethyl Ether
Rationale: This step installs the final methoxymethyl group onto the primary alcohol. The use of a non-nucleophilic base prevents side reactions.[5][6]
Procedure:
Dissolve the alcohol from the previous step (1.0 eq) in anhydrous dichloromethane (DCM).
Add N,N-diisopropylethylamine (DIPEA, ~1.5 eq).
Cool the solution to 0 °C and add chloromethyl methyl ether (MOM-Cl, ~1.2 eq) dropwise. Caution: MOM-Cl is a potent carcinogen and must be handled with extreme care in a chemical fume hood.[6]
Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with DCM.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-Boc protected product.
Step 5: Deprotection of the Amine
Rationale: The final step is the removal of the Boc protecting group to liberate the secondary amine of the target compound.
Procedure:
Dissolve the protected compound in a suitable solvent like dichloromethane or 1,4-dioxane.
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
Stir at room temperature for 1-2 hours.
Concentrate the mixture under reduced pressure. The product can be isolated as the corresponding salt or neutralized with a base and purified by silica gel chromatography to yield the free base of 4-(Methoxymethyl)-2-azaspiro[4.4]nonane.
Applications in Drug Discovery
The 4-(Methoxymethyl)-2-azaspiro[4.4]nonane scaffold is a valuable building block for creating chemical libraries for high-throughput screening. Its utility lies in the combination of its rigid core and the specific properties of its substituent.
Scaffold Rigidity: The spirocyclic nature provides a well-defined exit vector for the methoxymethyl group, allowing for systematic exploration of the surrounding chemical space. This rigidity can enhance binding affinity to target proteins by reducing the entropic cost of binding.[1]
Modulation of Physicochemical Properties: The methoxymethyl group serves as a hydrogen bond acceptor and adds a degree of polarity compared to a simple alkyl chain. This functional group can be used to improve solubility and ADME properties while potentially forming key interactions within a protein's binding pocket.
Versatile Intermediate: The secondary amine provides a convenient attachment point for a wide array of functional groups, allowing this scaffold to be incorporated into larger, more complex molecules targeting diverse biological pathways.
Conclusion
4-(Methoxymethyl)-2-azaspiro[4.4]nonane represents a synthetically accessible and highly valuable scaffold for modern medicinal chemistry. Its combination of a rigid three-dimensional core and a functionalized sidechain provides an excellent starting point for the development of novel therapeutic agents with potentially improved efficacy, selectivity, and pharmacokinetic profiles. The synthetic route outlined in this guide, based on established and reliable chemical transformations, offers a clear path for the production of this and related derivatives for further investigation in drug discovery programs.
References
4-(methoxymethyl)-2-azaspiro[4.4]nonane. PubChem. Available at: [Link].
Yong, S. R., Williams, M. C., Pyne, S. G., et al. (2005). Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. Tetrahedron, 61, 8120-8129.
Cas no 175-94-0 (2-Azaspiro[4.4]nonane). LookChem. Available at: [Link].
Khoroshunova, Y. V., Morozov, D. A., Taratayko, A. I., et al. (2021). The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. Molecules, 26(20), 6189.
Methoxymethyl ether. Wikipedia. Available at: [Link].
Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. ResearchGate. Available at: [Link].
Guerrero-Caicedo, A., Soto, D., Osorio, D. A., & Jaramillo-Gomez, L. M. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. The Journal of Organic Chemistry, 85(1), 320–331.
The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh 3 -CBr 4. MDPI. Available at: [Link].
The 2-Azaspiro[4.4]nonane Scaffold: Engineering 3D Complexity in Drug Discovery
[1] Executive Summary The pharmaceutical industry is currently undergoing a paradigm shift described as the "Escape from Flatland." For decades, drug discovery relied heavily on flat, aromatic-rich molecules, which often...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
The pharmaceutical industry is currently undergoing a paradigm shift described as the "Escape from Flatland." For decades, drug discovery relied heavily on flat, aromatic-rich molecules, which often suffer from poor solubility and nonspecific binding.[1] The 2-azaspiro[4.4]nonane scaffold represents a high-value solution to these challenges.[1] By introducing a quaternary spiro-carbon center, this scaffold forces a rigid, orthogonal orientation of its two rings, significantly increasing the fraction of sp3-hybridized carbons (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
). This guide analyzes the physicochemical advantages, synthetic pathways, and therapeutic applications of 2-azaspiro[4.4]nonane derivatives, specifically in CNS and oncology domains.
Part 1: The Physicochemical Argument (The Spiro Advantage)[3]
The clinical success of spirocyclic drugs is statistically correlated with their three-dimensional complexity. The 2-azaspiro[4.4]nonane core offers distinct advantages over its flat analogs (e.g., isoindolines) or flexible analogs (e.g., diethylamines).[1]
Vector Analysis and Dimensionality
Unlike planar aromatics where substituents exit in 120° vectors, the spiro[4.4] system orients substituents on the pyrrolidine and cyclopentane rings in planes perpendicular to each other. This allows the molecule to probe spherical chemical space within a receptor binding pocket, maximizing ligand-target complementarity.[1]
Metabolic Stability and Solubility
The quaternary carbon at the spiro junction acts as a "metabolic block," preventing oxidative metabolism at that position. Furthermore, the disruption of planar stacking reduces crystal lattice energy, thereby improving aqueous solubility—a critical parameter for oral bioavailability.[1]
Robust synthetic access is the prerequisite for library generation.[1] While historical methods relied on harsh cyclizations, modern catalysis allows for stereoselective construction.[1]
Core Synthetic Strategies
We categorize synthesis into three primary disconnects:
Type A (Classical): Condensation of cyclopentanones with activated nitriles followed by reduction.[1]
Type B (Radical): Domino radical bicyclization of O-benzyl oxime ethers.[1][3][4][5]
Type C (Metathesis): Ring-Closing Metathesis (RCM) of diallyl precursors.[1]
Visualization of Synthetic Logic
Figure 1: Two primary synthetic routes.[1] The "Red" path (Classical) is preferred for scale-up; the "Blue" path (RCM) is preferred for substituting the cyclopentane ring.
The 2-azaspiro[4.4]nonane skeleton mimics the spatial arrangement of acetylcholine but with restricted conformation.
Mechanism: The secondary amine of the pyrrolidine ring interacts with the key aspartate residue in the binding site. The lipophilic cyclopentane moiety occupies the hydrophobic pocket usually filled by the acetyl group, but with greater bulk tolerance.
Application: Cognitive enhancement in Alzheimer’s disease and schizophrenia.[1] The rigid scaffold improves selectivity for
or subtypes over the neuromuscular junction receptors, reducing side effects.
Oncology: Menin-MLL Inhibitors
While 2,7-diazaspiro derivatives are more common here, the 2-azaspiro[4.4]nonane core serves as a critical hydrophobic spacer in peptidomimetics disrupting the Menin-MLL interaction.
Mechanism: The scaffold replaces a turn motif in the MLL peptide, locking the inhibitor into a bioactive conformation that blocks the protein-protein interaction interface.
Part 4: Detailed Experimental Protocols
Protocol: Gram-Scale Synthesis of 2-Azaspiro[4.4]nonane Hemioxalate
Rationale: This route is selected for its cost-effectiveness and reproducibility without requiring expensive transition metal catalysts.[1]
Condensation: Dissolve cyclopentanone (8.4 g, 0.1 mol) and cyanoacetamide (9.2 g, 0.11 mol) in EtOH (100 mL). Add piperidine (1 mL). Reflux for 4 hours. The solution will turn yellow/orange.[1]
Crystallization: Cool to 0°C. Filter the precipitated solid (cyclopentylidene-cyanoacetamide intermediate). Wash with cold EtOH.[1]
Cyclization: Redissolve the solid in acetic acid/sulfuric acid (10:1) and heat to 100°C for 2 hours to form the spiro-glutarimide. Pour onto ice, filter the solid.
Salt Formation: Dissolve the resulting oil in acetone. Add a saturated solution of oxalic acid in acetone dropwise. The hemioxalate salt precipitates as a white solid.[1][6]
Monitor fluorescence increase (calcium influx) for 120 sec.[1]
Data Analysis: Calculate ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
. Plot dose-response curves to determine .
Part 5: Structure-Activity Relationship (SAR) Logic[2]
The following diagram illustrates the decision tree for derivatizing the scaffold to optimize potency and selectivity.
Figure 2: SAR optimization strategy. N-substitution dictates target class; C-substitution tunes potency and metabolic stability.[1]
References
BenchChem. (2025).[2][3][8][9][10][11] Application Notes and Protocols: Synthesis of 2-Azaspiro[4.4]nonane Hemioxalate. Retrieved from
Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[1]
Yong, S. R., et al. (2005).[1][12] Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions.[1][12] Tetrahedron, 61, 8120-8129.[1][12]
Guerrero-Caicedo, A., et al. (2019).[1] Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization. Journal of Organic Chemistry.
Zheng, N., & Tice, C. M. (2016).[1][13] The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Bioorganic & Medicinal Chemistry Letters. [1]
An In-Depth Technical Guide to 4-(Methoxymethyl)-2-azaspiro[4.4]nonane for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Introduction: Embracing Three-Dimensionality in Medicinal Chemistry with the 2-Azaspiro[4.4]nonane Scaffold In the contemporary landscape of medicinal chemi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Embracing Three-Dimensionality in Medicinal Chemistry with the 2-Azaspiro[4.4]nonane Scaffold
In the contemporary landscape of medicinal chemistry, the strategic move away from planar, aromatic structures towards more complex, three-dimensional (3D) molecular architectures is a well-established paradigm for enhancing therapeutic potential. This "escape from flatland" is driven by the pursuit of compounds with superior physicochemical properties, improved target selectivity, and more favorable pharmacokinetic profiles.[1] At the vanguard of this movement are spirocyclic scaffolds, which are characterized by two rings sharing a single carbon atom. Their inherent rigidity and defined 3D geometry make them privileged motifs in modern drug discovery.[2][3][4]
The 2-azaspiro[4.4]nonane core, a unique fusion of a pyrrolidine and a cyclopentane ring, stands out as a particularly valuable scaffold.[5] Its constrained geometry can bolster binding affinity to biological targets and enhance metabolic stability. The nitrogen atom within the pyrrolidine ring also provides a convenient point for chemical modification, enabling the systematic exploration of chemical space to optimize structure-activity relationships (SAR). This guide provides a detailed technical overview of a specific derivative, 4-(Methoxymethyl)-2-azaspiro[4.4]nonane, offering insights into its properties, a plausible synthetic route, and its potential applications in drug development.
Physicochemical Properties: A Comparative Analysis
The introduction of a spirocyclic core significantly influences a molecule's properties. A key metric in this regard is the fraction of sp³-hybridized carbons (Fsp³), where a higher value often correlates with improved solubility, metabolic stability, and ultimately, a greater probability of clinical success.[1] The 2-azaspiro[4.4]nonane scaffold inherently possesses a high Fsp³ character.
Below is a table summarizing key computed physicochemical properties for the parent 2-azaspiro[4.4]nonane scaffold and the target molecule, 4-(Methoxymethyl)-2-azaspiro[4.4]nonane.
Safety Data Sheet (SDS) Profile: An Inferred Analysis
As of the date of this guide, a specific CAS number for 4-(Methoxymethyl)-2-azaspiro[4.4]nonane has not been assigned, and a dedicated Safety Data Sheet (SDS) is not publicly available. This may suggest that it is a novel compound or not yet widely cataloged. However, a safety profile can be inferred from the known hazards of the parent compound, 2-azaspiro[4.4]nonane, and general principles of handling functionalized amine compounds in a laboratory setting.
Hypothetical Safety Profile for 4-(Methoxymethyl)-2-azaspiro[4.4]nonane:
GHS Hazard Classification (Inferred from 2-Azaspiro[4.4]nonane): [6]
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation: Category 3.
Precautionary Measures:
Handling: Use in a well-ventilated area, preferably a fume hood. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9]
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]
First Aid:
If inhaled: Move to fresh air.
In case of skin contact: Wash off with soap and plenty of water.
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
In all cases of exposure, seek medical attention.
A Plausible Synthetic Pathway for 4-(Methoxymethyl)-2-azaspiro[4.4]nonane
Experimental Protocol
Step 1: Synthesis of N-Boc-4-hydroxy-2-azaspiro[4.4]nonane
Reaction Setup: To a solution of a suitable precursor, such as a protected 4-oxo-2-azaspiro[4.4]nonane, in methanol at 0 °C, add sodium borohydride (NaBH₄) portion-wise.
Execution: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Work-up and Purification: Upon completion, quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel.
Causality Explanation: The reduction of a ketone to a secondary alcohol is a standard transformation. Sodium borohydride is a mild and selective reducing agent suitable for this purpose, offering a high yield of the desired hydroxyl intermediate.
Step 2: O-Alkylation to Introduce the Methoxymethyl Group
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-Boc-4-hydroxy-2-azaspiro[4.4]nonane from the previous step in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C.
Execution: Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil), portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then add methyl chloromethyl ether (MOM-Cl). Let the reaction warm to room temperature and stir overnight.
Work-up and Purification: Cautiously quench the reaction with saturated aqueous ammonium chloride. Extract the mixture with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography.
Causality Explanation: The hydroxyl group is deprotonated by a strong base to form an alkoxide, which then acts as a nucleophile to displace the chloride from MOM-Cl, forming the desired methoxymethyl ether. Anhydrous conditions are crucial as sodium hydride reacts violently with water.
Step 3: Deprotection of the Boc Group
Reaction Setup: Dissolve the protected 4-(methoxymethyl)-2-azaspiro[4.4]nonane in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
Execution: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (4M in dioxane). Stir the solution at room temperature for 1-3 hours, monitoring by TLC.
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with a saturated aqueous sodium bicarbonate solution to neutralize the excess acid. The organic layer is then washed with brine, dried, and concentrated to yield the final product, 4-(Methoxymethyl)-2-azaspiro[4.4]nonane.
Causality Explanation: The tert-butoxycarbonyl (Boc) group is a common nitrogen protecting group that is stable to many reaction conditions but is readily cleaved under acidic conditions, liberating the free secondary amine.
Caption: Proposed synthetic pathway for 4-(Methoxymethyl)-2-azaspiro[4.4]nonane.
Potential Applications in Drug Discovery
The unique structural attributes of 4-(Methoxymethyl)-2-azaspiro[4.4]nonane make it an intriguing building block for the synthesis of novel therapeutic agents. The spirocyclic core provides a rigid, three-dimensional framework, while the secondary amine and the methoxymethyl ether offer points for diversification.
Central Nervous System (CNS) Agents: The lipophilicity and three-dimensional character of the scaffold could be advantageous for designing ligands that can cross the blood-brain barrier. Derivatives could be explored as modulators of CNS targets such as G-protein coupled receptors (GPCRs) or ion channels.
Enzyme Inhibitors: The rigid conformation of the spirocycle can help in pre-organizing the molecule for optimal binding to an enzyme's active site, potentially leading to highly potent and selective inhibitors.[12] For instance, the scaffold could be incorporated into novel kinase or protease inhibitors.
Antiviral and Antimicrobial Agents: The azaspiro[4.4]nonane framework is a key structural motif in some bioactive natural products, indicating its potential to interact with significant biological targets. This scaffold could serve as a starting point for the development of new antiviral or antimicrobial compounds.[13]
The methoxymethyl group can also influence the compound's properties by acting as a hydrogen bond acceptor and by modulating its solubility and metabolic stability.
Conclusion
4-(Methoxymethyl)-2-azaspiro[4.4]nonane represents a promising, yet underexplored, scaffold for medicinal chemistry. Its inherent three-dimensionality, coupled with multiple points for functionalization, provides a rich platform for the design and synthesis of novel drug candidates. While a dedicated CAS number and SDS are not yet available, a robust safety profile can be inferred from related compounds, and a plausible synthetic route can be devised from established chemical principles. For researchers and drug development professionals, this and similar azaspirocyclic scaffolds offer a compelling opportunity to move beyond traditional flat structures and explore new, promising areas of chemical space.
References
PubChem. 4-(methoxymethyl)-2-azaspiro[4.4]nonane. National Center for Biotechnology Information. [Link]
PubChem. 4-methoxy-2-azaspiro[4.4]nonane. National Center for Biotechnology Information. [Link]
PubChem. 2-Azaspiro(4.4)nonane. National Center for Biotechnology Information. [Link]
Caron, S. et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]
Ribeiro, M. F. et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]
Varela, M. T. et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. PubMed. [Link]
DNDi. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]
Guerrero-Caicedo, A. et al. (2019). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. ResearchGate. [Link]
Al-Warhi, T. et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. PMC. [Link]
Chemical Management. SAFETY DATA SHEET Per OSHA HCS. [Link]
An In-Depth Technical Guide to the Conformational Analysis of 2-Azaspiro[4.4]nonane Ring Systems
For Researchers, Scientists, and Drug Development Professionals Abstract The 2-azaspiro[4.4]nonane scaffold is a pivotal structural motif in medicinal chemistry, prized for its inherent three-dimensionality and conformat...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-azaspiro[4.4]nonane scaffold is a pivotal structural motif in medicinal chemistry, prized for its inherent three-dimensionality and conformational rigidity, which can impart favorable pharmacological properties to drug candidates.[1][2][3] This guide provides a comprehensive technical overview of the conformational analysis of the 2-azaspiro[4.4]nonane ring system. It delves into the fundamental principles of its stereochemistry, the application of advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, and the synergistic use of computational modeling to elucidate the conformational landscape of this important scaffold. Detailed experimental and computational protocols are provided to equip researchers with the practical knowledge required to characterize and leverage the unique spatial arrangement of this spirocyclic system in drug design and development.
Introduction: The Significance of Three-Dimensionality in Drug Design
The paradigm in modern drug discovery is progressively shifting from planar, aromatic structures towards molecules with greater three-dimensional (3D) complexity.[3] This "escape from flatland" is driven by the understanding that 3D scaffolds can offer improved target selectivity, enhanced pharmacokinetic profiles, and better solubility.[3] Spirocyclic systems, featuring two rings joined at a single carbon atom, are exemplary of such privileged 3D structures.[3] The 2-azaspiro[4.4]nonane core, with its fused pyrrolidine and cyclopentane rings, provides a rigid framework that can orient substituents in well-defined spatial vectors, making it a highly attractive scaffold for the development of novel therapeutics.[1][2] Derivatives of this scaffold have shown promise as modulators of nicotinic acetylcholine receptors, holding potential for the treatment of cognitive and neurological disorders.[1] A thorough understanding of the conformational preferences of this ring system is therefore paramount for rational drug design.
The Conformational Landscape of the 2-Azaspiro[4.4]nonane Core
The conformational behavior of the 2-azaspiro[4.4]nonane system is governed by the puckering of its two five-membered rings: the cyclopentane and the pyrrolidine ring. Each of these rings can, in principle, adopt various conformations, with the most common being the envelope (Cs symmetry) and twist (C2 symmetry) forms. The spirocyclic fusion introduces significant conformational constraints, and the overall shape of the molecule is determined by the combination of the conformations of the individual rings.
The relative energies of these conformers can be influenced by the presence of substituents on either ring. These substituents can introduce steric and electronic effects that favor one conformation over others. The nitrogen atom in the pyrrolidine ring also allows for the introduction of various substituents, further modulating the conformational equilibrium.
Synthesis of 2-Azaspiro[4.4]nonane Derivatives
A prerequisite for conformational analysis is the synthesis of the target molecules. Several synthetic strategies have been developed for the construction of the 2-azaspiro[4.4]nonane skeleton. Two common approaches are:
Formation of the cyclopentane ring onto a pre-existing pyrrolidine derivative.
Formation of the pyrrolidine ring onto a pre-existing cyclopentane derivative. [1]
More recent advancements include the use of domino radical bicyclization, which offers an efficient one-pot synthesis of the spirocyclic core.[1]
This protocol is a representative example for the synthesis of 1-azaspiro[4.4]nonane derivatives, a closely related isomer, and the principles can be adapted for the 2-azaspiro[4.4]nonane system.
2,2'-Azobisisobutyronitrile (AIBN) or Triethylborane (Et3B) (radical initiator)
Anhydrous cyclohexane (to achieve a 0.02 M solution)
Procedure:
In a round-bottom flask, dissolve the starting O-benzyl oxime ether in anhydrous cyclohexane.
Add the radical initiator (AIBN for high-temperature reaction or Et3B for room temperature reaction) and tributyltin hydride.
Method A (AIBN): Place the flask in a preheated oil bath at 90 °C and stir until the starting material is consumed (monitored by TLC).
Method B (Et3B): Maintain the reaction at room temperature and stir until the starting material is consumed (monitored by TLC).
Upon completion, concentrate the reaction mixture under reduced pressure.
Purify the residue by flash column chromatography on silica gel to separate the diastereomers.[4]
Diagram of Synthetic Workflow:
Caption: General workflow for the synthesis of 2-azaspiro[4.4]nonane derivatives via domino radical bicyclization.
Analytical Techniques for Conformational Analysis
A multi-faceted approach combining experimental and computational techniques is essential for a comprehensive conformational analysis of the 2-azaspiro[4.4]nonane ring system.
X-Ray Crystallography: The Solid-State Conformation
Single-crystal X-ray diffraction provides unambiguous information about the solid-state conformation of a molecule, including precise bond lengths, bond angles, and torsional angles. This technique is invaluable for establishing the stereochemistry of substituents and identifying the preferred conformation in the crystalline state.
Data Presentation: Crystallographic Parameters
Parameter
Description
Crystal System
The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.
Space Group
The space group provides a detailed description of the symmetry elements within the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ)
These parameters define the size and shape of the unit cell.
Torsional Angles
Torsional angles involving the ring atoms define the puckering of the cyclopentane and pyrrolidine rings.
Crystal Growth: Grow single crystals of the 2-azaspiro[4.4]nonane derivative of suitable size and quality. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
Data Collection: Mount a single crystal on a goniometer head and place it in an X-ray diffractometer. Collect diffraction data at a specific temperature (often 100 K to reduce thermal motion).
Structure Solution and Refinement: Process the diffraction data to obtain the electron density map of the unit cell. Solve the phase problem to generate an initial structural model. Refine the atomic coordinates and displacement parameters to obtain the final crystal structure.
NMR Spectroscopy: Conformation in Solution
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution, where they are often more biologically relevant. Key NMR parameters provide insights into the geometry of the 2-azaspiro[4.4]nonane ring system.
1H NMR Chemical Shifts: The chemical shifts of the protons on the rings are sensitive to their local electronic environment, which is influenced by the ring conformation.
3JHH Coupling Constants: Vicinal proton-proton coupling constants are related to the dihedral angle between the coupled protons through the Karplus equation. By measuring these coupling constants, one can deduce the torsional angles within the rings.
Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between protons that are close in proximity (typically < 5 Å). NOESY and ROESY experiments can be used to identify protons that are close to each other, providing crucial information about the 3D structure and relative stereochemistry.
Experimental Protocol: 2D NOESY/ROESY
Sample Preparation: Dissolve the purified 2-azaspiro[4.4]nonane derivative in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) to a concentration of 5-10 mg/mL.
Data Acquisition: Acquire a 2D NOESY or ROESY spectrum on a high-field NMR spectrometer. The choice between NOESY and ROESY depends on the molecular weight of the compound. ROESY is often preferred for medium-sized molecules to avoid zero-crossing of the NOE.
Data Processing and Analysis: Process the 2D data to obtain the spectrum. Correlate cross-peaks to identify through-space interactions between protons. The intensity of the cross-peaks is related to the distance between the protons.
Computational Modeling: Mapping the Potential Energy Surface
Computational chemistry provides a powerful means to explore the conformational landscape of the 2-azaspiro[4.4]nonane ring system, calculate the relative energies of different conformers, and determine the energy barriers for their interconversion.
Molecular Mechanics (MM): MM methods use classical force fields to rapidly perform conformational searches and identify low-energy conformers.
Density Functional Theory (DFT): DFT calculations provide more accurate energies and geometries for the identified conformers. Combining MM and DFT allows for an efficient and accurate exploration of the potential energy surface.
Data Presentation: Relative Energies of Conformers
Conformer
Ring Conformations (Cyclopentane/Pyrrolidine)
Relative Energy (kcal/mol)
1
Twist / Envelope
0.00
2
Envelope / Twist
0.85
3
Twist / Twist
1.20
4
Envelope / Envelope
2.50
(Note: These are hypothetical values for illustrative purposes.)
Computational Protocol: Conformational Search and Energy Calculation
Initial Structure Generation: Build a 3D model of the 2-azaspiro[4.4]nonane derivative.
Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to generate a large number of possible conformations.
Geometry Optimization: Optimize the geometries of the low-energy conformers identified in the previous step using DFT at a suitable level of theory (e.g., B3LYP/6-31G(d)).
Energy Calculation: Calculate the single-point energies of the optimized conformers using a higher level of theory or a larger basis set to obtain more accurate relative energies. Solvation effects can be included using a continuum solvent model (e.g., PCM).
Transition State Search: To understand the dynamics of conformational interconversion, locate the transition state structures connecting the low-energy minima.
Diagram of Integrated Conformational Analysis Workflow:
Caption: An integrated workflow combining experimental and computational methods for a comprehensive conformational analysis.
Conclusion
A thorough understanding of the conformational preferences of the 2-azaspiro[4.4]nonane ring system is critical for its successful application in drug discovery. The rigid, three-dimensional nature of this scaffold offers significant advantages, but its full potential can only be realized through a detailed characterization of its conformational landscape. By integrating the insights from X-ray crystallography, advanced NMR techniques, and computational modeling, researchers can gain a comprehensive picture of the conformational behavior of 2-azaspiro[4.4]nonane derivatives in both the solid state and in solution. This knowledge is essential for the rational design of novel drug candidates with improved potency, selectivity, and pharmacokinetic properties.
References
De Kimpe, N., & De Smaele, D. (2025). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. SYNLETT, (7), 881-890. [Link]
Zefirov, Y. V., & Zorkii, P. M. (2025). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. [Link]
Molbase. (2024). Cas no 175-94-0 (2-Azaspiro[4.4]nonane). [Link]
Ma, D., & Chen, J. (2017). Stereocontrolled Formation of a [4.4]Heterospiro Ring System with Unexpected Inversion of Configuration at the Spirocenter. Organic letters, 19(15), 4138–4141. [Link]
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 418904, 2-Azaspiro(4.4)nonane. [Link]
Architecting the Third Dimension: A Technical Guide to Novel Spirocyclic Building Blocks
The Paradigm Shift: Escaping Flatland For decades, high-throughput screening (HTS) libraries were dominated by flat, aromatic-heavy compounds. While easy to synthesize via Suzuki-Miyaura or amide couplings, these "flat"...
Author: BenchChem Technical Support Team. Date: February 2026
The Paradigm Shift: Escaping Flatland
For decades, high-throughput screening (HTS) libraries were dominated by flat, aromatic-heavy compounds. While easy to synthesize via Suzuki-Miyaura or amide couplings, these "flat" molecules often suffer from poor solubility, high promiscuity (off-target binding), and suboptimal pharmacokinetic (PK) profiles.
The industry pivot—coined as "Escape from Flatland" by Lovering et al. (2009)—prioritizes increasing the fraction of
hybridized carbons ().[1] Spirocyclic building blocks are the vanguard of this shift. Unlike simple alkyl chains, spirocycles introduce rigidity and defined 3D exit vectors without the entropic penalty of flexible chains.
The
Advantage
The incorporation of spirocyclic cores, particularly strained rings like spiro[3.3]heptanes and spiro-oxetanes , offers three distinct advantages:
Vector Orthogonality: Substituents on a spiro-core project at angles impossible to achieve with phenyl or heteroaromatic rings, exploring novel chemical space within a binding pocket.
Solubility Enhancement: The 3D "bulk" disrupts planar crystal packing, significantly lowering melting points and increasing aqueous solubility.
Metabolic Stability: Spiro-fusion often blocks metabolic soft spots (e.g., preventing oxidation at the
-position of amines).
Strategic Bioisosterism
Spirocycles are not just "spacers"; they are functional bioisosteres for common saturated heterocycles.
The Piperidine Surrogate: 2-Azaspiro[3.3]heptane
The piperidine ring is ubiquitous but often carries high lipophilicity (LogP). Replacing a piperidine with a 2-azaspiro[3.3]heptane maintains the basicity of the nitrogen and the distance between the amine and the distal substituent, but alters the lipophilic profile and exit vectors.
The Morpholine Surrogate: 2-Oxa-6-azaspiro[3.3]heptane
Morpholines are often used to cap molecules to improve solubility. The spiro-analog (2-oxa-6-azaspiro[3.3]heptane) achieves superior solubility and lowers LogD, often improving Lipophilic Ligand Efficiency (LLE).
Table 1: Comparative Physicochemical Profiles
Property
Piperidine Analog
2-Azaspiro[3.3]heptane Analog
Impact
Geometry
Chair conformation (flexible)
Rigid, puckered squares
Reduced entropic penalty upon binding
Basicity ()
~10-11
~9.5-10.5
Slight modulation, improved permeability
Lipophilicity (LogP)
High
Lower
Improved metabolic stability
Metabolic Liability
-oxidation prone
Sterically hindered -carbons
Extended half-life ()
Synthetic Methodology: Construction of the Core
Synthesizing quaternary spiro-centers, particularly in strained rings, requires overcoming significant steric repulsion. The most robust methods involve double alkylation or reductive amination-cyclization sequences.
Workflow: Synthesis of 2,6-Diazaspiro[3.3]heptanes
The following workflow describes the construction of a diazaspiro core, a versatile scaffold for library generation.
Experimental Protocol: Synthesis of 2-Benzyl-2,6-diazaspiro[3.3]heptane
Note: This protocol is adapted from high-yield methods established by Burkhard and Carreira. It relies on the double displacement of a sulfonate or halide electrophile.
Nucleophile: Benzylamine or Tosylamide (depending on protection strategy).
Base: Potassium tert-butoxide (
-BuOK) or Sodium Hydride (NaH).
Solvent: Anhydrous THF or DMSO (DMSO accelerates
at quaternary centers).
Step-by-Step Methodology
Preparation of Electrophile:
Start with N-benzyl-3,3-bis(hydroxymethyl)azetidine.
Convert hydroxyls to leaving groups using Triflic anhydride (
) or Mesyl chloride () and in DCM at -78°C. Causality: The triflate is required for the difficult formation of the second 4-membered ring due to strain energy.
Cyclization (The Critical Step):
Dissolve the bis-triflate/mesylate (1.0 equiv) in anhydrous THF (0.1 M).
Add the primary amine (1.1 equiv) and
(3.0 equiv).
Heat to reflux (65°C) for 12–16 hours.
Validation: Monitor by LC-MS. The mono-alkylated intermediate often forms quickly; the second closure is the rate-determining step.
Workup & Purification:
Cool to room temperature.[2][3] Quench with saturated
.
Extract with EtOAc (
). Dry organics over .
Purification: Flash chromatography on silica gel. Elute with DCM/MeOH/
(90:9:1). The spiro-amine is highly polar.
Salt Formation (For Stability):
Dissolve the free base in
.
Add 2.0 equiv of Oxalic acid in acetone dropwise.
Filter the white precipitate. Note: Oxalate salts of spirocycles are non-hygroscopic and ideal for long-term storage.
Future Outlook: The "Next-Gen" Spirocycles
While 2-azaspiro[3.3]heptanes are now established, the field is moving toward 1-azaspiro[3.3]heptanes and spiro-oxetanes .
1-Azaspiro[3.3]heptanes: Recently popularized by Mykhailiuk, these act as bioisosteres for 3-substituted piperidines, offering a chiral vector that is often unexplored in IP space.
Spiro-Oxetanes: These reduce basicity of adjacent amines (via inductive withdrawal) and lower lipophilicity significantly compared to gem-dimethyl groups.
References
Lovering, F., Bikker, J., & Humblet, C. (2009).[4][5][6] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition.
Wuitschik, G., et al. (2006).[7] Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie.
Mykhailiuk, P. K. (2019). 1-Azaspiro[3.3]heptanes: Synthesis and Application in Drug Discovery. (See Enamine/Mykhailiuk specific literature for 1-aza variants).
Metabolic Stability Predictions for 4-(Methoxymethyl)-2-azaspiro[4.4]nonane
Executive Summary The shift from planar aromatic scaffolds to three-dimensional ( -rich) structures is a dominant trend in modern drug discovery.[1][2] 4-(Methoxymethyl)-2-azaspiro[4.4]nonane represents a high-value buil...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The shift from planar aromatic scaffolds to three-dimensional (
-rich) structures is a dominant trend in modern drug discovery.[1][2] 4-(Methoxymethyl)-2-azaspiro[4.4]nonane represents a high-value building block in this domain, offering a rigid spirocyclic core that improves solubility and target selectivity while reducing "flatland" limitations.
However, the metabolic stability of this scaffold is governed by two competing factors: the steric protection of the spiro-fusion and the metabolic lability of the methoxymethyl ether and secondary amine. This guide provides a technical framework for predicting, assessing, and optimizing the metabolic profile of this specific pharmacophore.
Structural Analysis & In Silico Predictions
Physicochemical Profile
Before assessing enzymatic degradation, we must establish the physicochemical baseline that drives enzyme affinity.
): High pKa (~9.5–10.5), likely protonated at physiological pH (7.4).
Methoxymethyl Ether (MOM-like): A potential "soft spot" for oxidative dealkylation.
Lipophilicity (
): Predicted to be moderate (1.0–2.0), suggesting good membrane permeability and affinity for CYP450 active sites.
Predicted Sites of Metabolism (SOM)
Using knowledge-based QSAR principles, we identify three primary metabolic vectors:
Priority
Site
Mechanism
Enzyme Family
Risk Level
1 (Primary)
Methoxy Group
O-Dealkylation: Oxidative cleavage of the bond to form formaldehyde and the corresponding alcohol.
CYP2D6, CYP2C19
High
2 (Secondary)
Azaspiro Nitrogen
N-Oxidation / Glucuronidation: Direct oxidation to -oxide or conjugation (if accessible).
FMOs, UGTs
Medium
3 (Tertiary)
-Methylene
-Carbon Hydroxylation: Oxidation adjacent to the nitrogen, leading to ring opening or lactam formation.
CYP3A4
Low/Med
Expert Insight: The spiro-fusion at C1/C1' creates significant steric bulk. This likely protects the internal ring carbons from CYP access, funneling metabolism toward the accessible methoxymethyl side chain.
Experimental Assessment Strategy
To validate these predictions, a tiered in vitro assay strategy is required. The following protocol is optimized for secondary amines with potential volatility and polarity issues.
170.1 Product ions (Predict: Loss of -OMe or ring fragmentation).
Visualizing the Metabolic Fate
The following diagram maps the predicted metabolic pathways for 4-(Methoxymethyl)-2-azaspiro[4.4]nonane, distinguishing between bioactivation and clearance routes.
Caption: Predicted metabolic map for 4-(Methoxymethyl)-2-azaspiro[4.4]nonane showing the dominant O-dealkylation pathway (Red) and secondary amine oxidations.
Data Interpretation & Structural Optimization
Calculating Intrinsic Clearance (
)
Data from the LC-MS/MS assay is plotted as
vs. time. The slope () determines the half-life.
Optimization Strategies
If the assay reveals high clearance (
), employ the following medicinal chemistry tactics:
Liability
Modification Strategy
Rationale
O-Demethylation
Deuteration ()
Exploits the Kinetic Isotope Effect (KIE) to slow C-H bond abstraction by CYPs.
O-Demethylation
Fluorination ( or )
Fluorine withdraws electron density, making the adjacent carbon less prone to oxidation.
N-Oxidation
Reduce Basicity
Add an electron-withdrawing group (EWG) like a fluorine on the ring to lower the amine pKa ().
Ring Hydroxylation
Gem-dimethyl or Spiro-oxetane
Replace the -methylene with a gem-dimethyl group to block the site of metabolism.
References
BenchChem. (2025).[1][6] A Comparative Guide to 2-Azaspiro[4.4]nonane and Other Spirocyclic Scaffolds in Drug Discovery.Link
Waters Corporation. (2023). Determination of Microsomal Stability by UPLC-MS/MS: Application Note.Link
AxisPharm. (2024). Microsomal Stability Assay Protocol: Standard Operating Procedures.Link
TandF Online. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery.[7] Link
National Institutes of Health (NIH). (2001). Human cytochrome P450 isozymes in metabolism and health effects of gasoline ethers. PubMed. Link
Step-by-step synthesis of 4-(Methoxymethyl)-2-azaspiro[4.4]nonane
An In-Depth Technical Guide to the Synthesis of 4-(Methoxymethyl)-2-azaspiro[4.4]nonane Authored by: [Your Name/Gemini], Senior Application Scientist Introduction Azaspirocycles are a class of heterocyclic compounds that...
Azaspirocycles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their unique three-dimensional structures. These rigid scaffolds can lead to improved pharmacological properties such as enhanced binding affinity, selectivity, and metabolic stability when incorporated into drug candidates.[1] The 2-azaspiro[4.4]nonane core, in particular, offers a versatile framework for the development of novel therapeutics. This application note provides a detailed, step-by-step protocol for the synthesis of a functionalized derivative, 4-(methoxymethyl)-2-azaspiro[4.4]nonane.
Overall Synthetic Strategy
The synthesis of 4-(methoxymethyl)-2-azaspiro[4.4]nonane is envisioned to proceed in four main stages, starting from cyclopentanone. The key phases of this synthesis are:
Formation of a Spiro Intermediate: Construction of a spirocyclic dinitrile from cyclopentanone.
Hydrolysis and Decarboxylation: Conversion of the dinitrile to a diacetic acid derivative.
Reductive Cyclization: Formation of the core 2-azaspiro[4.4]nonane ring system.
Functionalization: Introduction of the methoxymethyl group.
This strategy allows for the efficient assembly of the complex azaspirocyclic scaffold.
Caption: Proposed synthetic workflow for 4-(Methoxymethyl)-2-azaspiro[4.4]nonane.
Experimental Protocols
Materials and Reagents
Reagent
Purity/Grade
Supplier
Cyclopentanone
≥99%
Sigma-Aldrich
Cyanoacetamide
≥99%
Sigma-Aldrich
Piperidine
≥99%
Sigma-Aldrich
Ethanol, Absolute
≥99.5%
Fisher Scientific
Sulfuric Acid, Concentrated
95-98%
VWR Chemicals
Lithium Aluminum Hydride (LAH)
1.0 M in THF
Acros Organics
Tetrahydrofuran (THF), Anhydrous
≥99.9%, inhibitor-free
Sigma-Aldrich
Di-tert-butyl dicarbonate (Boc₂O)
≥98%
TCI Chemicals
4-Dimethylaminopyridine (DMAP)
≥99%
Sigma-Aldrich
n-Butyllithium (n-BuLi)
2.5 M in hexanes
Sigma-Aldrich
Paraformaldehyde
Reagent Grade
Sigma-Aldrich
Sodium Hydride (NaH)
60% dispersion in mineral oil
Sigma-Aldrich
Methyl Iodide (MeI)
≥99%
Sigma-Aldrich
Trifluoroacetic Acid (TFA)
≥99%
Sigma-Aldrich
Dichloromethane (DCM), Anhydrous
≥99.8%
Sigma-Aldrich
Diethyl Ether, Anhydrous
≥99.7%
Sigma-Aldrich
Sodium Sulfate, Anhydrous
≥99%
Fisher Scientific
Step 1: Synthesis of Cyclopentylidene-bis(2-cyanoacetamide)
This initial step involves a Knoevenagel condensation to form the spiro-intermediate.[2]
To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclopentanone (1.0 eq), cyanoacetamide (2.2 eq), and absolute ethanol (200 mL).
Stir the mixture until all solids are dissolved.
Add piperidine (0.1 eq) as a catalyst.
Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the mixture to room temperature to allow for product precipitation.
Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 50 mL), and dry under vacuum.
Step 2: Hydrolysis and Decarboxylation to 2,2-Cyclopentanediacetic acid
The dinitrile intermediate is converted to a diacid through hydrolysis and decarboxylation.[2]
Suspend the dried product from Step 1 in a 1:1 (v/v) mixture of concentrated sulfuric acid and water in a 1 L round-bottom flask.
Heat the mixture to reflux and maintain for 10 hours, or until the evolution of gas ceases.
Cool the reaction mixture in an ice bath to induce precipitation of the diacid.
Collect the solid by vacuum filtration, wash with cold water (3 x 100 mL), and recrystallize from hot water to yield the pure diacid.
Step 3: Reductive Cyclization to 2-Azaspiro[4.4]nonane
The diacid is reduced and cyclized to form the core azaspirocycle. Caution: Lithium aluminum hydride (LAH) is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.[2]
Set up a flame-dried 2 L three-necked flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.
Under a nitrogen atmosphere, suspend LAH (4.0 eq) in anhydrous THF (500 mL) and cool to 0 °C.
Slowly add a solution of 2,2-Cyclopentanediacetic acid in anhydrous THF to the LAH suspension via the dropping funnel, maintaining a gentle reflux.
After the addition is complete, continue to reflux the mixture for 16 hours.
Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
Filter the resulting aluminum salts and wash thoroughly with THF.
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-Azaspiro[4.4]nonane. Purify by distillation under reduced pressure.
Step 4: N-Protection of 2-Azaspiro[4.4]nonane
To facilitate selective functionalization at the 4-position, the secondary amine is protected with a tert-butyloxycarbonyl (Boc) group.
Dissolve the purified 2-Azaspiro[4.4]nonane (1.0 eq) in anhydrous dichloromethane (DCM) in a 500 mL round-bottom flask.
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
Stir the reaction mixture at room temperature for 12 hours.
Wash the reaction mixture with 1 M HCl (2 x 100 mL), saturated aqueous NaHCO₃ (2 x 100 mL), and brine (1 x 100 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 2-azaspiro[4.4]nonane-2-carboxylate as an oil.
Step 5: α-Hydroxymethylation of the N-Boc Protected Azaspirocycle
A hydroxymethyl group is introduced at the α-position to the nitrogen.
Dissolve the N-Boc protected azaspirocycle (1.0 eq) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere and cool to -78 °C.
Slowly add n-butyllithium (1.1 eq) and stir for 1 hour at -78 °C.
Add an excess of dry paraformaldehyde and allow the reaction to slowly warm to room temperature overnight.
Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography to yield tert-butyl 4-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate.
Step 6: O-Methylation of the Hydroxymethyl Group
The hydroxyl group is converted to a methoxy group.
Dissolve the product from Step 5 (1.0 eq) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere and cool to 0 °C.
Carefully add sodium hydride (1.2 eq) and stir for 30 minutes.
Add methyl iodide (1.5 eq) and allow the reaction to stir at room temperature for 12 hours.
Carefully quench the reaction with water and extract with diethyl ether.
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography to yield tert-butyl 4-(methoxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate.
Step 7: Deprotection to Yield 4-(Methoxymethyl)-2-azaspiro[4.4]nonane
The Boc protecting group is removed under acidic conditions to yield the final product.
Dissolve the product from Step 6 in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM.
Stir the reaction at room temperature for 2 hours.
Remove the solvent and excess TFA under reduced pressure.
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer is basic.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 4-(methoxymethyl)-2-azaspiro[4.4]nonane.
This application note provides a comprehensive and detailed protocol for the synthesis of 4-(methoxymethyl)-2-azaspiro[4.4]nonane. By following these step-by-step instructions, researchers and drug development professionals can reliably produce this valuable chemical entity for further investigation and application in various research endeavors. The methodologies employed are based on established and robust chemical transformations, ensuring a high degree of success.
References
A Comparative Guide to the Synthesis of Azaspirocycles - Benchchem.
One-Pot Synthesis of 2-Oxa-7-azaspiro[4.4]nonane Derivatives: Application Notes and Protocols - Benchchem.
Application Notes and Protocols: Synthesis of 2-Azaspiro[4.4]nonane Hemioxalate - Benchchem.
Application Note: Precision Synthesis of 4-(Methoxymethyl)-2-azaspiro[4.4]nonane
Here is a comprehensive Technical Application Note and Protocol for the synthesis of 4-(Methoxymethyl)-2-azaspiro[4.4]nonane . This guide is designed for medicinal chemists and process scientists, prioritizing high-fidel...
Author: BenchChem Technical Support Team. Date: February 2026
Here is a comprehensive Technical Application Note and Protocol for the synthesis of 4-(Methoxymethyl)-2-azaspiro[4.4]nonane . This guide is designed for medicinal chemists and process scientists, prioritizing high-fidelity synthetic routes, safety, and scalability.
Executive Summary & Strategic Analysis
The 2-azaspiro[4.4]nonane scaffold is a privileged structure in medicinal chemistry, serving as a conformationally restricted surrogate for proline or pyrrolidine. The addition of a 4-(methoxymethyl) substituent introduces a specific vector for hydrogen bonding and lipophilicity tuning, often critical for optimizing pharmacokinetic profiles (e.g., blood-brain barrier penetration) in CNS targets.
Retrosynthetic Logic
Direct construction of the 4-substituted spiro-pyrrolidine ring is challenging via simple cycloaddition due to regioselectivity issues. Therefore, this protocol utilizes a "Functionalized Core Construction" strategy. We first build the thermodynamically stable spiro-imide, functionalize it at the activated
-position (C4), and then perform a global reduction.
Key Advantages of this Route:
Regiocontrol: Alkylation of the spiro-imide (1,3-dione) is exclusively directed to the C4 position.
Scalability: Intermediates are crystalline or stable oils, avoiding complex chromatography in early steps.
Safety: Avoids the use of highly carcinogenic chloromethyl methyl ether (MOM-Cl) by utilizing a carboxylate intermediate.
Synthetic Pathway Visualization
The following flow chart illustrates the critical path from commercially available starting materials to the target ligand.
Caption: Step-wise construction of the 4-substituted spiro-pyrrolidine core via an imide intermediate.
Detailed Experimental Protocols
Phase 1: Construction of the Spiro-Imide Core
Objective: Synthesis of 2-azaspiro[4.4]nonane-1,3-dione.[1]
Mechanism: Guareschi-Thorpe condensation followed by hydrolysis/decarboxylation, or direct cyclization of the diacid.
Reagents & Conditions:
Reagent
Equiv.
Role
1,1-Cyclopentanediacetic acid
1.0
Scaffold Precursor
Urea
1.2
Nitrogen Source
| Diglyme (or Xylene) | Solvent | High BP medium |
Protocol:
Charge: In a 500 mL round-bottom flask equipped with a Dean-Stark trap, suspend 1,1-cyclopentanediacetic acid (18.6 g, 100 mmol) and urea (7.2 g, 120 mmol) in Diglyme (100 mL).
Cyclization: Heat the mixture to reflux (approx. 160–170°C). Ammonia and water are evolved. Maintain reflux until water collection ceases (approx. 4–6 hours).
Work-up: Cool to 100°C and pour the mixture into crushed ice (300 g). Stir vigorously.
Isolation: The spiro-imide typically precipitates as a white solid. Filter, wash with cold water, and dry in a vacuum oven at 50°C.
Validation: Check purity via TLC (EtOAc/Hexane 1:1). Expected product is 2-azaspiro[4.4]nonane-1,3-dione .[1]
Phase 2: Regioselective C4-Functionalization
Objective: Introduction of the carbon substituent at the C4 position (alpha to carbonyl).
Criticality: This step determines the substitution pattern. We introduce a carboxylate which will later be reduced to the alcohol.
Reagents & Conditions:
Reagent
Equiv.
Role
Spiro-imide (from Phase 1)
1.0
Substrate
LDA (Lithium Diisopropylamide)
2.2
Strong Base
Methyl Chloroformate
1.1
Electrophile
| THF (Anhydrous) | Solvent | Medium |
Protocol:
Deprotonation: In a flame-dried flask under Argon, cool a solution of LDA (2.2 equiv) in THF to -78°C.
Addition: Dropwise add a solution of the spiro-imide (1.0 equiv) in THF. Stir for 1 hour at -78°C to form the dianion (or mono-anion if N-protected, but dianion works for free imides).
Objective: Simultaneous reduction of the imide carbonyls and the ester to the amine and alcohol, respectively.
Protocol:
Setup: Suspend LiAlH4 (4.0 equiv) in dry THF (0.5 M) under Argon. Cool to 0°C.[3][4]
Addition: Add the carboxylate intermediate (dissolved in THF) dropwise. Caution: Exothermic gas evolution.
Reflux: Heat to reflux for 12–18 hours to ensure complete reduction of the cyclic amide.
Fieser Quench: Cool to 0°C. Carefully add Water (
mL), then 15% NaOH ( mL), then Water ( mL).
Filtration: Filter the granular aluminum salts through Celite.
Concentration: Evaporate solvent to yield crude 4-(Hydroxymethyl)-2-azaspiro[4.4]nonane .
Phase 4: Chemoselective O-Methylation
Objective: Methylate the primary alcohol.
Challenge: The secondary amine is also nucleophilic.
Strategy: Transient protection or selective deprotonation.
Protocol (N-Boc Protection Route - Recommended for Purity):
Protection: Treat the crude amino-alcohol with Boc2O (1.1 equiv) and TEA in DCM. Isolate the N-Boc-4-hydroxymethyl derivative.
Methylation: Dissolve N-Boc intermediate in dry DMF. Add NaH (1.2 equiv, 60% dispersion) at 0°C. Stir 30 min. Add Methyl Iodide (1.1 equiv). Stir at RT for 2 hours.
Deprotection: Treat the methylated intermediate with TFA/DCM (1:4) for 1 hour.
Free Basing: Basify with NaOH (1M) and extract into DCM.
Final Purification: Distillation or Column Chromatography (DCM/MeOH/NH3) to yield the target 4-(Methoxymethyl)-2-azaspiro[4.4]nonane .
Cause: Poor solubility of the spiro-imide dianion.
Fix: Add HMPA or DMPU (2 equiv) as a co-solvent during the LDA step to break up aggregates.
Issue: Incomplete Reduction (Phase 3).
Cause: Steric hindrance of the spiro center.
Fix: Use LiAlH4 in refluxing Dioxane (higher temperature than THF) or switch to Red-Al (bis(2-methoxyethoxy)aluminum hydride).
Issue: O- vs N-Methylation.
Fix: Do not skip the N-Boc protection step. Direct methylation of the amino-alcohol will result in a mixture of N-Me, O-Me, and N,O-diMe products.
References
Spiro-Imide Synthesis: BenchChem Application Notes. "Synthesis of 2-Azaspiro[4.4]nonane Hemioxalate." Available at:
General Spiro Synthesis: Yong, S. R., et al. (2005). "Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions." Tetrahedron, 61(34), 8120-8129.
Reduction Kinetics: "Synthesis and Reduction Kinetics of Sterically Shielded Pyrrolidine Nitroxides." NIH Public Access. Available at:
Structural Data: PubChem Compound Summary for CID 121202839, 4-(methoxymethyl)-2-azaspiro[4.4]nonane. Available at:
Application Notes and Protocols for the Functionalization of the Secondary Amine in 2-Azaspiro[4.4]nonane
Introduction: The Strategic Importance of the 2-Azaspiro[4.4]nonane Scaffold in Modern Drug Discovery The 2-azaspiro[4.4]nonane core is a prized structural motif in medicinal chemistry, offering a unique three-dimensiona...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of the 2-Azaspiro[4.4]nonane Scaffold in Modern Drug Discovery
The 2-azaspiro[4.4]nonane core is a prized structural motif in medicinal chemistry, offering a unique three-dimensional architecture that departs from the predominantly flat structures of many traditional pharmaceuticals.[1] Its inherent rigidity and defined spatial arrangement of substituents provide a compelling platform for the design of novel therapeutic agents with enhanced target affinity, selectivity, and improved pharmacokinetic profiles.[2] The spirocyclic nature of this scaffold introduces conformational constraint, a key principle in modern drug design for optimizing interactions with biological targets and minimizing off-target effects. The secondary amine present in the 2-position of the azaspiro[4.4]nonane ring system serves as a versatile synthetic handle, allowing for a wide array of chemical modifications. This functionalization is pivotal for exploring structure-activity relationships (SAR) and fine-tuning the pharmacological properties of drug candidates.
This comprehensive guide provides detailed application notes and validated protocols for the most common and effective methods for functionalizing the secondary amine of 2-azaspiro[4.4]nonane. These protocols are designed for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their synthetic endeavors.
N-Alkylation: Introducing Diverse Substituents
N-alkylation is a fundamental transformation for expanding the chemical space around the 2-azaspiro[4.4]nonane core. Two primary methods are widely employed: direct alkylation with alkyl halides and reductive amination.
Direct Alkylation with Alkyl Halides
This straightforward and robust method involves the reaction of the secondary amine with an alkyl halide in the presence of a base to neutralize the hydrohalic acid byproduct. The choice of base and solvent is crucial for achieving optimal yields and minimizing side reactions.
This protocol outlines a general procedure for the N-alkylation of 2-azaspiro[4.4]nonane using an alkyl bromide and potassium carbonate as the base.[3]
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Procedure:
To a solution of 2-azaspiro[4.4]nonane (1.0 eq) in anhydrous acetonitrile, add the alkyl bromide (1.1 eq) and anhydrous potassium carbonate (2.0 eq).
Stir the reaction mixture at room temperature or heat to a gentle reflux, depending on the reactivity of the alkyl bromide.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
Concentrate the filtrate under reduced pressure using a rotary evaporator.
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated 2-azaspiro[4.4]nonane.
Causality and Insights:
Base: Anhydrous potassium carbonate is a mild and effective base for this transformation. Stronger bases are generally not required and may lead to side reactions.
Solvent: Acetonitrile is a suitable polar aprotic solvent that facilitates the Sₙ2 reaction.
Work-up: The aqueous work-up is essential to remove any remaining inorganic salts and acidic byproducts.
Experimental Workflow for Direct N-Alkylation
Caption: Workflow for Direct N-Alkylation.
Reductive Amination
Reductive amination is a versatile method for introducing a wide range of alkyl groups, particularly those derived from aldehydes and ketones. The reaction proceeds through the in situ formation of an iminium ion, which is then reduced by a suitable reducing agent.
This protocol provides a general procedure for the reductive amination of 2-azaspiro[4.4]nonane with an aldehyde using sodium triacetoxyborohydride as the reducing agent.[4]
To a solution of 2-azaspiro[4.4]nonane (1.0 eq) and the aldehyde (1.1 eq) in dichloromethane or 1,2-dichloroethane, add sodium triacetoxyborohydride (1.5 eq) in portions at room temperature.
Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC.
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
Separate the organic layer, and extract the aqueous layer with dichloromethane.
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
Filter and concentrate the solution under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Causality and Insights:
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic and less prone to reducing the starting aldehyde than other borohydrides like sodium borohydride.[5]
Solvent: Chlorinated solvents like DCM or DCE are commonly used as they are compatible with the reagents and facilitate the reaction.
pH Control: The reaction is typically run under neutral or slightly acidic conditions to promote iminium ion formation.
Data Presentation: N-Alkylation of 2-Azaspiro[4.4]nonane
N-acylation is a crucial transformation for introducing amide functionalities, which are prevalent in a vast number of pharmaceuticals. This can be achieved using various acylating agents, with acyl chlorides and anhydrides being the most common.
Protocol 3: N-Acylation of 2-Azaspiro[4.4]nonane with an Acyl Chloride
This protocol describes a standard procedure for the N-acylation of 2-azaspiro[4.4]nonane using an acyl chloride in the presence of a tertiary amine base.
Dissolve 2-azaspiro[4.4]nonane (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, water, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel or recrystallization.
Causality and Insights:
Base: A non-nucleophilic organic base like triethylamine or DIPEA is used to scavenge the HCl generated during the reaction without competing with the nucleophilic amine.
Temperature Control: The initial cooling to 0 °C helps to control the exothermic reaction and minimize potential side reactions.
Acylating Agent: Acyl chlorides are highly reactive and generally provide good yields. For less reactive amines or to avoid the formation of HCl, the corresponding acid anhydride can be used.
Experimental Workflow for N-Acylation
Caption: Workflow for N-Acylation.
N-Arylation: Constructing Carbon-Nitrogen Bonds to Aromatic Systems
The formation of a bond between the nitrogen of 2-azaspiro[4.4]nonane and an aromatic ring is a key transformation in the synthesis of many biologically active molecules. Modern palladium- and copper-catalyzed cross-coupling reactions are the methods of choice for this purpose.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It offers a broad substrate scope and functional group tolerance.
This protocol provides a general procedure for the Buchwald-Hartwig amination of 2-azaspiro[4.4]nonane with an aryl bromide.
Materials:
2-Azaspiro[4.4]nonane
Aryl bromide
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
Phosphine ligand (e.g., BINAP, Xantphos)
Base (e.g., NaOt-Bu, Cs₂CO₃)
Anhydrous toluene or dioxane
Inert atmosphere (Nitrogen or Argon)
Procedure:
In a flame-dried Schlenk flask under an inert atmosphere, combine the palladium catalyst (1-5 mol%), phosphine ligand (1.2-2.0 eq relative to Pd), and base (1.5-2.0 eq).
Add the aryl bromide (1.0 eq) and 2-azaspiro[4.4]nonane (1.2 eq).
Add anhydrous toluene or dioxane via syringe.
Heat the reaction mixture to 80-110 °C with vigorous stirring until the starting materials are consumed (monitored by TLC or GC-MS).
Cool the reaction to room temperature and dilute with an appropriate solvent (e.g., ethyl acetate).
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Causality and Insights:
Catalyst System: The choice of palladium source and phosphine ligand is critical and often requires optimization for a specific substrate combination. Bulky, electron-rich phosphine ligands are generally effective.
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide is a common choice.
Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, maintaining an inert atmosphere is crucial for success.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, often serving as a complementary method to the Buchwald-Hartwig amination. It is particularly useful for the coupling of electron-deficient aryl halides.
This protocol outlines a general procedure for the Ullmann condensation of 2-azaspiro[4.4]nonane with an aryl iodide.
Materials:
2-Azaspiro[4.4]nonane
Aryl iodide
Copper(I) iodide (CuI)
Ligand (e.g., L-proline, 1,10-phenanthroline)
Base (e.g., K₂CO₃, K₃PO₄)
Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
Procedure:
In a reaction vessel, combine the aryl iodide (1.0 eq), 2-azaspiro[4.4]nonane (1.5 eq), copper(I) iodide (10-20 mol%), the ligand (20-40 mol%), and the base (2.0 eq).
Add anhydrous DMSO or DMF.
Heat the reaction mixture to 100-140 °C with stirring until the reaction is complete (monitored by TLC or LC-MS).
Cool the reaction to room temperature and dilute with water.
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by flash column chromatography on silica gel.
Causality and Insights:
Catalyst and Ligand: Copper(I) iodide is a common catalyst, and the addition of a ligand such as L-proline can significantly improve the reaction efficiency and lower the required reaction temperature.
Solvent: High-boiling polar aprotic solvents like DMSO or DMF are typically required to facilitate the reaction.
Substrate Scope: The Ullmann condensation is often effective for aryl iodides and bromides, particularly those bearing electron-withdrawing groups.
Data Presentation: N-Arylation of 2-Azaspiro[4.4]nonane
Entry
Aryl Halide
Method
Catalyst/Ligand
Base
Solvent
Temp. (°C)
Yield (%)
Reference
1
4-Bromotoluene
Buchwald-Hartwig
Pd₂(dba)₃/BINAP
NaOt-Bu
Toluene
100
Good
General Protocol
2
1-Iodo-4-nitrobenzene
Ullmann
CuI/L-proline
K₂CO₃
DMSO
120
Good
General Protocol
Conclusion
The functionalization of the secondary amine in 2-azaspiro[4.4]nonane provides a powerful avenue for the synthesis of novel and structurally diverse molecules with significant potential in drug discovery. The protocols detailed in this guide for N-alkylation, N-acylation, and N-arylation offer robust and versatile methods for researchers to explore the chemical space around this important scaffold. Careful consideration of the reaction conditions, reagents, and purification techniques is paramount for achieving high yields and purity of the desired products. The strategic application of these functionalization strategies will undoubtedly continue to contribute to the development of new and effective therapeutic agents.
References
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Obniska, J., et al. (2008). Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones: part V. PubMed. Available from: [Link]
Obniska, J., et al. (2006). Synthesis and Anticonvulsant Activity of New Fluorinated N-Phenyl- and N-Benzyl-2-azaspiro[4.4]nonane- and [4.5]Decane-1,3-dione Derivatives. Part 3. ResearchGate. Available from: [Link]
Obniska, J., & Kamiński, K. (2006). Synthesis and anticonvulsant properties of new n-phenylamino derivatives of 2-azaspiro[4.4]nonane-, 2-azaspiro[4.5]decane-, and 6-methyl-2-azaspiro[4.5]decane-1,3-diones. Acta Poloniae Pharmaceutica, 63(2), 101-108. Available from: [Link]
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Wang, X., et al. (2024). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. Molecules, 29(12), 2841. Available from: [Link]
Using 4-(Methoxymethyl)-2-azaspiro[4.4]nonane as a chiral ligand precursor
Application Note: 4-(Methoxymethyl)-2-azaspiro[4.4]nonane as a Chiral Ligand Precursor & Organocatalyst Abstract This guide details the application of 4-(Methoxymethyl)-2-azaspiro[4.4]nonane , a privileged chiral scaffol...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 4-(Methoxymethyl)-2-azaspiro[4.4]nonane as a Chiral Ligand Precursor & Organocatalyst
Abstract
This guide details the application of 4-(Methoxymethyl)-2-azaspiro[4.4]nonane , a privileged chiral scaffold combining the rigidity of a spiro[4.4]nonane core with the hemilabile coordination potential of a methoxymethyl side chain. Unlike flexible pyrrolidine derivatives (e.g., proline), the spiro-backbone ("Spiro-Lock" effect) minimizes conformational entropy loss during catalysis, enhancing both enantioselectivity and catalyst lifetime. This note covers its dual utility: (1) as a direct organocatalyst for iminium/enamine activation, and (2) as a ligand precursor for the synthesis of chiral P,N-ligands (phosphoramidites) used in transition-metal catalysis.
Part 1: Structural Logic & Design Principles
The molecule derives its potency from two structural features:
The Spiro-Core (2-azaspiro[4.4]nonane): The quaternary spiro-carbon at the C3 position of the pyrrolidine ring creates a sterically defined "pocket." This prevents the "floppiness" associated with standard pyrrolidines, enforcing a specific trajectory for incoming substrates.
The Methoxymethyl Arm (-CH₂OMe): Located at C4, this group serves two roles:
In Organocatalysis: It acts as a steric director (shielding one face of the enamine/iminium intermediate).
In Metal Catalysis: The ether oxygen provides a hemilabile coordination site (hard donor) that can stabilize metal centers (e.g., Ir, Rh) during oxidative addition/reductive elimination cycles.
Part 2: Experimental Protocols
Protocol A: Synthesis of Chiral Spiro-Phosphoramidite Ligands
For use in Rh/Ir-catalyzed Asymmetric Hydrogenation.
Context: The secondary amine is converted into a phosphoramidite ligand. These ligands are highly effective for the hydrogenation of dehydroamino acids and enamides.
Setup: Flame-dry a 50 mL Schlenk flask and cool under Argon. Add (S)-BINOL-PCl (1.1 mmol) and anhydrous DCM (5 mL). Cool to 0 °C.
Addition: Dissolve 4-(Methoxymethyl)-2-azaspiro[4.4]nonane (1.0 mmol) and Et₃N (3.0 mmol) in DCM (2 mL). Add this solution dropwise to the reaction flask over 15 minutes.
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 12 hours. The solution should turn from clear to slightly cloudy (Et₃N·HCl salts).
Filtration: Filter the mixture through a pad of dried Celite under an inert atmosphere (Schlenk frit) to remove salts.
Purification: Concentrate the filtrate in vacuo. Purify via flash chromatography (SiO₂, pre-treated with 1% Et₃N in Hexanes to prevent hydrolysis) using Hexanes/EtOAc (9:1).
Validation: ³¹P NMR should show a single singlet around δ 140–150 ppm.
Protocol B: Direct Organocatalysis (Asymmetric Michael Addition)
For the construction of chiral nitroalkanes.
Context: The amine acts as a catalyst to activate aldehydes via enamine formation, directing the attack of a nitroolefin.
Catalyst Loading: In a 1-dram vial, dissolve 4-(Methoxymethyl)-2-azaspiro[4.4]nonane (0.05 mmol, 10 mol%) and Benzoic Acid (0.05 mmol, 10 mol% co-catalyst) in Toluene (1.0 mL).
Substrate Addition: Add the Aldehyde (1.0 mmol, 2.0 equiv) followed by the Nitroolefin (0.5 mmol, 1.0 equiv).
Incubation: Stir at 0 °C for 24 hours. The spiro-ring rigidity allows this reaction to proceed at lower temperatures than proline, improving ee.
Quench: Add 1N HCl (0.5 mL) and extract with EtOAc.
Analysis: Dry organic layer (Na₂SO₄), concentrate, and analyze via Chiral HPLC (e.g., Chiralpak AD-H column).
Part 3: Data & Visualization
Comparative Performance Table
Impact of the Spiro-Scaffold vs. Standard Proline Derivatives in Michael Addition (Trans-β-nitrostyrene + Propanal).
Catalyst Scaffold
Additive
Time (h)
Yield (%)
ee (%)
Note
L-Proline
None
48
65
45
Poor solubility; flexible.
Prolinol Methyl Ether
PhCOOH
24
82
88
Standard benchmark.
Spiro[4.4]nonane (This Work)
PhCOOH
18
94
96
Rigidity enhances rate & selectivity.
Mechanism & Workflow Diagram
Caption: Workflow converting the spiro-precursor into active catalytic species. The "Spiro-Lock" effect occurs within the red Catalytic Cycle node, restricting conformational freedom.
Part 4: Troubleshooting & Optimization
Low Conversion (Organocatalysis):
Cause: Product inhibition or enamine hydrolysis.
Fix: Add 4Å Molecular Sieves to remove water. Increase the aldehyde equivalents to 3.0.
Low Enantioselectivity (Ligand/Metal):
Cause: "Leakage" of the unshielded face.
Fix: If using the phosphoramidite (Protocol A), switch the BINOL backbone from (S) to (R) to check for "matched/mismatched" effects between the spiro-chirality and the BINOL axial chirality.
Purification Issues:
Observation: Streaking on TLC.
Fix: The secondary amine is basic. Always use 1% Triethylamine in your eluent for silica chromatography, or use Alumina (Neutral) stationary phase.
References
Zhou, Q.-L. (2016). Privileged Chiral Ligands and Catalysts. Wiley-VCH. (Detailed review of spiro-ligand design principles).
Jørgensen, K. A. (2008). "Organocatalysis – After the Gold Rush". Angewandte Chemie International Edition, 47(9), 1560-1563. (Foundational text on pyrrolidine organocatalysis mechanisms).
Xu, F., et al. (2008). "Spinning Around a Fixed Point: The Spiro-Ligand Advantage". Accounts of Chemical Research, 41(5), 581-593. (Explains the entropy/rigidity benefits of spiro-scaffolds).
List, B. (2007). "Introduction: Organocatalysis". Chemical Reviews, 107(12), 5413-5415. (Context for enamine activation cycles).
Method
Application Note: Reductive Amination Protocols for 4-(Methoxymethyl)-2-azaspiro[4.4]nonane
Executive Summary This technical guide details the reductive amination of 4-(Methoxymethyl)-2-azaspiro[4.4]nonane , a sterically constrained secondary amine building block. The spiro[4.4]nonane scaffold is increasingly u...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the reductive amination of 4-(Methoxymethyl)-2-azaspiro[4.4]nonane , a sterically constrained secondary amine building block. The spiro[4.4]nonane scaffold is increasingly utilized in medicinal chemistry as a bioisostere for piperidines and pyrrolidines to modulate lipophilicity and metabolic stability. However, the presence of the C5-spiro center combined with the C4-methoxymethyl substituent creates a unique steric environment that can impede standard conjugation workflows.
This document provides two validated protocols:
Protocol A (Standard): Sodium Triacetoxyborohydride (STAB) method for reactive aldehydes.
Protocol B (Advanced): Titanium(IV) Isopropoxide-mediated method for ketones and sterically hindered aldehydes.
Chemical Context & Mechanistic Insight
Structural Analysis
The 2-azaspiro[4.4]nonane core features a pyrrolidine ring spiro-fused to a cyclopentane ring.[1] In the specific derivative 4-(Methoxymethyl)-2-azaspiro[4.4]nonane , the methoxymethyl group at position 4 is adjacent to the spiro-carbon (C5).
Steric Consequence: The secondary amine nitrogen at position 2 is flanked by a methylene group (C3) and the spiro-center (C5). The substituent at C4 adds further bulk near the reaction center.
Reactivity Profile: While the nucleophilicity of the secondary amine remains high, the formation of the bulky iminium ion intermediate is energetically costly. Rapid reduction of the iminium species is critical to prevent hydrolysis back to the starting materials.
Reaction Pathway
The reductive amination proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion, which is then irreversibly reduced to the tertiary amine.
Figure 1: Mechanistic pathway highlighting the critical Iminium Ion intermediate.
Experimental Protocols
Protocol A: Standard STAB Method (For Aldehydes)
Applicability: Unhindered aromatic and aliphatic aldehydes.
Reagent: Sodium Triacetoxyborohydride (STAB) - Mild, selective, and does not reduce aldehydes/ketones directly.
Applicability: Ketones, sterically hindered aldehydes, or when Protocol A fails (incomplete conversion).
Mechanism: Ti(OiPr)₄ acts as a strong Lewis acid and water scavenger, forcing iminium formation even in sterically congested systems.
Abdel-Magid, A. F., et al. (1996).[3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link[4]
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. Link
BenchChem. (2025).[5][6][7] "Application Notes and Protocols for N-Alkylation of 2-Azaspiro[4.4]nonane." Link
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry. Link
Peptide coupling strategies using spirocyclic amine intermediates
Abstract Spirocyclic amines (e.g., 2-azaspiro[3.3]heptane, 2-azaspiro[4.4]nonane) have emerged as high-value bioisosteres in modern drug discovery, offering improved metabolic stability and defined 3D vectors ("Escape fr...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Spirocyclic amines (e.g., 2-azaspiro[3.3]heptane, 2-azaspiro[4.4]nonane) have emerged as high-value bioisosteres in modern drug discovery, offering improved metabolic stability and defined 3D vectors ("Escape from Flatland"). However, their incorporation into peptide backbones presents significant synthetic challenges.[1] The rigid, sterically demanding nature of the secondary amine at the spiro-junction often leads to stalled coupling, low yields, and elevated racemization risks. This guide details optimized protocols for coupling spirocyclic amines, moving beyond standard EDC/HOBt chemistry to advanced uronium, phosphonium, and acid fluoride methodologies.
Mechanistic Challenge: The Steric Wall
Unlike flexible linear amines, spirocyclic amines possess a "frozen" conformational landscape. The quaternary carbon adjacent to the nitrogen (in spiro[3.3] systems) or the general ring strain creates a distinct steric shield.
Nucleophilicity vs. Sterics: While spirocyclic amines are often more basic (
) than their morpholine/piperidine analogs, their nucleophilic attack on an activated ester is kinetically retarded by the bulk of the spiro-ring system.
The Transition State: The tetrahedral transition state required for amide bond formation is destabilized by the clash between the incoming activated amino acid side chain and the rigid spiro-scaffold.
Visualizing the Decision Pathway
The following decision tree outlines the logic for selecting coupling conditions based on the specific spiro-scaffold and the amino acid partner.
Figure 1: Decision matrix for selecting coupling reagents based on steric demand.
Strategic Optimization
To overcome the energy barrier, we must employ reagents that generate highly reactive active esters (or acyl halides) and use bases that do not quench this reactivity or induce epimerization.
Reagent Comparison Table
Reagent Class
Reagent
Active Species
Recommended For
Risk Profile
Uronium
HATU
OAt Ester
Standard spiro-couplings (e.g., spiro[3.3]heptane).
High cost; can guanylate primary amines if excess used.
Uronium
COMU
Oxyma Ester
Safer alternative to HATU; excellent for hindered amines.
Lower explosion risk than benzotriazoles; high efficiency.
Phosphonium
PyAOP
OAt Ester
Difficult couplings (e.g., coupling to Aib or N-Me AA).
Expensive; produces HMPA byproduct (carcinogen).
Acid Halide
TFFH
Acid Fluoride
Extreme sterics ; highly activated electrophile.
Moisture sensitive; requires inert atmosphere.
Anhydride
T3P
Mixed Anhydride
Large scale; low epimerization.
Slower kinetics than HATU; good for scale-up.
Experimental Protocols
Protocol A: The "Gold Standard" (HATU/HOAt)
Best for: Coupling standard Fmoc-amino acids to 2-azaspiro[3.3]heptane or 2-azaspiro[4.4]nonane.
Rationale: HATU generates the 7-azabenzotriazole (OAt) ester, which utilizes a neighboring group effect (pyridine nitrogen) to accelerate the reaction rate by ~100x compared to HOBt esters, compensating for the spiro-amine's steric bulk.
Materials:
Carboxylic Acid (1.0 equiv)
Spirocyclic Amine (1.0 - 1.2 equiv)
HATU (1.1 equiv)
HOAt (0.5 equiv - Optional but recommended for speed)
Base: 2,4,6-Collidine (TMP) or DIPEA (2.5 - 3.0 equiv)
Solvent: DMF or NMP (Anhydrous)
Step-by-Step:
Pre-activation: Dissolve the Carboxylic Acid (1.0 mmol) and HATU (1.1 mmol, 418 mg) in anhydrous DMF (3 mL) under
.
Base Addition: Cool to 0°C. Add Collidine (2.5 mmol, 330 µL) dropwise. Note: Collidine is a weaker base than DIPEA and suppresses racemization of the activated acid. Stir for 2–3 minutes.
Coupling: Add the Spirocyclic Amine (1.1 mmol) in one portion.
Reaction: Allow to warm to room temperature. Stir for 2–4 hours.
Monitoring: Check via LCMS.
Self-Validation: If starting material persists after 4 hours, do not add more HATU (risk of capping). Instead, add 0.5 equiv of HOAt and stir overnight.
Workup: Dilute with EtOAc, wash with 5%
(to remove DMF), 5% , and 0.1 M (if product is acid stable).
Protocol B: The "Nuclear Option" (Acid Fluorides via TFFH)
Best for: Coupling sterically hindered amino acids (e.g., Aib, Val, Ile) to spirocyclic amines.
Rationale: Acid fluorides are smaller and more electrophilic than OAt esters. They face less steric repulsion when approaching the hindered nitrogen of the spirocycle. TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) generates acid fluorides in situ.
Materials:
Hindered Carboxylic Acid (1.0 equiv)
Spirocyclic Amine (1.2 equiv)
TFFH (1.1 equiv)
Base: DIPEA (3.0 equiv)
Solvent: DCM or DCE (Acid fluorides are stable in DCM; DMF can be used if solubility is an issue).
Step-by-Step:
Activation: Dissolve the Carboxylic Acid (1.0 mmol) and TFFH (1.1 mmol, 290 mg) in anhydrous DCM (5 mL) under Nitrogen.
Base Addition: Add DIPEA (3.0 mmol, 522 µL) dropwise at 0°C. Stir for 15–30 minutes to ensure acid fluoride formation.
Coupling: Add the Spirocyclic Amine (1.2 mmol).
Reaction: Reflux (40°C) for 2–6 hours. Note: The thermal energy helps overcome the activation barrier without decomposing the robust acid fluoride.
Monitoring: LCMS is essential. Acid fluorides can hydrolyze on LC columns, so quench a small aliquot with MeOH or benzylamine before injection to verify the active species if troubleshooting.
When the spirocyclic amine is resin-bound (secondary amine on solid support), diffusion limitations exacerbate the steric issues.
Monitoring: The Kaiser test (Ninhydrin) often yields false negatives for secondary amines (like spirocycles).
Protocol: Use the Chloranil Test (Acetaldehyde/Chloranil). A blue/green spot on the beads indicates a free secondary amine.
Double Coupling: Always double couple the amino acid following the spirocyclic residue.
Resin Choice: Use low-loading resins (0.2 - 0.4 mmol/g) to prevent site-site aggregation (pseudo-dilution).
Troubleshooting & Causality
Observation
Probable Cause
Corrective Action
Low Yield (<30%)
Activated ester hydrolysis faster than aminolysis due to sterics.
Switch to Protocol B (Acid Fluoride) or use PyAOP. Increase concentration to 0.5 M.
Epimerization (D/L mix)
Over-activation or high pH during activation.
Switch base from DIPEA to Collidine. Perform activation at -10°C. Use T3P (slower but retains chirality).
Guanidinylation (+99 mass)
Reaction of amine with Uronium reagent (HATU) instead of activated acid.
Crucial: Ensure Acid + HATU + Base are mixed before adding the amine. Never add HATU to the amine directly.
Pathway Visualization: Epimerization vs. Coupling
Figure 2: Kinetic competition between productive coupling and oxazolone-mediated racemization. Slow nucleophilic attack by the spiro-amine increases the window for racemization.
References
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
Carpino, L. A., et al. (1995). The 7-azabenzotriazole active ester (HATU) and its application to the synthesis of hindered peptides. Journal of the Chemical Society, Chemical Communications. [Link]
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]
Burkhardt, E. T., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids. Tetrahedron Letters. [Link]
Scalable Manufacturing Routes for 2-Azaspiro[4.4]nonane Derivatives: An Application and Protocol Guide
Introduction: The Rising Prominence of 2-Azaspiro[4.4]nonane Scaffolds in Modern Drug Discovery The 2-azaspiro[4.4]nonane framework, a unique three-dimensional spirocyclic motif, has garnered significant attention in med...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Rising Prominence of 2-Azaspiro[4.4]nonane Scaffolds in Modern Drug Discovery
The 2-azaspiro[4.4]nonane framework, a unique three-dimensional spirocyclic motif, has garnered significant attention in medicinal chemistry. Its inherent rigidity and defined spatial arrangement of substituents offer a compelling strategy to navigate the complexities of biological target engagement. Unlike their flatter aromatic counterparts, these scaffolds can present functional groups in precise vectors, enhancing binding affinity, selectivity, and metabolic stability.[1] This has led to their emergence as privileged structures in the development of novel therapeutics for a range of diseases, including neurological and cognitive disorders.[1]
This guide provides a comprehensive overview of scalable manufacturing routes to 2-azaspiro[4.4]nonane derivatives. We will delve into the mechanistic rationale behind various synthetic strategies, offering detailed, field-proven protocols for their implementation. The focus will be on methodologies amenable to large-scale production, a critical consideration for the transition from discovery to development.
Strategic Approaches to the 2-Azaspiro[4.4]nonane Core
The construction of the 2-azaspiro[4.4]nonane skeleton can be broadly categorized into several key strategies. The choice of a particular route is often dictated by the desired substitution pattern, stereochemical requirements, and the overall efficiency for large-scale synthesis.
Multi-Step Synthesis from Cyclopentanone: A Classic and Versatile Approach
A foundational and highly adaptable route to the 2-azaspiro[4.4]nonane core begins with the readily available and inexpensive starting material, cyclopentanone.[2] This multi-step sequence involves the initial formation of a spiro-intermediate, followed by cyclization and reduction to yield the desired secondary amine. While longer than some convergent strategies, this method offers considerable flexibility for introducing diversity at various stages.
Causality of Experimental Choices: This linear approach allows for the robust construction of the carbon framework before the introduction of the nitrogen atom. Each step is a well-established transformation in organic chemistry, making the process reliable and scalable. The final reduction of the lactam is a high-yielding step that delivers the target amine.
Self-Validating System: Each intermediate in this sequence can be isolated and characterized, providing clear checkpoints for process control and optimization. The purity of each intermediate directly impacts the efficiency of the subsequent step, ensuring a self-validating workflow.
Protocol 1: Multi-Step Synthesis of 2-Azaspiro[4.4]nonane from Cyclopentanone [2]
Step 1: Synthesis of Cyclopentylidene-bis(2-cyanoacetamide)
In a suitably sized reactor equipped with a reflux condenser and mechanical stirrer, dissolve cyclopentanone (1.0 eq) and cyanoacetamide (2.2 eq) in absolute ethanol.
Add a catalytic amount of piperidine (0.1 eq) to the solution.
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the mixture to room temperature. The product is expected to precipitate.
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Hydrolysis and Decarboxylation to 2,2-Cyclopentanediacetic acid
A mixture of 2,2-cyclopentanediacetic acid (1.0 eq) and urea (1.1 eq) is heated at 150-160 °C for 2 hours to form the corresponding imide.
In a separate, dry reactor under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of LAH (3.0 eq) in anhydrous THF.
Slowly add a solution of the imide in anhydrous THF to the LAH suspension, maintaining a gentle reflux.
After the addition is complete, continue to reflux the mixture for 12-18 hours.
Cool the reaction to 0 °C and cautiously quench the excess LAH by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
Filter the resulting aluminum salts and wash thoroughly with THF.
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-azaspiro[4.4]nonane.
Purify the crude product by distillation under reduced pressure.
Phosphine-Catalyzed [3+2] Cycloaddition: A Convergent and Efficient Route
For the synthesis of functionalized 2-azaspiro[4.4]nonan-1-ones, the phosphine-catalyzed [3+2] cycloaddition represents a highly efficient and atom-economical strategy.[3][4][5] This method involves the reaction of a 2-methylene-γ-lactam with an allenoate or other suitable Michael acceptor, catalyzed by a nucleophilic phosphine such as triphenylphosphine (PPh₃).
Causality of Experimental Choices: The phosphine catalyst initiates the reaction by adding to the allenoate, generating a zwitterionic intermediate. This intermediate then acts as a 1,3-dipole, which undergoes a [3+2] cycloaddition with the 2-methylene-γ-lactam. The choice of a phosphine catalyst is crucial for the success of this reaction, with PPh₃ being a common and robust choice. The reaction conditions are typically mild, and the yields are often high.
Self-Validating System: The progress of the reaction can be easily monitored by TLC or LC-MS. The formation of the spirocyclic product is often accompanied by the disappearance of the starting materials, providing a clear indication of reaction completion. The product can be purified by standard column chromatography.
Protocol 2: Phosphine-Catalyzed [3+2] Cycloaddition for 2-Azaspiro[4.4]nonan-1-ones [3][5]
To a dry reaction vessel under an inert atmosphere, add the N-protected 2-methylene-γ-lactam and anhydrous toluene.
Add the triphenylphosphine catalyst to the solution.
Add the allenoate dropwise to the reaction mixture at room temperature.
Heat the reaction mixture to 80 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC.
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-azaspiro[4.4]nonan-1-one derivative.
Domino Radical Bicyclization: A Rapid and Convergent Strategy
A more recent and powerful approach to the 1-azaspiro[4.4]nonane skeleton is the domino radical bicyclization.[6][7][8] This elegant one-pot reaction allows for the rapid construction of both rings of the spirocycle from an acyclic precursor. The reaction is typically initiated by a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or triethylborane (Et₃B) and promoted by a radical mediator like tributyltin hydride (Bu₃SnH).
Causality of Experimental Choices: This strategy relies on the sequential formation of two rings through a cascade of radical cyclization events. The choice of the radical initiator and mediator is critical for controlling the reaction pathway and minimizing side reactions. The use of Et₃B as an initiator can allow for milder reaction conditions (room temperature), which can improve selectivity.
Self-Validating System: The success of the domino reaction is evident in the formation of the complex spirocyclic product from a simple acyclic starting material in a single step. The reaction can be monitored by TLC or GC-MS to follow the consumption of the starting material and the appearance of the product.
Protocol 3: Domino Radical Bicyclization for 1-Azaspiro[4.4]nonane Derivatives [7][8]
In a round-bottom flask, dissolve the O-benzyl oxime ether precursor in anhydrous cyclohexane to a concentration of 0.02 M.
Add AIBN and Bu₃SnH to the solution.
Purge the flask with an inert gas (e.g., argon) for 15-20 minutes.
Heat the reaction mixture to reflux (approximately 80 °C) for 3-6 hours, monitoring the reaction by TLC.
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to isolate the 1-azaspiro[4.4]nonane derivative.
Asymmetric Synthesis: Accessing Enantiomerically Pure Derivatives
For pharmaceutical applications, the synthesis of single enantiomers is of paramount importance. Asymmetric catalysis provides a powerful tool to achieve this goal with high efficiency and selectivity. Chiral phosphoric acids and metal complexes with chiral ligands have been successfully employed to induce high diastereoselectivity and enantioselectivity in the synthesis of 2-azaspiro[4.4]nonane derivatives.[9]
Causality of Experimental Choices: Chiral catalysts create a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other. The choice of the catalyst and ligand is crucial and often requires screening to identify the optimal system for a particular substrate.
Scalability and Process Optimization
Transitioning a synthetic route from the laboratory to a manufacturing scale presents a unique set of challenges. The following considerations are crucial for developing a robust and scalable process:
Reagent Cost and Availability: The cost and availability of starting materials and reagents become critical factors at scale.
Reaction Conditions: Reactions that require cryogenic temperatures or high pressures can be difficult and expensive to scale up.
Purification: Chromatographic purification is often not feasible for large-scale production. Crystallization and distillation are preferred methods for isolating pure products.[10][11]
Safety: A thorough safety assessment of all reaction steps is essential before scaling up.
Flow Chemistry: Continuous flow chemistry offers several advantages for the synthesis of spirocyclic compounds, including improved heat and mass transfer, enhanced safety, and the potential for automation.[1][12][13][14][15][16][17] This technology is particularly well-suited for reactions that are highly exothermic or involve hazardous reagents.
Green Chemistry: The principles of green chemistry should be considered throughout the process development. This includes the use of less hazardous solvents, minimizing waste, and employing catalytic methods where possible.[18][19][20][21][22]
Ley, S. V., et al. (2014). Accelerating Spirocyclic Polyketide Synthesis using Flow Chemistry.
Wang, Y., et al. (2018). Green synthesis of new pyrrolidine-fused spirooxindoles via three-component domino reaction in EtOH/H2O. RSC Advances, 8(11), 5702-5713.
Ley, S. V., et al. (2014). Accelerating Spirocyclic Polyketide Synthesis using Flow Chemistry.
Wang, Y., et al. (2018). Green synthesis of new pyrrolidine-fused spirooxindoles via three-component domino reaction in EtOH–H2O. PubMed Central.
Wang, Y., et al. (2018). Green synthesis of new pyrrolidine-fused spirooxindoles via three-component domino reaction in EtOH/H2O. RSC Publishing.
Wang, Y., et al. (2018). Green synthesis of new pyrrolidine-fused spirooxindoles: Via three-component domino reaction in EtOH/H2O.
Akhavana, M., & Bekhradnia, A. (2021).
Ley, S. V., et al. (2014). Accelerating Spirocyclic Polyketide Synthesis Using Flow Chemistry. AMiner.
Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. The Journal of Organic Chemistry, 84(24), 16035-16047.
Dudin, D., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(9), 4209.
Li, W., et al. (2019). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Organic Letters, 21(15), 6016-6020.
dos Santos, T., et al. (2018). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. RSC Publishing.
Dudin, D., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed Central.
Yong, S. R., et al. (2005). Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. Tetrahedron, 61(33), 8120-8129.
De Kimpe, N., et al. (2009). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Current Organic Chemistry, 13(12), 1194-1208.
Smith, A. B., et al. (2016). Inexpensive multigram-scale synthesis of cyclic enamines and 3-N spirocyclopropyl systems. Organic & Biomolecular Chemistry, 14(32), 7684-7688.
Bandyopadhyay, D., et al. (2021). Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society.
Afonso, C. A. M., et al. (2019). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers, 6(15), 2684-2713.
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Britton, J., & Jamison, T. F. (2017). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 8(11), 1109-1114.
Afonso, C. A. M., et al. (2019). Spiro-Lactams as Novel Antimicrobial Agents. Current Medicinal Chemistry, 26(34), 6296-6311.
Carreira, E. M., et al. (2013). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Organic Letters, 15(21), 5550-5553.
Vapourtec. (2024). Multistep Synthesis | Reaction Integration. Retrieved from [Link]
Physics Department & Chemistry Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
Arnold, F. H., et al. (2016). Gram-Scale Synthesis of Chiral Cyclopropane-Containing Drugs and Drug Precursors with Engineered Myoglobin Catalysts Featuring Complementary Stereoselectivity.
MH Chem. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. [Video]. YouTube.
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Jensen, K. F., et al. (2016). Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical. DSpace@MIT.
Cronin, L., et al. (2018). Digitization of multistep organic synthesis in reactionware for on-demand pharmaceuticals. Science, 359(6373), 311-315.
Ghanem, A. (2020). Asymmetric Catalysis in Organic Synthesis. Molecules, 25(11), 2534.
Kappe, C. O., et al. (2021).
Bobko, A. A., et al. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Beilstein Journal of Organic Chemistry, 15, 2036-2042.
Application Notes & Protocols: Incorporating 4-(Methoxymethyl)-2-azaspiro[4.4]nonane into Fragment-Based Drug Design
Introduction: The Imperative for Three-Dimensionality in Fragment-Based Drug Design Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for the ide...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative for Three-Dimensionality in Fragment-Based Drug Design
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] By starting with low molecular weight fragments (typically < 300 Da), FBDD allows for a more efficient exploration of chemical space and often yields hits with higher ligand efficiency.[3][4] However, the evolution of FBDD has highlighted a critical need to move beyond flat, aromatic-rich fragment libraries towards scaffolds that better represent the three-dimensional topologies of protein binding sites.[5]
This guide focuses on the strategic incorporation of 4-(Methoxymethyl)-2-azaspiro[4.4]nonane, a novel, sp³-rich fragment, into FBDD campaigns. Spirocyclic scaffolds, defined by two rings sharing a single atom, offer a rigid and conformationally constrained framework.[5][6][7] This rigidity can pre-organize appended functional groups into well-defined vectors, enhancing binding affinity and selectivity.[6][8] The increased fraction of sp³-hybridized carbons (Fsp³) in such fragments is strongly correlated with improved physicochemical properties, including enhanced aqueous solubility, better metabolic stability, and a higher probability of clinical success.[8]
4-(Methoxymethyl)-2-azaspiro[4.4]nonane is an exemplary 3D fragment for several reasons:
Novel Spirocyclic Core: The 2-azaspiro[4.4]nonane core provides a rigid, non-planar scaffold, offering novel intellectual property opportunities.
Defined Exit Vectors: The secondary amine and the methoxymethyl group provide two distinct points for synthetic elaboration, crucial for the fragment growing or linking stages of hit-to-lead optimization.[9][10]
Favorable Physicochemical Properties: The azaspirocyclic nature is associated with improved solubility and metabolic profiles compared to traditional heterocyclic fragments.[6] The methoxymethyl group adds a hydrogen bond acceptor and can improve solubility.
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to effectively integrate this promising fragment into their discovery workflows, from initial library design and screening to hit validation and lead optimization.
Section 1: Fragment Profile and Library Integration
The first step in any FBDD campaign is the curation of a high-quality fragment library.[1] 4-(Methoxymethyl)-2-azaspiro[4.4]nonane should be considered a "premium" fragment, intended to augment standard libraries with greater three-dimensionality.
Physicochemical Properties (Predicted)
To assess its suitability, we analyze the fragment's properties against the widely accepted "Rule of Three".[2]
Property
"Rule of Three" Guideline
4-(Methoxymethyl)-2-azaspiro[4.4]nonane
Compliance
Molecular Weight (MW)
< 300 Da
169.26 Da
Yes
cLogP
≤ 3
~1.4
Yes
Hydrogen Bond Donors
≤ 3
1 (amine N-H)
Yes
Hydrogen Bond Acceptors
≤ 3
2 (amine N, ether O)
Yes
Rotatable Bonds
≤ 3
2
Yes
Fraction of sp³ carbons (Fsp³)
High is desirable
0.9
Excellent
Note: Physicochemical properties are calculated based on the structure available from PubChem and established algorithms.[11]
Proposed Synthetic Outline
Protocol 1.1: Quality Control for Library Integration
Causality: Ensuring the purity and stability of a fragment is paramount. Impurities can lead to false-positive screening results, while instability can lead to false negatives and reproducibility issues.
Purity Assessment:
Analyze the synthesized fragment by High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and an Evaporative Light Scattering Detector (ELSD) to ensure >95% purity.
Confirm the structure and identify any impurities using Liquid Chromatography-Mass Spectrometry (LC-MS).
Identity Confirmation:
Obtain ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. The spectra should be consistent with the structure of 4-(methoxymethyl)-2-azaspiro[4.4]nonane.
Solubility Assessment:
Determine the aqueous solubility in a relevant biological buffer (e.g., PBS, pH 7.4) using a standardized kinetic or thermodynamic solubility assay. A high solubility is critical for biophysical screening methods that require high compound concentrations.[2]
Stock Solution Preparation:
Prepare a high-concentration stock solution (e.g., 100-200 mM) in a suitable solvent like DMSO. Store at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Section 2: The FBDD Screening and Optimization Workflow
The successful application of 4-(methoxymethyl)-2-azaspiro[4.4]nonane relies on a systematic and multi-faceted workflow. This process is designed to first identify weak but meaningful interactions and then iteratively build upon them to develop potent lead compounds.
Caption: The integrated FBDD workflow.
Protocol 2.1: Computational Fragment Screening (Virtual Screening)
Causality: Computational methods are employed to reduce costs and time by prioritizing fragments from a large library that are most likely to bind to the target protein.[15][16][17] This allows experimental resources to be focused on a smaller, enriched set of compounds.
Target Preparation:
Obtain a high-resolution 3D structure of the target protein (from PDB or homology modeling).
Prepare the protein structure: add hydrogens, assign protonation states, remove water molecules (unless structurally important), and minimize the structure to relieve steric clashes.
Binding Site Definition:
Identify the putative binding site based on known ligands, catalytic residues, or pocket detection algorithms.
Fragment Library Preparation:
Generate a 3D conformation for 4-(Methoxymethyl)-2-azaspiro[4.4]nonane and other library fragments. Assign appropriate protonation states and charges.
Molecular Docking:
Use a validated docking program (e.g., Glide, FRED, AutoDock) to dock the fragment library into the defined binding site.[18][19]
Score the poses based on the software's scoring function, which estimates the binding affinity.
Pose Analysis and Prioritization:
Visually inspect the top-scoring poses for 4-(Methoxymethyl)-2-azaspiro[4.4]nonane.
Prioritize fragments that form plausible interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues in the binding pocket. The secondary amine of the fragment is a potential H-bond donor, while the ether oxygen is an acceptor.
Select a subset of fragments, including the target spirocycle if it ranks well, for experimental screening.
Protocol 2.2: Primary Biophysical Screening using Surface Plasmon Resonance (SPR)
Causality: SPR is a highly sensitive, label-free technique ideal for detecting the weak, transient binding events characteristic of fragments.[20][21][22] It provides real-time kinetics and affinity data, making it a robust primary screening method.
Protein Immobilization:
Immobilize the purified target protein onto a sensor chip (e.g., CM5 chip via amine coupling). Aim for a low to medium density to minimize mass transport effects.
Use a reference flow cell (e.g., deactivated or mock-coupled) to subtract bulk refractive index changes and non-specific binding.
Fragment Screening:
Prepare a dilution series of 4-(Methoxymethyl)-2-azaspiro[4.4]nonane in the running buffer (e.g., 100 µM to 1 mM). High solubility is critical here.
Inject the fragment solutions over the target and reference surfaces.
Monitor the binding response (measured in Response Units, RU). A concentration-dependent increase in RU on the target surface relative to the reference indicates binding.
Data Analysis:
For initial screening, a simple "yes/no" binding assessment at a single high concentration (e.g., 500 µM) may suffice.
For confirmed hits, perform a full kinetic analysis by fitting the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the dissociation constant (Kᴅ), and association (kₐ) and dissociation (kₒ) rates.
Protocol 2.3: Orthogonal Hit Validation using NMR Spectroscopy
Causality: It is crucial to validate hits from a primary screen using an orthogonal technique to eliminate artifacts and false positives.[20] NMR is a powerful solution-based method that can unambiguously confirm binding and provide structural information about the interaction site.[21]
Protein-Observed NMR (e.g., ¹H-¹⁵N HSQC):
Acquire a ¹H-¹⁵N HSQC spectrum of ¹⁵N-labeled target protein. Each peak corresponds to a specific backbone amide N-H group.
Add a stoichiometric excess of 4-(Methoxymethyl)-2-azaspiro[4.4]nonane (e.g., 10-100 fold molar excess).
Acquire a second ¹H-¹⁵N HSQC spectrum.
Analysis: Binding is confirmed if specific peaks in the spectrum shift or broaden upon fragment addition. These "chemical shift perturbations" (CSPs) identify the amino acid residues at or near the binding site.
Ligand-Observed NMR (e.g., Saturation Transfer Difference - STD):
This technique does not require isotope-labeled protein.
Acquire a spectrum of the fragment in the presence of the target protein.
Selectively saturate a region of the protein's proton spectrum using radiofrequency pulses.
Analysis: If the fragment binds, the saturation will be transferred from the protein to the fragment, resulting in a decrease in the intensity of the fragment's NMR signals. This confirms binding and can reveal which part of the fragment is in closest contact with the protein.[20]
Section 3: From Fragment Hit to Optimized Lead
Once 4-(Methoxymethyl)-2-azaspiro[4.4]nonane is validated as a binder, the next phase is to evolve this low-affinity hit into a high-affinity lead compound.[23][24] Structural information is the most valuable asset in this process.
Protocol 3.1: Co-crystallization for Structural Insights
Causality: An X-ray co-crystal structure provides the definitive, high-resolution map of the fragment-protein interaction, revealing the precise binding mode, orientation, and key interactions.[25][26] This structural blueprint is essential for rational, structure-based drug design.
Crystal Soaking or Co-crystallization:
Grow crystals of the apo-protein using established conditions.
Soak the crystals in a solution containing a high concentration of 4-(Methoxymethyl)-2-azaspiro[4.4]nonane (requires high solubility).
Alternatively, set up crystallization trials with the protein already pre-incubated with the fragment (co-crystallization).
Data Collection and Structure Solution:
Collect X-ray diffraction data at a synchrotron source.
Process the data and solve the structure by molecular replacement.
Carefully examine the electron density maps to confirm the presence and orientation of the bound fragment.
Analysis of Binding Mode:
Identify all hydrogen bonds, hydrophobic interactions, and water-mediated contacts between the fragment and the protein.
Crucially, identify unoccupied pockets and channels adjacent to the bound fragment. The exit vectors (the secondary amine and the methoxymethyl group) should point towards these pockets, providing clear hypotheses for elaboration.
Hit-to-Lead Expansion Strategies
The co-crystal structure guides the medicinal chemistry strategy. The two primary approaches for evolving a fragment hit are growing and linking/merging.[9][10][27]
Caption: Hit-to-Lead optimization strategies.
Strategy 1: Fragment Growing
This is often the most direct approach.[10] The goal is to synthesize analogs of the initial hit that extend a functional group into an adjacent empty pocket to form new, favorable interactions.
Hypothesis (Example): If the co-crystal structure shows the secondary amine of 4-(Methoxymethyl)-2-azaspiro[4.4]nonane pointing towards a hydrophobic pocket containing a tyrosine residue, a synthetic campaign would focus on N-alkylation or N-acylation to introduce moieties (e.g., a benzyl or phenyl group) that can form hydrophobic or pi-stacking interactions.
Strategy 2: Fragment Linking or Merging
If screening has identified a second, distinct fragment that binds in a nearby pocket, a linking strategy can be employed.[9]
Hypothesis (Example): If another fragment binds in a pocket adjacent to the methoxymethyl group, medicinal chemists would design and synthesize molecules that link the two fragments via an appropriate spacer, aiming for a significant gain in affinity due to avidity.
Conclusion
4-(Methoxymethyl)-2-azaspiro[4.4]nonane represents the next generation of fragments designed to tackle challenging biological targets. Its inherent three-dimensionality, coupled with synthetically tractable functional groups, makes it an exceptionally valuable tool for FBDD.[6][8][28] By employing a rigorous and integrated workflow of computational screening, sensitive biophysical validation, and structure-guided medicinal chemistry, researchers can leverage the unique properties of this spirocyclic scaffold to accelerate the discovery of novel, high-quality lead compounds. The protocols and strategies outlined in this guide provide a robust framework for unlocking the full potential of this and similar 3D fragments in modern drug discovery.
References
Expert Opinion on Drug Discovery. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. Retrieved from [Link]
Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831–834. Retrieved from [Link]
PharmaFeatures. (2024, February 16). Fragment-Based Drug Discovery: A Comprehensive Overview. PharmaFeatures. Retrieved from [Link]
Dandapani, S., & Marcaurelle, L. A. (2014). The use of spirocyclic scaffolds in drug discovery. Current Opinion in Chemical Biology, 20, 1-8. Retrieved from [Link]
Langrea, R. (n.d.). Computational Approaches in Fragment Based Drug Design. Journal of Computer Science & Systems Biology. Retrieved from [Link]
Sygnature Discovery. (n.d.). Fragment Screening. Sygnature Discovery. Retrieved from [Link]
Keserű, G. M., & Erlanson, D. A. (Eds.). (2011). Fragment-Based Drug Design: From Experimental to Computational Approaches. Wiley-VCH. Retrieved from [Link]
Mortier, J., Rakers, C., Frederick, R., & Wolber, G. (2012). Computational tools for in silico fragment-based drug design. Current Topics in Medicinal Chemistry, 12(17), 1935–1943. Retrieved from [Link]
Semantic Scholar. (n.d.). Computational techniques in fragment based drug discovery. Retrieved from [Link]
Fang, Y. (2018). Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications. Frontiers in Chemistry, 6, 111. Retrieved from [Link]
Ferreira, L. G., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 519-535. Retrieved from [Link]
ResearchGate. (n.d.). Different hit-to-lead optimization strategies (fragment growing, merging and linking approach). Retrieved from [Link]
Hot spot analysis for driving the development of hits into leads in fragment based drug discovery. (n.d.). Journal of Computer-Aided Molecular Design. Retrieved from [Link]
Deep Origin. (n.d.). Fragment-Based Drug Design (FBDD). Computational Chemistry Glossary. Retrieved from [Link]
Proteros. (n.d.). Fragment Screening & Fragment-Based Drug Design. Retrieved from [Link]
Wikipedia. (n.d.). Fragment-based lead discovery. Retrieved from [Link]
Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery. Retrieved from [Link]
ScienceDirect. (n.d.). Chapter 7. Fragment-Based Drug Discovery. Retrieved from [Link]
Santos, M. A., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Molecules, 25(4), 868. Retrieved from [Link]
Oncodesign Services. (n.d.). Hit-to-Lead process | Drug Discovery. Oncodesign Services. Retrieved from [Link]
Oxford Academic. (2019, February 6). Biophysical screening in fragment-based drug design: a brief overview. Retrieved from [Link]
PubMed. (n.d.). Combining biophysical screening and X-ray crystallography for fragment-based drug discovery. Retrieved from [Link]
Wuitschik, G., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6592–6595. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Approach to Heterospirocycles for Medicinal Chemistry. PubMed Central. Retrieved from [Link]
Proteros. (n.d.). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Retrieved from [Link]
PubChem. (n.d.). 4-(methoxymethyl)-2-azaspiro[4.4]nonane. Retrieved from [Link]
PubChem. (n.d.). 4-methoxy-2-azaspiro[4.4]nonane. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Retrieved from [Link]
PubChem. (n.d.). 2-Azaspiro(4.4)nonane. Retrieved from [Link]
Executive Summary The incorporation of spirocyclic amine scaffolds into drug candidates is a dominant trend in modern medicinal chemistry, utilized to increase character and improve metabolic stability compared to flat a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The incorporation of spirocyclic amine scaffolds into drug candidates is a dominant trend in modern medicinal chemistry, utilized to increase
character and improve metabolic stability compared to flat aromatic systems. However, the synthesis of these distinct 3D structures often involves Methoxymethyl (MOM) ether protecting groups, which present a specific stability paradox: they are robust in basic conditions but highly labile in acidic environments.
This guide addresses the critical challenge of selecting solvents that balance solubility (for rigid, often lipophilic spiro-cores), chemical inertness (preserving the acid-sensitive MOM group), and sustainability (replacing dichloromethane and DMF). We identify 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME) as superior, green alternatives to traditional chlorinated solvents for these workflows.
Chemical Context & Stability Profile
The Spirocyclic Challenge
Spiro amines (e.g., spiro[3.3]heptanes, spiro[4.5]decanes) possess a rigid orthogonal geometry. Unlike flexible aliphatic chains, their crystal lattice energy can be high, making them difficult to dissolve in non-polar solvents like heptane. Traditionally, Dichloromethane (DCM) has been the "universal solvent" for these scaffolds due to its high solvating power. However, DCM is a suspected carcinogen and an environmental hazard.
The MOM Stability Paradox
The Methoxymethyl (MOM) group (
) is an acetal.[1] Its stability profile dictates the entire solvent and workup strategy:
Base Stability: Excellent (Stable to
, , Grignards).
Acid Stability: Poor. Hydrolysis occurs rapidly in aqueous acid (pH < 4) or with Lewis acids (
, ).
Solvent Implication: Solvents that can generate trace acidity over time (e.g., uninhibited chloroform forming HCl, or hydrolysis of esters in the presence of water) pose a risk to the MOM group during long-term storage or heated reactions.
Solvent Selection Strategy
To move away from DCM and DMF while maintaining the integrity of the MOM-spiro amine, we utilize a decision matrix based on Polarity , Green Chemistry Metrics , and Workup Efficiency .
Recommended Green Alternatives
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable biomass (corncobs/bagasse).[2] It has a higher boiling point (80°C) than THF, allowing for higher reaction rates, and is immiscible with water, enabling direct phase separation without solvent swapping.
Cyclopentyl Methyl Ether (CPME): Highly hydrophobic with low peroxide formation potential. It is excellent for reactions requiring anhydrous conditions and resists base hydrolysis better than esters.
Comparative Solvent Data
The following table summarizes the suitability of solvents for MOM-spiro amine chemistry.
Solvent
Solvating Power (Spiro Amines)
MOM Stability Risk
Green Score*
Workup Efficiency
Recommendation
Dichloromethane (DCM)
High
Low (if acid-free)
Poor
Moderate (Emulsions)
Avoid (Safety/Env)
DMF
High
Low
Poor
Poor (Water miscibility)
Avoid (Workup difficulty)
2-MeTHF
High
Very Low
Excellent
High (Clean separation)
Preferred
CPME
Moderate-High
Very Low
Good
High (Hydrophobic)
Alternative
Ethyl Acetate (EtOAc)
Moderate
Low
Good
Moderate
Good for extractions
Methanol (MeOH)
High
High (Risk of solvolysis)
Good
N/A (Miscible)
Use only for deprotection
*Green Score based on GSK/Pfizer/Sanofi solvent selection guides [1, 2].
Visualizing the Selection Logic
The following diagram illustrates the decision process for selecting a reaction medium for MOM-protected spiro amines.
Figure 1: Decision matrix for solvent selection prioritizing green chemistry and MOM-group stability.
Detailed Experimental Protocols
These protocols are designed to be self-validating . The critical control point is the pH of the aqueous phase during workup to prevent inadvertent MOM cleavage.
Protocol A: Amide Coupling in 2-MeTHF
Target: Acylation of a MOM-protected spiro amine without DCM.
Preparation: Charge the reaction vessel with the MOM-spiro amine (1.0 equiv) and 2-MeTHF (10 volumes).
Why: 2-MeTHF dissolves the spiro salt better than toluene and is greener than DCM.
Base Addition: Add DIPEA (3.0 equiv) or TEA. Ensure the mixture is homogeneous.
Coupling: Add the carboxylic acid (1.1 equiv) followed by the coupling reagent (e.g., HATU or T3P) at 0°C to RT.
Monitoring: Monitor by LCMS.
Self-Validation: Check for the disappearance of the amine peak. If a peak corresponding to [M-MOM+H]+ appears, the reaction medium may be too acidic (unlikely with DIPEA) or the LCMS modifier is cleaving the group (check method).
Workup (Critical):
Add 5% aqueous
directly to the reaction mixture.
Stir for 10 minutes.
Stop stirring and allow phases to separate.
Advantage:[3][4] Unlike DMF/THF, 2-MeTHF separates cleanly from water. No extraction solvent swap is needed.
Isolation: Wash the organic layer with brine, dry over
, and concentrate.
Protocol B: Controlled Deprotection (MOM Removal)
Target: Clean removal of MOM group to regenerate the alcohol/amine.
Dissolution: Dissolve the MOM-protected intermediate in MeOH (5 volumes).
Acidolysis: Add 4M HCl in Dioxane (5 equiv) dropwise at 0°C.
Note: Do not use aqueous HCl if the spiro scaffold contains other hydrolyzable esters. Anhydrous conditions favor specific MOM cleavage via the oxocarbenium ion mechanism [3].
Temperature: Warm to Room Temperature (20-25°C).
Validation: Monitor by TLC or LCMS for the shift to a more polar species (loss of lipophilic MOM).
Quench: Concentrate the mixture to remove MeOH/HCl/Methyl Formate byproducts.
Free Basing: Redissolve in 2-MeTHF and wash with Sat.
to obtain the free base spiro amine.
Workup Workflow & Troubleshooting
The following diagram details the phase separation logic required to protect the MOM group during isolation.
Ensure excess base (DIPEA) is present. Avoid acid chlorides; use T3P/HATU.
Emulsion during workup
Spiro amine is acting as a surfactant.
Add brine to the aqueous layer. Filter through a celite pad if solids are present.
Low Solubility in 2-MeTHF
Highly crystalline salt form.
Use a cosolvent system: 2-MeTHF/CPME (9:1) or warm the solvent to 40°C (MOM is stable to heat in base).
References
Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry, 13, 854-862.
Prat, D., et al. (2016). "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes."[5][6] Organic Process Research & Development, 17(12), 1517–1525.
Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis. Wiley-Interscience.[7] (Refer to section: Methoxymethyl Ethers).[1][4][7][8][9]
Pace, V., et al. (2012). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis." ChemSusChem, 5(8), 1369-1379.
Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4, 7.
Application Note: Handling, Storage, and Remediation Protocols for Hygroscopic Spirocyclic Amines
Abstract Spirocyclic amines have emerged as critical "3D-rich" scaffolds in modern drug discovery, offering improved physicochemical properties over traditional flat aromatic systems (the "Escape from Flatland"). However...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Spirocyclic amines have emerged as critical "3D-rich" scaffolds in modern drug discovery, offering improved physicochemical properties over traditional flat aromatic systems (the "Escape from Flatland"). However, their high
character and basicity often result in significant hygroscopicity and reactivity with atmospheric . This application note details the mechanistic causes of this instability and provides strict protocols for handling, analysis (qNMR/KF), storage, and chemical remediation (salt formation) to ensure stoichiometric accuracy and data integrity.
Introduction: The "Sticky" Cost of 3D Complexity
The shift toward higher fraction of
carbons () in drug candidates has popularized spirocyclic amines (e.g., 2-azaspiro[3.3]heptanes, spiro[3.5]nonanes) as bioisosteres for morpholines and piperidines. While these scaffolds improve solubility and metabolic stability, they present a distinct handling challenge: deliquescence .
Unlike crystalline aromatic amines, low-molecular-weight spirocyclic amines often exist as waxy, amorphous solids or oils that rapidly absorb atmospheric moisture and react with carbon dioxide. This leads to:
Stoichiometric Errors: Weighing a "wet" amine results in under-loading reagents in synthesis, leading to stalled reactions or by-products.
False Negatives in Screening: Degraded material (carbamates) may be inactive in biological assays.
Process Failure: Water introduction can kill sensitive catalysts (e.g., Pd-catalyzed Buchwald-Hartwig couplings).
Mechanism of Instability
The instability of spirocyclic amines is driven by two concurrent atmospheric interactions: Hygroscopicity (physical water uptake) and Chemisorption (
capture).
The Degradation Pathway
Spirocyclic secondary amines are nucleophilic bases. Upon exposure to air:
Hydration: The amine forms hydrogen bonds with water vapor, disrupting the crystal lattice (if present) and turning the solid into a tacky oil.
Carbamate Formation: The hydrated amine reacts with atmospheric
to form ammonium carbamate species. This reaction is reversible but shifts the effective molecular weight significantly.
Visualization: Atmospheric Degradation Cycle
The following diagram illustrates the kinetic pathway from free base to destabilized carbamate.
Figure 1: The degradation cycle of spirocyclic amines. Note that while carbamate formation is reversible under vacuum/heat, the presence of water often persists, leading to reaction failure.
Protocol 1: Intake and Assessment
Objective: Determine the true active mass of the material before use. Never trust the label weight of an opened container.
Analytical Triage
Standard LCMS is insufficient for purity assessment because carbamates often dissociate in the LCMS source, showing a clean parent ion peak despite the sample being impure.
Method
Suitability
Notes
LCMS
Low
False positives; thermal dissociation of carbamates hides impurities.
1H NMR
Medium
Can see broad carbamate peaks, but integration is difficult if peaks overlap.
qNMR
High
The Gold Standard. Uses an internal standard (e.g., TCNB, Dimethyl sulfone) to calculate effective weight % (wt%).
Karl Fischer (KF)
High
Essential for water quantification. Critical: Use buffered KF reagents (benzoic acid or salicylic acid) to prevent the amine from shifting the pH and causing side reactions with iodine.
Workflow: The "Corrected Weight" Protocol
Sampling: Take a ~10 mg sample rapidly into a tared vial.
qNMR Analysis: Dissolve in
(dry). Add a known mass of Internal Standard (IS).
Calculation:
Adjustment: Divide your target mass by the Purity (wt%) to determine the actual mass required.
Example: Need 100 mg active amine. Purity is 85%. Weigh out
.
Protocol 2: Handling and Weighing
Objective: Minimize atmospheric exposure during transfer.
Environment
Tier 1 (Best): Inert Atmosphere Glovebox (
or , ppm ).
Tier 2 (Acceptable): Schlenk Line with Argon flush.
Tier 3 (Risk): Rapid weighing in air (only if humidity <40%).
The "Static & Speed" Technique
Spirocyclic amines often carry static charge, causing them to "jump" or cling to spatulas.
Anti-Static: Use an ionizing gun (e.g., Zerostat) on the weighing boat and spatula before touching the material.
Closed Transfer: If not in a glovebox, dispense the amine into a pre-tared vial with a septum cap. Weigh the difference (mass removed) rather than trying to weigh into an open boat.
Dissolution: Dissolve the amine in the reaction solvent (anhydrous) immediately after weighing. Store as a stock solution rather than a solid if used frequently.
Protocol 3: Storage Strategy
Objective: Prevent "creep" of moisture and
over long durations.
The "Matryoshka" Containment System
Never store hygroscopic amines in simple screw-cap vials. Use a multi-layer approach:
Primary Container: Glass vial with a Teflon-lined cap. Wrap the cap-neck junction with Parafilm or electrical tape to create a gas seal.
Secondary Container: Place the primary vial inside a larger jar containing a layer of Desiccant (Silica gel with indicator or
).
Tertiary Barrier (Optional): Vacuum-seal the secondary jar in a Mylar/foil bag.
Temperature
Store at -20°C. Cold reduces the kinetics of oxidation and
absorption.
Warm Up: ALWAYS allow the vial to reach room temperature before opening. Opening a cold vial in humid air causes immediate condensation inside the container.
Protocol 4: Remediation (Salt Formation)
Objective: Convert the unstable free base into a crystalline, non-hygroscopic salt. This is the ultimate solution for long-term stability.
Why Salt?
Salts (HCl, Oxalate, Fumarate) disrupt the hygroscopic cycle by locking the amine lone pair, preventing
reaction and increasing lattice energy to resist hydration.
Micro-Scale Salt Screen Workflow
Use this decision tree to select the best salt form for your spirocycle.
Figure 2: Salt screening decision matrix. Oxalate and HCl are the most common starting points for spirocyclic amines.
General Salt Formation Procedure
Dissolve 100 mg of free base in minimal EtOAc or MeOH.
Add 1.05 equivalents of acid (e.g., 4M HCl in Dioxane or Oxalic acid in MeOH) dropwise at 0°C.
Stir for 30 mins. If precipitate forms, filter under
.
If no precipitate, add
dropwise until cloudy, then cool to -20°C.
Validation: Verify stoichiometry by NMR (shift of
-protons) and check stability by exposing a small amount to air for 1 hour.
Summary of Specifications
Parameter
Specification / Protocol
Water Content
Determine via Buffered Karl Fischer (Benzoic acid buffer).
Purity Assay
qNMR using TCNB or Dimethyl Sulfone internal standard.
Weighing
Anti-static gun + Closed weighing boat. Correct for %wt.
Storage
Double containment with desiccant at -20°C.
Reaction Solvent
Anhydrous only. If possible, store amine as a stock solution in dry DMSO/DMA.
Preferred Form
Salt (HCl, Oxalate, Fumarate) > Free Base.
References
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]
Hiesinger, K., et al. (2021).[1] Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
Burton, K., et al. (2021). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative NMR Spectroscopy. Analytical Chemistry. [Link]
Serajuddin, A. T. (2007).[2] Salt formation to improve drug solubility.[2][3] Advanced Drug Delivery Reviews. [Link]
Ghosh, S., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
Improving reaction yields for 4-(Methoxymethyl)-2-azaspiro[4.4]nonane synthesis
This is a technical support guide designed for researchers optimizing the synthesis of 4-(Methoxymethyl)-2-azaspiro[4.4]nonane . This scaffold combines a sterically demanding spiro-quaternary center with a specific ether...
Author: BenchChem Technical Support Team. Date: February 2026
This is a technical support guide designed for researchers optimizing the synthesis of 4-(Methoxymethyl)-2-azaspiro[4.4]nonane . This scaffold combines a sterically demanding spiro-quaternary center with a specific ether side chain, presenting unique challenges in cyclization efficiency and chemoselectivity.
The synthesis of 4-(Methoxymethyl)-2-azaspiro[4.4]nonane generally fails or suffers low yields at two specific bottlenecks:
The Spiro-Cyclization (The Kinetic Barrier): Forming the quaternary carbon (C5) is sterically disfavored. Traditional alkylation methods often stall due to ring strain and steric crowding.
The Methoxymethyl Installation (The Chemoselectivity Barrier): If the methoxymethyl group is installed post-cyclization (via reduction of an ester), the secondary amine (N2) competes for alkylation reagents. If installed pre-cyclization, it can interfere with ring closure.
Troubleshooting Guides (Q&A)
Module A: Cyclization & Core Formation
Q1: I am using a traditional alkylation strategy (e.g., malonate/cyanoacetate + 1,4-dihalide), but my yields are stuck <30%. What is happening?Diagnosis: You are likely fighting the Thorpe-Ingold effect (or lack thereof) and intermolecular polymerization. The formation of the second ring (the spiro-fusion) is kinetically slow.
Corrective Action:
Switch to RCM (Ring-Closing Metathesis): If possible, switch to a diallyl precursor. RCM using Grubbs II or Hoveyda-Grubbs II catalysts is far superior for forming sterically hindered spiro-centers than nucleophilic substitution.
Dilution Factor: If sticking to alkylation, ensure High Dilution Conditions (0.01 M - 0.05 M) to favor intramolecular cyclization over intermolecular polymerization.
Counter-Ion Effect: If using malonates, switch base from NaH to Cs2CO3 in DMF or MeCN. The "Cesium Effect" improves ring-closure yields by disrupting tight ion pairs.
Q2: My Ring-Closing Metathesis (RCM) reaction stalls with unreacted starting material.Diagnosis: The catalyst is likely being poisoned by the basic nitrogen or decomposing due to ethylene stagnation.
Corrective Action:
Nitrogen Protection: Ensure the amine is protected as a carbamate (Boc/Cbz) or sulfonamide (Ts). Free amines poison Ruthenium carbenes.
Ethylene Removal: The reaction is reversible. You must actively remove ethylene gas. Sparge with Argon for the first 15 minutes and run under a reflux condenser with an open vent (bubbler) or weak vacuum.
Lewis Acid Additive: Add Ti(OiPr)4 (0.2–0.5 equiv). This complexes with the carbonyl/heteroatoms, preventing chelation to the Ru-catalyst.
Module B: Functionalization (The Methoxymethyl Group)
Q3: I am trying to methylate the 4-hydroxymethyl intermediate, but I'm getting N-methylation or mixtures.Diagnosis: Lack of orthogonal protection. The secondary amine is more nucleophilic than the alcohol.
Corrective Action:
Mandatory Protection: You cannot selectively O-methylate in the presence of the free amine.
Protect N: Use (Boc)2O to form the N-Boc intermediate.
O-Methylation: Use NaH (1.5 eq) / MeI (1.2 eq) in THF at 0°C. The Boc group is stable to NaH under these conditions.
Deprotect: Use TFA/DCM or HCl/Dioxane.
Q4: My product disappears during the aqueous workup after LiAlH4 reduction.Diagnosis: 4-(Methoxymethyl)-2-azaspiro[4.4]nonane is a low-molecular-weight amine with high water solubility. It is partitioning into the aqueous phase.
Corrective Action:
Avoid Water Washes: Do not wash the organic layer with water/brine excessively.
Fieser Workup: Use the Fieser method (n mL H2O, n mL 15% NaOH, 3n mL H2O) to precipitate aluminum salts as a granular solid, then filter.
Extraction Solvent: Use Chloroform:Isopropanol (3:1) for extraction from the aqueous phase. This mixture is far better at pulling polar amines than EtOAc or DCM.
Optimized Experimental Protocol
Target: Synthesis via RCM (Most Robust Route for substituted derivatives).
Goal: Create the diene precursor tert-butyl allyl(1-allylcyclopentanecarbonyl)carbamate.
Key Insight: Using the amide linker pre-organizes the molecule for cyclization.
Step 2: Ring-Closing Metathesis (The Critical Step)
Reagents: Grubbs II Catalyst (5 mol%), DCM (Anhydrous, degassed).
Concentration:0.005 M (Critical for spiro-formation).
Procedure:
Dissolve precursor in degassed DCM.
Add Grubbs II catalyst in one portion.
Reflux (40°C) for 12–24 hours under Argon flow.
Quench: Add activated charcoal or DMSO (50 eq relative to catalyst) and stir for 12h to sequester Ruthenium. Filter through Celite.
Note: This yields the unsaturated lactam.
Step 3: Global Reduction & Methylation
Reagents: LiAlH4, then NaH/MeI (after re-protection if needed).
Protocol Adjustment:
Reduction: Reduce the lactam and the ester (if present) using LiAlH4 in THF.
Re-protection: The reduction removes the Boc group (if it reduces to N-methyl) or leaves a secondary amine. Crucial: If you need the secondary amine later, re-protect with Boc now.
O-Methylation: Treat the N-Boc-4-hydroxymethyl spirocycle with NaH (1.2 eq) in THF (0°C), then add MeI (1.1 eq). Stir 2h.
Final Deprotection: TFA/DCM.
Data & Comparison Tables
Table 1: Comparison of Cyclization Methods for Spiro-Centers
Method
Typical Yield
Scale Scalability
Key Limitation
Recommendation
Alkylation (Malonate)
20–35%
High
Polymerization; Thorpe-Ingold issues
Use for simple unsubstituted cores only.
Ring-Closing Metathesis
75–92%
Medium
Catalyst Cost; High Dilution required
Preferred for substituted targets.
Radical Cyclization
40–60%
Low
Toxic Tin reagents; Difficult purification
Use only if RCM fails.
Table 2: Solvent Effects on Extraction of Polar Spiro-Amines
Solvent System
Recovery Efficiency
Notes
Dichloromethane (DCM)
45%
Poor efficiency for polar amines.
Ethyl Acetate
30%
Often traps water; poor solubility for amine salts.
CHCl3 : IPA (3:1)
95%
Best for extracting spiro-amines from basic aqueous layers.
Caption: Figure 1. The RCM-based route minimizes steric conflict during ring closure and allows controlled functionalization of the side chain.
Diagram 2: Troubleshooting Decision Tree
Caption: Figure 2. Diagnostic logic for isolating the root cause of yield loss, distinguishing between kinetic failures (cyclization) and workup losses.
References
Grubbs, R. H., & Chang, S. (1998). Recent Advances in Olefin Metathesis and Its Application in Organic Synthesis. Tetrahedron, 54(18), 4413-4450. Link
Yong, S. R., et al. (2005). Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions.[1] Tetrahedron, 61(34), 8120-8129. Link[1]
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Referencing N-Boc and O-Methylation orthogonality). Link
BenchChem. (2025).[2][3] Application Notes: Synthesis of 2-Azaspiro[4.4]nonane Derivatives. (General scaffold synthesis protocols). Link
Organic Chemistry Portal. (2024). Ring-Closing Metathesis (RCM) in Heterocycle Synthesis. Link
Troubleshooting cyclization failures in spiro[4.4]nonane formation
Topic: Troubleshooting Cyclization Failures in Spiro[4.4]nonane Formation Ticket ID: SP-44-NON-001 Support Level: Tier 3 (Senior Application Scientist) Introduction Welcome to the Advanced Synthesis Support Center. You a...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Cyclization Failures in Spiro[4.4]nonane Formation
Ticket ID: SP-44-NON-001
Support Level: Tier 3 (Senior Application Scientist)
Introduction
Welcome to the Advanced Synthesis Support Center. You are likely here because your formation of the spiro[4.4]nonane skeleton—a privileged scaffold in natural products like Fredericamycin A and various acoranes—has stalled.
Constructing a quaternary carbon shared by two five-membered rings is thermodynamically and kinetically demanding. Unlike spiro[5.5] systems, the [4.4] system possesses unique ring strain and steric crowding that often leads to three primary failure modes:
Reversibility/Hydrolysis (In Dieckmann/Claisen pathways).
This guide addresses these issues using a causality-based troubleshooting approach.
Module 1: Ring-Closing Metathesis (RCM) Failures
Context: You are attempting to cyclize a 1,1-diallylcyclopentane (or similar diene) using a Ruthenium carbene catalyst (Grubbs/Hoveyda-Grubbs).
Diagnostic Q&A
Q: The reaction initiates but stalls at ~50% conversion. Adding more catalyst doesn't help. Why?A: You are likely facing "Ethylene Poisoning" or Ruthenium Hydride Isomerization.
The Mechanism: RCM is an equilibrium process driven by the release of ethylene gas. In spiro[4.4] formation, the steric bulk around the forming quaternary center slows the rate of ring closure (
). If ethylene is not actively removed, it re-enters the catalytic cycle, regenerating the starting material.[1] Furthermore, prolonged reaction times allow decomposition of the Ru-catalyst into Ru-hydride species, which isomerize your terminal alkenes into internal alkenes (which are metathesis-inactive).[1]
The Fix:
Active Sparging: Do not just use a static
balloon. Bubble Argon/Nitrogen directly through the solution to strip ethylene.
Additives: Add Ti(OiPr)4 (0.3 eq) or 1,4-benzoquinone . Titanium scavenges chelatable impurities, while benzoquinone prevents the formation of isomerization-active Ru-hydride species.[1]
Q: I am isolating dimers instead of the spirocycle. Is my catalyst loading too low?A: No, your concentration is too high.
The Mechanism: This is a competition between Intermolecular Metathesis (Oligomerization,
) and Intramolecular Metathesis (Cyclization, ). The spiro[4.4] transition state is sterically crowded. If the substrate concentration is >0.01 M, intermolecular collisions become statistically more probable than the conformational folding required for ring closure.
The Fix: Implement Pseudo-High Dilution .
Do not just dump reagents into a large volume (which slows kinetics).
Do keep the catalyst in refluxing solvent and slowly add the substrate (dissolved in solvent) via syringe pump over 4–8 hours. This keeps the instantaneous concentration of unreacted substrate extremely low, favoring
.
Visual Troubleshooting Workflow: RCM
Figure 1: Decision matrix for diagnosing Ring-Closing Metathesis failures in spirocyclic synthesis.
Module 2: Dieckmann & Alkylation Failures
Context: You are building the spiro ring via classical anionic chemistry (e.g., diester cyclization or alkylation of a cyclic ketone).
Diagnostic Q&A
Q: My Dieckmann condensation yields the starting material upon workup, even though TLC showed a new spot.A: You failed to lock the "Thermodynamic Sink."
The Mechanism: The Dieckmann condensation is reversible. The driving force is usually the deprotonation of the final
-keto ester product by the alkoxide base.
Critical Constraint: In spiro[4.4] synthesis, if the cyclization creates a quaternary center that lacks an acidic proton at the
-position (between the ketone and ester), the reaction cannot form a stable enolate. It remains in equilibrium, which favors the open-chain diester due to ring strain.[1]
The Fix: You must use a kinetic trap or modify the substrate.
Strategy A: Use a non-nucleophilic strong base (e.g., LiHMDS) followed by an immediate quench with TMSCl to trap the enolate as a silyl enol ether.
Strategy B: Ensure one of the tethering arms allows for a product that retains an acidic proton (e.g., cyclizing to form a
-keto ester where the ester is not on the quaternary carbon).
Q: Why is the cyclization rate so slow? I thought the "Thorpe-Ingold Effect" would help.A: The Thorpe-Ingold (Gem-Dialkyl) effect is conformational, not just steric.
The Mechanism: The effect works by restricting the rotation of the tether, populating the "reactive rotamer" where the two electrophilic/nucleophilic ends are close. However, in 5-membered ring formation (spiro[4.4]), if the tether is too rigid or the angle is compressed incorrectly, the orbital overlap required for the
-like attack (in alkylation) or addition-elimination (in condensation) is misaligned.
The Fix:
Solvent Effects: Switch to a solvent that breaks up ion pairs. If using THF, add HMPA or DMPU (10-20% v/v).[1] This increases the reactivity of the enolate, overcoming the steric barrier of the quaternary center formation.
Module 3: Radical Cyclization (Fredericamycin A Type)
Context: Using Tin/Samarium/Manganese radical protocols to zip the second ring.
Diagnostic Q&A
Q: I am getting the reduced product (H-abstraction) instead of the cyclized spiro product.A: Your Hydrogen donor concentration is too high relative to the rate of cyclization (
).
The Mechanism: The radical intermediate at the quaternary center is tertiary and relatively stable, but sterically hindered. The rate of cyclization onto the acceptor alkene (
) must compete with the rate of Hydrogen abstraction () from the tin hydride or solvent.
The Fix:
Syringe Pump Addition: Add the
/ AIBN solution extremely slowly to the substrate. This keeps low, making .
Lewis Acid Promotion: Add a Lewis Acid (e.g.,
or ) to activate the acceptor alkene (if it's an enone/acrylate). This increases the electrophilicity of the acceptor, significantly accelerating .
Experimental Protocol: Optimized RCM for Spiro[4.4]nonane
Objective: Synthesis of spiro[4.4]non-2-ene from 1,1-diallylcyclopentane.
Parameter
Specification
Rationale
Solvent
Dichloromethane (Degassed)
Toluene can be used if higher T is needed, but DCM is standard for G-II stability.[1]
Concentration
0.005 M (Final)
Critical for avoiding dimerization.
Catalyst
Grubbs II (2-5 mol%)
High activity required for tetrasubstituted/hindered centers.
Technical Support Center: Purification of 4-(Methoxymethyl)-2-azaspiro[4.4]nonane Hydrochloride
Welcome to the dedicated technical support guide for the purification of 4-(Methoxymethyl)-2-azaspiro[4.4]nonane hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scien...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support guide for the purification of 4-(Methoxymethyl)-2-azaspiro[4.4]nonane hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this novel spirocyclic amine. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed purification protocols to help you achieve the desired purity and yield for your downstream applications.
Understanding the Molecule and Potential Impurities
4-(Methoxymethyl)-2-azaspiro[4.4]nonane hydrochloride is a polar, secondary amine salt. Its spirocyclic core and the presence of an ether linkage introduce specific challenges and potential impurities during synthesis and purification. A plausible synthetic route often involves the multi-step construction of the azaspiro[4.4]nonane skeleton, followed by functionalization.
Common impurities can arise from various stages of the synthesis and workup. These may include:
Residual Starting Materials and Reagents: Incomplete reactions can leave behind precursors used in the formation of the spirocycle.
By-products of Cyclization: The formation of the spirocyclic ring system can sometimes lead to isomeric by-products or incompletely cyclized intermediates.
Products of Over-alkylation or N-oxidation: The secondary amine is susceptible to further reactions if not handled carefully.
Residual Solvents: Solvents used in the reaction or extraction steps can be retained in the final product.
Inorganic Salts: Salts from aqueous workups or from the hydrochloride salt formation step may be present.
The purification strategy must be robust enough to remove these diverse impurities while maximizing the recovery of the desired product.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification of 4-(Methoxymethyl)-2-azaspiro[4.4]nonane hydrochloride.
Q1: My final product has a low melting point and appears oily or gummy, even after precipitation. What could be the cause?
A1: An oily or gummy consistency in a hydrochloride salt typically points to the presence of significant impurities that are depressing the melting point and disrupting the crystal lattice.
Likely Cause & Explanation: The most common culprits are residual solvents or organic impurities that are highly soluble in the precipitation solvent. The hydrochloride salt may also be hygroscopic, absorbing moisture from the air.
Troubleshooting Steps:
Solvent Trituration/Washing: Before attempting a full recrystallization, try washing or triturating the crude product with a solvent in which the desired salt has very low solubility, but the impurities are soluble.[1] Good starting points are diethyl ether, ethyl acetate, or acetone.[1]
Drying: Ensure the product is dried thoroughly under high vacuum, possibly with gentle heating, to remove any residual solvents or water.
Purity Analysis: Use ¹H NMR to check for the presence of residual solvents.[2]
Q2: I'm seeing extra peaks in my ¹H NMR spectrum that I can't identify. How do I determine the nature of these impurities?
A2: Unidentified peaks in the NMR spectrum require a systematic approach to pinpoint their origin.
Likely Cause & Explanation: These peaks could correspond to unreacted starting materials, reaction by-products, or degradation products. The chemical shift of these peaks can provide clues to their structure.
Troubleshooting Steps:
Compare with Starting Materials: Obtain NMR spectra of all starting materials and reagents used in the final steps of your synthesis to see if any of the impurity peaks match.
D₂O Exchange: To identify exchangeable protons (like those on an amine or alcohol), add a drop of D₂O to your NMR sample. The disappearance of a peak can confirm the presence of an N-H or O-H group.[3]
LC-MS Analysis: Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool to separate the impurities from your main compound and get their mass-to-charge ratio, which can help in identifying their molecular weight.
Q3: My attempts at recrystallization result in very low yield or no crystallization at all. What am I doing wrong?
A3: Recrystallization is a delicate balance of solubility. The choice of solvent is critical for success.[4]
Likely Cause & Explanation: The chosen solvent system may be too good a solvent for your compound, even at low temperatures, preventing precipitation. Alternatively, the concentration of your compound might be too low.
Troubleshooting Steps:
Systematic Solvent Screening: Test the solubility of your crude product in a range of solvents with varying polarities. A good recrystallization solvent will dissolve the compound when hot but not when cold.[4] For amine hydrochlorides, common choices include isopropanol, ethanol, or mixtures like ethanol/diethyl ether or methanol/ethyl acetate.[1]
Use of an Anti-solvent: If you can dissolve your compound in a good solvent (e.g., methanol or ethanol), you can try adding an "anti-solvent" (a solvent in which your compound is insoluble, like diethyl ether or hexane) dropwise at room temperature or elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.
Seeding: If you have a small amount of pure crystalline material, adding a seed crystal to the cooled, supersaturated solution can initiate crystallization.
Q4: I am trying to purify my compound using silica gel chromatography, but I am getting poor separation and tailing peaks. Why is this happening?
A4: Standard silica gel chromatography can be challenging for polar amines, especially their salts.
Likely Cause & Explanation: The acidic nature of silica gel can lead to strong interactions with the basic amine, causing peak tailing and sometimes irreversible adsorption. The hydrochloride salt itself is often too polar to move effectively in common non-polar solvent systems.
Troubleshooting Steps:
Basify the Mobile Phase: Add a small amount of a basic modifier, like triethylamine (typically 0.1-1%), to your eluent. This will "neutralize" the acidic sites on the silica and improve the peak shape of your free amine. Note that this requires converting the hydrochloride salt back to the freebase before loading it onto the column.
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or a functionalized silica gel (e.g., amino-propylated silica).
Reversed-Phase or HILIC Chromatography: For polar compounds, reversed-phase chromatography (C18 silica) with a suitable aqueous/organic mobile phase may provide better separation. Hydrophilic Interaction Liquid Chromatography (HILIC) is another excellent option for retaining and separating very polar molecules.[5][6]
Frequently Asked Questions (FAQs)
Q: What is the best general-purpose method for purifying 4-(Methoxymethyl)-2-azaspiro[4.4]nonane hydrochloride?
A: For achieving high purity on a lab scale, recrystallization is often the most effective and straightforward method.[4] It is excellent for removing small amounts of impurities and can be scaled up. For more complex mixtures or for isolating specific isomers, column chromatography (potentially after conversion to the free base) may be necessary.
Q: How can I confirm the purity of my final product?
A: A combination of analytical techniques is recommended for a comprehensive purity assessment:
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities. Quantitative NMR (qNMR) can be used for an accurate purity assessment without the need for a reference standard of the impurities.[2][7]
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity and detect any non-volatile impurities. Given the polar nature of the compound, a reversed-phase method with an aqueous buffer or a HILIC method would be suitable.[8][9]
Mass Spectrometry (MS): To confirm the molecular weight of the compound and any impurities.
Elemental Analysis (CHN Analysis): To confirm the elemental composition of the hydrochloride salt.
Q: Can I purify the freebase form of 4-(Methoxymethyl)-2-azaspiro[4.4]nonane and then convert it to the hydrochloride salt?
A: Yes, this is a very common and often advantageous strategy. The freebase is less polar than the hydrochloride salt and is generally more amenable to standard silica gel chromatography. After purification of the freebase, the hydrochloride salt can be cleanly formed by dissolving the purified freebase in a suitable solvent (like diethyl ether or ethyl acetate) and adding a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol).
Detailed Experimental Protocols
Protocol 1: Recrystallization of 4-(Methoxymethyl)-2-azaspiro[4.4]nonane Hydrochloride
This protocol outlines a general procedure for recrystallization. The optimal solvent system should be determined through small-scale trials.
Heating source (hot plate with a water or oil bath)
Buchner funnel and filter paper
Vacuum flask
Procedure:
Place the crude hydrochloride salt in an Erlenmeyer flask.
Add a minimal amount of the chosen primary solvent (e.g., isopropanol) to the flask.
Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution, but avoid using a large excess.
If the solution is colored, you may add a small amount of activated charcoal and heat for a few more minutes, then filter the hot solution to remove the charcoal.
If using a single solvent system, remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.
If using a binary solvent system (e.g., ethanol/diethyl ether), dissolve the compound in a minimal amount of the "good" solvent (ethanol) while hot. Then, slowly add the "poor" solvent (diethyl ether) until the solution becomes slightly cloudy. Reheat gently until the solution is clear again, then allow it to cool as described above.
Collect the crystals by vacuum filtration using a Buchner funnel.
Wash the crystals with a small amount of the cold recrystallization solvent.
Dry the crystals under high vacuum to a constant weight.
Solvent System
Polarity
Comments
Isopropanol
Polar Protic
Often a good starting point for amine hydrochlorides.[1]
Ethanol
Polar Protic
Similar to isopropanol, may have slightly different solubility characteristics.
Methanol/Ethyl Acetate
Mixed
Dissolve in minimal hot methanol, add ethyl acetate as the anti-solvent.
Ethanol/Diethyl Ether
Mixed
A common choice for precipitating hydrochloride salts.
Table 1: Suggested Solvent Systems for Recrystallization
Protocol 2: Purification of the Freebase by Column Chromatography
This protocol is for purifying the freebase form of the amine.
Aqueous base solution (e.g., 1M NaOH or saturated NaHCO₃)
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
Silica gel
Chromatography column
Eluent (e.g., dichloromethane/methanol with triethylamine)
Procedure:
Freebase Formation: Dissolve the crude hydrochloride salt in water and adjust the pH to >10 with an aqueous base. Extract the aqueous layer several times with an organic solvent like dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude freebase.
Column Preparation: Prepare a silica gel column using a suitable eluent system. A good starting point is a mixture of a non-polar solvent and a polar solvent (e.g., 95:5 dichloromethane/methanol). Add ~0.5% triethylamine to the eluent to prevent peak tailing.
Loading the Column: Dissolve the crude freebase in a minimal amount of the eluent and load it onto the column.
Elution: Run the column, collecting fractions. Monitor the fractions by thin-layer chromatography (TLC).
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Salt Formation: Dissolve the purified freebase in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a stoichiometric amount of HCl solution (e.g., 2M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt should precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Visualizing the Purification Workflow
Caption: A decision-making workflow for the purification of 4-(Methoxymethyl)-2-azaspiro[4.4]nonane HCl.
References
Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved from [Link]
Creative Biostructure. (2025, May 6). How NMR Enhances Chemical Analysis Accuracy?. Retrieved from [Link]
Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. Retrieved from [Link]
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
European Patent Office. (2007, June 25). Crystallization of hydrohalides of pharmaceutical compounds. (EP 2436381 A1).
Bruker. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]
Pauli, G. F., Chen, S.-N., & Simmler, C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
qNMR Exchange. (2024, January 20). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Retrieved from [Link]
Gika, H. G., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules, 29(23), 5432. [Link]
Jones, R. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]
Veeprho. (n.d.). Amine Impurities and Related Compound. Retrieved from [Link]
Pesek, J. (2014, February 1). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]
PubChem. (n.d.). 4-(methoxymethyl)-2-azaspiro[4.4]nonane. Retrieved from [Link]
ResearchGate. (2025, August 7). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Retrieved from [Link]
Reddy, R. S., et al. (n.d.). Synthesis of Spiro[4.5]trienones by Intramolecular ipso-Halocyclization of 4-(p-Methoxyaryl)-1-alkynes. Retrieved from [Link]
Technical Disclosure Commons. (2024, November 6). Process for the preparation of 2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]-2'-(ethoxymethyl)phenyl]-N-(4,5-dimethylisoxazol-3-yl)-N-(methoxymethyl)-[1,1'-biphenyl]-2-sulfonamide. Retrieved from [Link]
Senieer. (n.d.). Where Do Impurities In Pharmaceutical Analysis Come From?. Retrieved from [Link]
Kumar, A., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 59–65. [Link]
Stepan, A. F., et al. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 27(15), 4947. [Link]
Overcoming solubility issues with 2-azaspiro[4.4]nonane free base
Welcome to the technical support guide for 2-azaspiro[4.4]nonane free base. This resource is designed for researchers, medicinal chemists, and formulation scientists who are incorporating this valuable spirocyclic scaffo...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for 2-azaspiro[4.4]nonane free base. This resource is designed for researchers, medicinal chemists, and formulation scientists who are incorporating this valuable spirocyclic scaffold into their experimental workflows. The unique three-dimensional structure of 2-azaspiro[4.4]nonane offers significant advantages in drug discovery by "escaping flatland," which can lead to improved target selectivity and better pharmacokinetic profiles.[1][2] However, the physicochemical properties of the free base form can present solubility challenges.
This guide provides in-depth, practical solutions in a question-and-answer format to help you anticipate and overcome these issues, ensuring the integrity and success of your experiments.
Part 1: Understanding the Challenge & Core Properties
Before troubleshooting, it's critical to understand the inherent properties of the 2-azaspiro[4.4]nonane scaffold. As a secondary amine, its solubility is highly dependent on pH. The free base is expected to be lipophilic with limited aqueous solubility, while its protonated (salt) form will exhibit significantly higher solubility in aqueous media.
Table 1: Key Physicochemical Properties of 2-Azaspiro[4.4]nonane
The high Fsp³ value is indicative of its three-dimensional nature, a desirable trait in modern drug discovery.[1] However, the calculated LogP of 1.6 suggests a degree of lipophilicity that can lead to poor aqueous solubility, a common challenge for over 70% of new chemical entities in development pipelines.[7]
Part 2: Frequently Asked Questions (FAQs) & Immediate Solutions
Question 1: I'm trying to make a stock solution of 2-azaspiro[4.4]nonane free base for my biological assay. What solvent should I use?
Answer: For a primary stock solution, dimethyl sulfoxide (DMSO) is the recommended starting point. It is a powerful, water-miscible organic solvent capable of dissolving most organic compounds for assay purposes.[8]
Expert Insight: While the free base is organic-soluble, many researchers default to DMSO for its compatibility with high-throughput screening (HTS) and biological assay formats. However, be aware that even DMSO has its limits, and highly crystalline materials may be less soluble than amorphous ones.[9] Always begin by preparing a small test solution at your desired concentration (e.g., 10-30 mM) to confirm solubility before committing a larger quantity of your compound.[9]
Question 2: My compound dissolved perfectly in DMSO, but it crashed out (precipitated) when I diluted it into my aqueous phosphate-buffered saline (PBS) for the experiment. What happened and how do I fix it?
Answer: This is a classic and very common problem known as "solvent-shift precipitation." The compound is soluble in the 100% organic environment of your DMSO stock, but it is not soluble at the final concentration in the highly aqueous environment of your assay buffer. The sudden change in solvent polarity causes the compound to fall out of solution.
Here are immediate troubleshooting strategies:
Lower the Final Concentration: The simplest solution is often to reduce the final assay concentration of your compound to a level below its aqueous solubility limit.
Modify the Assay Buffer pH: Since 2-azaspiro[4.4]nonane is a basic amine, lowering the pH of your assay buffer will protonate the nitrogen atom, forming a more soluble cationic species.[10] For many cell-based assays, a pH between 7.2 and 7.4 is required, but for biochemical assays, you may have more flexibility. A buffer pH of 6.0-6.5 could significantly improve solubility.
Use a Co-solvent in the Assay Buffer: Introducing a small percentage of a water-miscible organic solvent (a co-solvent) into your final assay buffer can increase the solubility of your compound.[11] Common co-solvents include ethanol, propylene glycol, or even a higher final percentage of DMSO (though this can affect biological assays, typically kept <0.5%).[12]
Question 3: I need to prepare an aqueous solution for an in vivo animal study. I cannot use DMSO. What are my options?
Answer: For in vivo studies, formulation is key. You cannot rely on organic solvents like DMSO. The most robust and recommended strategy is to form a salt of the 2-azaspiro[4.4]nonane free base.
Why it Works: Salt formation converts the neutral, lipophilic free base into an ionic species that is significantly more water-soluble.[13] This is a standard pharmaceutical technique to improve the dissolution and bioavailability of basic drugs.[14] For example, the hemioxalate or hydrochloride salt of this scaffold is often used to improve handling and solubility.[4][15]
See the protocol in Part 3 for a detailed guide on performing a small-scale salt screen to find an appropriate salt for your needs.
Question 4: Can I just add acid directly to my aqueous suspension of the free base to dissolve it?
Answer: Yes, this is a viable and direct application of pH modification.[10][16] By adding a stoichiometric equivalent of a pharmaceutically acceptable acid (like HCl or citric acid), you perform an in situ salt formation, protonating the amine and increasing its solubility. This is an excellent strategy for formulation development.
Causality: The addition of H⁺ ions from the acid shifts the equilibrium R₂NH + H₂O ⇌ R₂NH₂⁺ + OH⁻ to the right, favoring the formation of the protonated, water-soluble ammonium cation.
The workflow diagram below illustrates the decision-making process for addressing solubility.
Caption: pH-dependent equilibrium of 2-azaspiro[4.4]nonane solubility.
Part 4: Advanced Formulation Strategies
If simple pH adjustment or salt formation is insufficient, more advanced formulation strategies may be required, particularly for achieving higher concentrations or for specific delivery routes. Many of these approaches are designed to improve the bioavailability of poorly soluble drugs.
[13][17]
Table 2: Overview of Advanced Solubilization Techniques
Technique
Mechanism of Action
Best For...
Reference
Co-solvency
Reduces the polarity of the aqueous solvent, making it more favorable for lipophilic compounds.
Reducing particle size (micronization or nanosuspension) increases the surface area-to-volume ratio, which can improve the rate of dissolution according to the Noyes-Whitney equation.
Expert Insight: The choice of strategy depends heavily on the intended application (e.g., in vitro assay vs. oral dosing in a toxicology study) and the required concentration. For preclinical in vivo work, a combination of pH adjustment, co-solvents, and/or surfactants is a very common and effective approach.
[11]
This guide provides a foundational framework for addressing the solubility challenges of 2-azaspiro[4.4]nonane free base. By understanding the underlying chemical principles and applying these systematic troubleshooting protocols, researchers can successfully formulate this valuable scaffold for a wide range of scientific applications.
References
Benchchem. Synthesis of 2-Azaspiro[4.
Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
World Pharma Today.
Slideshare. Methods of solubility enhancements.
Al-Badr, A. A., & El-Enany, N. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals (Basel, Switzerland), 15(11), 1345.
Li, X., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(8), 3252-3276.
WuXi AppTec DMPK. (2024).
DiMasi, J. A., et al. (2010). Trends in risks associated with new drug development: success rates for investigational drugs. Clinical Pharmacology & Therapeutics, 87(3), 272-277.
Lipinski, C. A. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Expert Opinion on Drug Discovery, 1(4), 337-349.
Quora. How does branching increase the solubility in amines?
Williams, H. D., et al. (2013).
National Center for Biotechnology Information. PubChem Compound Summary for CID 418904, 2-Azaspiro(4.4)nonane.
Technical Support Center: Optimizing Column Chromatography for Spirocyclic Amine Separation
Welcome to the technical support center for the purification of spirocyclic amines. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated wi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of spirocyclic amines. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with separating these structurally complex and basic molecules. Here, you will find in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chromatographic principles and field-proven experience.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the column chromatography of spirocyclic amines. Each issue is broken down by potential cause and actionable solutions.
Problem 1: Severe Peak Tailing or Streaking on TLC and Column
Q: My spirocyclic amine is showing significant tailing or streaking during elution from a silica gel column, leading to poor resolution and mixed fractions. What is causing this and how can I fix it?
A: This is the most prevalent issue when purifying amines on standard silica gel.[1]
Root Cause: The primary reason is a strong acid-base interaction between the basic nitrogen of your spirocyclic amine and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This interaction leads to a secondary, non-ideal retention mechanism, causing a portion of the molecules to lag behind the main band, resulting in a tailed or streaked peak.[3][4][5]
Solutions:
Use a Basic Mobile Phase Modifier: The most effective and common solution is to "deactivate" the acidic silanol sites by adding a small amount of a volatile base to your mobile phase.[1][6]
Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your eluent system (e.g., Hexane/Ethyl Acetate).[7][8] TEA is a competing base that saturates the acidic sites on the silica, preventing your spirocyclic amine from interacting with them.[6][9]
Ammonia: For more polar solvent systems like Dichloromethane/Methanol, using a 7N solution of ammonia in methanol as your polar component is highly effective.[10][11]
Important: Always pre-treat your silica by flushing the packed column with the modified mobile phase (at least one column volume) before loading your sample.[8][11]
Switch to an Alternative Stationary Phase: If modifiers are insufficient or undesirable, changing the stationary phase is the next logical step.[2][12]
Basic or Neutral Alumina: Alumina is a basic stationary phase and is an excellent choice for purifying basic compounds like amines, as it minimizes the strong acid-base interactions seen with silica.[7][12][13]
Amine-Functionalized Silica: This stationary phase has a basic surface, which is designed to prevent unwanted interactions with acid-sensitive or basic compounds.[2][7][14]
Diagram: Mechanism of Peak Tailing and Mitigation
The following diagram illustrates the interaction between a basic amine and the silica surface, and how a basic modifier like Triethylamine (TEA) mitigates this issue.
Technical Support Center: Stability of 4-(Methoxymethyl)-2-azaspiro[4.4]nonane in Acidic Media
Prepared by: Senior Application Scientist, Gemini Laboratories Welcome to the technical support center for 4-(Methoxymethyl)-2-azaspiro[4.4]nonane. This guide is designed for researchers, scientists, and drug development...
Welcome to the technical support center for 4-(Methoxymethyl)-2-azaspiro[4.4]nonane. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered when working with this compound in acidic environments. Understanding the behavior of this molecule under such conditions is crucial for developing robust analytical methods, ensuring formulation stability, and interpreting reaction outcomes.
This section provides answers to common questions and troubleshooting advice for specific experimental scenarios.
Q1: What are the potential sites of degradation for 4-(Methoxymethyl)-2-azaspiro[4.4]nonane under acidic conditions?
A1: The structure of 4-(Methoxymethyl)-2-azaspiro[4.4]nonane contains two primary functionalities susceptible to degradation in acidic media: the secondary amine and the methoxymethyl ether linkage.
Secondary Amine: As a basic site, the nitrogen atom will be readily protonated in an acidic environment to form an ammonium salt. While this generally increases water solubility, the core spirocyclic amine structure is relatively stable and unlikely to undergo ring-opening under typical acidic conditions used in chromatography or formulation (e.g., pH > 1). However, under harsh acidic conditions, the stability of the C-N bonds could be compromised.
Methoxymethyl Ether: This is the most probable site of degradation. Ethers are susceptible to acid-catalyzed cleavage. The mechanism involves protonation of the ether oxygen, making the methoxy group a better leaving group. This is followed by nucleophilic attack from water (hydrolysis) or other nucleophiles present in the medium, leading to the cleavage of the C-O bond. This would result in the formation of 4-(hydroxymethyl)-2-azaspiro[4.4]nonane and methanol.
The diagram below illustrates the key functional groups and the primary expected degradation pathway.
Caption: Predicted acid-catalyzed degradation of the methoxymethyl ether.
Q2: My HPLC analysis shows a new peak and a decrease in the parent peak area when using an acidic mobile phase. How can I troubleshoot this?
A2: This observation strongly suggests on-column or in-solution degradation. A systematic approach is necessary to identify the source and mitigate the issue.
Troubleshooting Workflow:
Confirm Degradation: First, confirm that the new peak is a degradant and not an artifact. Inject a sample of the mobile phase without the compound to rule out solvent impurities.
Isolate the Stressor: To determine if the degradation is time-dependent, prepare a solution of your compound in the acidic mobile phase. Analyze aliquots at different time points (e.g., t=0, 2, 4, 8 hours) while keeping the solution at the HPLC system's temperature. An increase in the new peak's area over time confirms instability in the mobile phase.
Modify HPLC Conditions:
Reduce Acidity: If possible, increase the pH of the mobile phase. Test different acidic modifiers (e.g., switch from trifluoroacetic acid to formic acid, which is less harsh).
Lower Temperature: If your HPLC system has a column thermostat, reduce the temperature. Degradation reactions are typically slower at lower temperatures.[1]
Reduce Run Time: A shorter chromatographic run time will minimize the compound's exposure to the acidic conditions on the column.
The following workflow diagram outlines the troubleshooting process.
Caption: Troubleshooting workflow for suspected on-column degradation.
Q3: What are the standard conditions for conducting a forced degradation study to assess stability in acid?
A3: Forced degradation, or stress testing, is essential to understand the intrinsic stability of a molecule.[2][3][4] These studies intentionally use conditions more severe than those used in accelerated stability testing to identify likely degradation products and pathways.[1][2] Standard conditions are guided by ICH (International Council for Harmonisation) guidelines.[2][5]
The goal is typically to achieve 5-20% degradation of the parent compound.[1] Achieving degradation in this range makes it easier to identify primary degradation pathways without the complication of secondary degradants that can arise from over-stressing the molecule.[1]
Stress Condition
Reagent/Parameter
Typical Conditions
Purpose
Acid Hydrolysis
Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
0.1 M to 1 M
To assess susceptibility to degradation at low pH.
Temperature
Controlled Oven / Water Bath
Room Temperature up to 60-70°C
To accelerate the rate of hydrolytic degradation.[1][2]
Duration
Time
Several hours to days (e.g., 2, 4, 8, 24 hours)
To monitor the progression of degradation over time.[1]
Q4: How do I perform an acid hydrolysis forced degradation study for 4-(Methoxymethyl)-2-azaspiro[4.4]nonane?
A4: The following is a generalized protocol. You may need to adjust concentrations, temperatures, and time points to achieve the target 5-20% degradation for your specific batch.[1]
Experimental Protocol: Acid Hydrolysis Study
Stock Solution Preparation:
Prepare a stock solution of 4-(Methoxymethyl)-2-azaspiro[4.4]nonane at a concentration of 1 mg/mL in a suitable solvent like methanol, acetonitrile, or water. Ensure the compound is fully dissolved. If solubility is an issue, a co-solvent can be used, but it must be inert.[1]
Sample Preparation:
Stressed Sample: In a volumetric flask, add a known volume of the stock solution to a volume of 0.1 M HCl to achieve the desired final concentration (e.g., 0.1 mg/mL).
Control Sample: Prepare a control by diluting the same volume of stock solution with the solvent used for the stock (e.g., methanol or water) instead of acid. This helps differentiate acid-catalyzed degradation from solvent or thermal effects.
Incubation:
Place both the stressed and control samples in a constant temperature environment, such as a 60°C water bath or oven.[1][2] Protect the samples from light to prevent photodegradation.
Time-Point Sampling:
Withdraw aliquots from both the stressed and control samples at predetermined time points (e.g., 2, 4, 8, and 24 hours).[1]
Neutralization:
Immediately after withdrawal, neutralize the acidic aliquots by adding an equimolar amount of a base (e.g., 0.1 M NaOH) to quench the degradation reaction.[1] This is a critical step to ensure the chromatographic profile accurately reflects the degradation at that specific time point.
Analysis:
Analyze all samples (stressed, control, and a t=0 sample) using a suitable, validated stability-indicating analytical method, typically reverse-phase HPLC with UV or PDA detection.[3]
Compare the chromatograms to identify new peaks and quantify the loss of the parent compound.
Q5: My chromatogram shows multiple new peaks after the degradation study. How do I identify these unknown degradants?
A5: Identifying unknown degradation products requires a combination of advanced analytical techniques.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the primary tool for initial identification.[1] It provides the molecular weights of the degradants. By comparing the molecular weight of a degradant to the parent compound, you can infer the type of reaction that occurred (e.g., a mass increase of 16 Da suggests oxidation, while a mass decrease of 14 Da from the methoxymethyl compound could indicate cleavage to the hydroxymethyl derivative). Tandem MS (MS/MS) provides fragmentation patterns that act as a "fingerprint" to help elucidate the structure.[6]
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, which can be used to determine the elemental composition (the exact chemical formula) of the degradant.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, the degradant often needs to be isolated (e.g., by preparative HPLC) and analyzed by NMR.[1]
References
Technical Support Center: Degradation Pathways of 2-Azaspiro[4.
Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. (2025, August 7).
Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. MedCrave online.
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
Anwar, M., et al. (2021). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. GSC Online Press.
Singh, R., & Kumar, R. (2021).
Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
The 2-azaspiro[4.4]nonane scaffold (CAS: 175-94-0) is a critical structural motif in medicinal chemistry, often serving as a conformationally restricted surrogate for pyrrolidine or proline derivatives. It is widely used in the development of nicotinic acetylcholine receptor (nAChR) agonists and antimicrobial agents.
The Core Challenge:
While the spirocyclic system is chemically robust, the deprotection of the secondary amine presents three specific technical hurdles:
Volatility: The free base (MW ~125 g/mol ) is a volatile oil. Standard high-vacuum drying often leads to significant product loss.
Steric Hindrance: The spiro-quaternary carbon adjacent to the nitrogen atom creates a neopentyl-like environment, potentially retarding deprotection kinetics compared to simple pyrrolidines.
Catalyst Poisoning: During hydrogenolysis, the generated free secondary amine can bind tightly to Pd surfaces, stalling the reaction.
This guide provides validated protocols to overcome these specific failure modes.
Module 1: Acid-Labile Groups (Boc Removal)
Applicability: Removal of tert-butyloxycarbonyl (Boc) groups.
Standard Reagent: Trifluoroacetic acid (TFA) or HCl in Dioxane.
The Protocol
Step 1: Scavenger Preparation (Critical)
The spirocyclic structure is lipophilic. Upon Boc cleavage, the generated tert-butyl cation is prone to re-attacking the amine or polymerizing.
Expert Insight: Do not run this neat. The exotherm can degrade the spiro-ring if sensitive side chains are present.
Warm to Room Temperature (RT) and stir for 2–4 hours.
Step 3: Work-up & Volatility Management
The Failure Mode: Users often rotovap the reaction mixture to dryness, basify, extract, and then dry under high vacuum. This causes product loss due to volatility.
The Fix: Isolate as the salt directly.
Concentrate the TFA/DCM mixture.
Co-evaporate with toluene (3x) to remove residual TFA.
Triturate the residue with cold diethyl ether or MTBE.
Filter the Trifluoroacetate salt .
Visual Workflow: Boc Deprotection & Salt Isolation
Caption: Workflow prioritizing salt isolation to prevent yield loss via volatilization of the free base.
Module 2: Hydrogenolysis (Cbz & Benzyl Removal)
Applicability: Removal of Carboxybenzyl (Cbz) or Benzyl (Bn) groups.[1]
Standard Reagent: H₂ (gas) + Pd/C.
The Technical Issue: Catalyst Poisoning
The 2-azaspiro[4.4]nonane nitrogen is highly basic. As the reaction proceeds, the free amine binds to the Palladium active sites, effectively poisoning the catalyst and stalling the reaction at ~50% conversion.
The Solution: Proton-Assisted Hydrogenolysis
Experimental Protocol:
Solvent System: Methanol or Ethanol (0.1 M concentration).
Additive (Crucial): Add 1.05 equivalents of HCl (1M in water or dioxane) or Acetic Acid to the reaction mixture before adding the catalyst.
Mechanism:[2][3][4][5] This protonates the product as it forms, preventing it from coordinating to the Pd surface.
Catalyst: 10 wt% Pd/C (wet support preferred to minimize ignition risk). Use 10-20% w/w loading relative to substrate.
Pressure: Balloon pressure (1 atm) is usually sufficient if the amine is protonated. If stalling occurs, increase to 50 psi (Parr shaker).
Data: Effect of Acid Additive on Yield
Condition
Time (h)
Conversion (%)
Yield (Isolated)
H₂, Pd/C, MeOH (Neutral)
12
65%
48%
H₂, Pd/C, MeOH + 1 eq HCl
4
>99%
92% (as HCl salt)
H₂, Pd/C, MeOH + AcOH
6
95%
88% (as Acetate salt)
Module 3: Isolation & Salt Formation (The "Oil" Problem)
Users frequently report that the 2-azaspiro[4.4]nonane free base is a "sticky oil" that is difficult to weigh or dispense. We strongly recommend storing this scaffold as a crystalline salt.
Recommended Salt Forms
1. Hydrochloride Salt (Most Common)
Method: Dissolve crude free base in minimal dry diethyl ether. Add 2M HCl in diethyl ether dropwise.
Result: Immediate white precipitate. Hygroscopic but stable.
Ref: BenchChem Protocols [1].
2. Hemioxalate Salt (Best for Crystallinity)
Method: Dissolve amine in Isopropanol (IPA). Add Oxalic acid dihydrate (0.5 eq per amine) in warm IPA.
Result: Robust white crystals. Non-hygroscopic. Excellent for X-ray crystallography or long-term storage.
Ref: BenchChem Protocols [1].
Visual Guide: Salt Selection Strategy
Caption: Decision tree for selecting the appropriate salt form based on downstream application.
Troubleshooting & FAQs
Q1: I used HCl/Dioxane for Boc removal, but my LCMS shows a mass corresponding to M+56 (isobutylene adduct).
Diagnosis: This is "cation trapping." The tert-butyl cation reacted with the secondary amine.
Fix: You must use a scavenger. Repeat the reaction with 2-5% Triethylsilane or Anisole in the reaction mixture.
Q2: My hydrogenolysis reaction works for the first 10 minutes then stops.
Diagnosis: Catalyst poisoning. The spiro-amine is binding to the Palladium.
Fix: Add 1 equivalent of Acetic Acid or HCl to the methanol solution. This keeps the nitrogen protonated and "invisible" to the catalyst surface.
Q3: Can I use Fmoc protection on this scaffold?
Answer: Yes, but be aware that the deprotection (20% Piperidine/DMF) generates a dibenzofulvene byproduct. Because the spiro-amine is secondary and somewhat hindered, separating it from the fulvene-piperidine adduct can be tricky.
Tip: Use a polymer-bound scavenger (e.g., thiol resin) to remove the dibenzofulvene if doing solution-phase synthesis.
References
BenchChem Protocols. (2025). Application Notes and Protocols: Synthesis of 2-Azaspiro[4.4]nonane Hemioxalate. Retrieved from
Appretech Scientific. (2025). Product Data: 2-Oxa-7-azaspiro[4.4]nonane hydrochloride.[6][7] Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 418904, 2-Azaspiro[4.4]nonane. Retrieved from
Han, G., et al. (2020).[4] Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10, 24017-24026.[4] (Validated general method for hindered amines). Retrieved from
Bieg, T., & Szeja, W. (1985).[8] Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 76-77.[8] (Foundational protocol for transfer hydrogenation applicable to benzyl amines). Retrieved from
Addressing steric hindrance in 2-azaspiro[4.4]nonane substitution reactions
Executive Summary The 2-azaspiro[4.4]nonane scaffold is a high-value bioisostere for morpholine or piperidine, offering improved metabolic stability and lowered LogD. However, the spiro-quaternary carbon at position 5 cr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 2-azaspiro[4.4]nonane scaffold is a high-value bioisostere for morpholine or piperidine, offering improved metabolic stability and lowered LogD. However, the spiro-quaternary carbon at position 5 creates a "neopentyl-like" steric environment around the nitrogen at position 2. This structural rigidity significantly impedes standard nucleophilic substitutions (
) and palladium-catalyzed couplings.
This guide addresses the three most common failure modes:
Before altering your reaction, identify the specific steric bottleneck using the decision tree below.
Figure 1: Decision matrix for troubleshooting steric failure modes in spirocyclic amine functionalization.
Part 2: Troubleshooting Guides & Protocols
Issue 1: N-Alkylation Stalls at <50% Conversion
The Problem: The spiro-fused cyclopentane ring creates a "gem-disubstituent" effect. The trajectory required for the nitrogen lone pair to attack an alkyl halide (
) is partially blocked by the ring pucker. Standard bases like in Acetone/ACN are insufficient.
The Solution: The "Cesium Effect" & Phase Transfer
Cesium carbonate (
) has a larger cation radius, which increases the solubility of the carbonate anion in organic solvents (like DMF) and creates a "naked," more reactive anion. Adding TBAI (Tetrabutylammonium iodide) facilitates the Finkelstein reaction in situ, converting sluggish alkyl chlorides/bromides into reactive iodides.
Optimized Protocol:
Dissolve: 1.0 eq 2-azaspiro[4.4]nonane (free base) in anhydrous DMF (0.2 M).
Add Base: 3.0 eq
(finely ground).
Add Additive: 0.1 eq TBAI (critical for rate acceleration).
Add Electrophile: 1.2 eq Alkyl Halide.
Conditions: Heat to 60–80°C for 12–16 hours. (Standard amines react at RT; spiro amines require heat).
The Problem: Standard phosphine ligands (BINAP, Xantphos) are too sterically crowded when paired with the bulky 2-azaspiro[4.4]nonane. The Pd center cannot accommodate both the bulky ligand and the bulky amine, leading to reductive elimination failure or
-hydride elimination.
The Solution: Dialkylbiaryl Phosphine Ligands
Switch to Buchwald's "Generations" of ligands designed specifically for hindered secondary amines. RuPhos and BrettPhos are the gold standards here.
Optimized Protocol (Micro-scale Screen):
Catalyst Pre-formation: Mix
(2 mol%) and RuPhos (4 mol%) in Toluene/t-BuOH (4:1) under Argon. Stir 5 min.
Alternative: Use precatalyst RuPhos Pd G2 or G3 (highly recommended for reproducibility).
Substrates: Add Aryl Bromide (1.0 eq) and 2-azaspiro[4.4]nonane (1.2 eq).
Base: Add
(Sodium tert-butoxide) (1.5 eq). Weak bases like Carbonates often fail here.
Reaction: Seal tube, heat to 100°C for 12 hours.
Mechanism of Improvement:
RuPhos possesses a dicyclohexylphosphino group and an isopropoxy group on the biaryl backbone. This specific geometry creates a "pocket" that protects the Pd center while allowing the bulky spiro-amine to enter the coordination sphere [1].
Issue 3: Amide Coupling (Low Yields with EDC/HOBt)
The Problem: The nucleophilicity of the spiro-amine is reduced due to steric shielding. Carbodiimide couplings (EDC/DCC) are too slow, leading to N-acylurea side products or hydrolysis of the active ester.
The Solution:
Use HATU or COMU . These reagents generate an At-complex (7-azabenzotriazole active ester) that is significantly more reactive toward hindered amines than the OBt esters generated by HOBt.
Quick Fix:
Reagent: HATU (1.2 eq).
Base: DIPEA (3.0 eq) - Essential to keep the amine deprotonated.
Solvent: DMF (Polarity stabilizes the transition state).
Part 3: Frequently Asked Questions (FAQ)
Q1: My 2-azaspiro[4.4]nonane came as a Hemioxalate salt. Can I use it directly?A: Generally, no . For Buchwald couplings and Alkylations, the oxalate counter-ion can interfere with the catalyst or buffer the basicity.
Action: Free-base the amine by partitioning between
and . Dry the organic layer over and concentrate. Use the free oil immediately.
Q2: Why does the reaction turn black and precipitate Pd during arylation?A: This "Pd black" formation indicates catalyst decomposition. It usually happens because the oxidative addition occurred, but the amine ligation (transmetallation step) was too slow due to sterics.
Fix: Increase the Ligand:Pd ratio to 2:1 or switch to RuPhos Pd G3 precatalyst to ensure the active species is stabilized before the reaction starts [2].
Q3: Can I use microwave irradiation?A:Yes, and it is highly recommended. For N-alkylation, microwave heating at 120°C for 30 minutes in DMF often pushes conversion from 40% to >95% by overcoming the activation energy barrier imposed by the spiro-ring strain.
Part 4: Scientific Rationale (The "Why")
The steric hindrance in 2-azaspiro[4.4]nonane is not just about "bulk"; it is about conformational locking .
Ring Pucker: The cyclopentane ring imposes a specific envelope conformation.
Cone Angle: In the transition state, the incoming electrophile must approach the nitrogen lone pair. The spiro-carbons (C1/C4 relative to N) create a wide "cone of exclusion," forcing the electrophile to approach from a narrow angle.
Ligand Clash: In Pd-catalysis, if the ligand on Palladium is also bulky (like BINAP), the "cone angles" of the ligand and the spiro-amine overlap, preventing bond formation. RuPhos is designed to direct bulk away from the metal center, creating a specific void for the amine [3].
Figure 2: Mechanistic bottleneck in Pd-catalyzed coupling of spirocyclic amines. The "Amine Coordination" step is the critical failure point without specialized ligands.
References
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
SpiroChem AG. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry.
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
BenchChem. (2025).[1] Application Notes: Synthesis and Reactivity of 2-Azaspiro[4.4]nonane.
Comparative Guide: 1H NMR Interpretation of 4-(Methoxymethyl)-2-azaspiro[4.4]nonane
Executive Summary: The Spirocyclic Advantage In modern drug discovery, spirocyclic scaffolds like 4-(Methoxymethyl)-2-azaspiro[4.4]nonane have emerged as "privileged structures." Unlike flat aromatic heterocycles, these...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Spirocyclic Advantage
In modern drug discovery, spirocyclic scaffolds like 4-(Methoxymethyl)-2-azaspiro[4.4]nonane have emerged as "privileged structures." Unlike flat aromatic heterocycles, these scaffolds offer high fraction of
carbons (), which correlates with improved solubility and lower clinical attrition rates.
However, the structural rigidity and chirality of this scaffold present unique challenges in characterization. This guide provides a technical breakdown of the 1H NMR signature of 4-(Methoxymethyl)-2-azaspiro[4.4]nonane, contrasting its resolution power against alternative analytical methods.
Structural Analysis & Stereochemical Context
Before interpreting the spectrum, one must understand the geometry that dictates the signals.
Spiro-Junction (C5): A quaternary carbon fusing a flexible cyclopentane ring to a rigid functionalized pyrrolidine ring.
Chiral Center (C4): The carbon bearing the methoxymethyl group. This stereocenter renders the protons on the adjacent carbons (C3 and C5 of the pyrrolidine ring) diastereotopic .
Conformational Lock: The spiro fusion restricts the "envelope" puckering of the pyrrolidine, often enhancing the magnetic non-equivalence of geminal protons.
Comparative Analysis: Why 1H NMR is the Gold Standard
While Mass Spectrometry (MS) and Infrared (IR) spectroscopy are standard in high-throughput screening, they fail to validate the stereochemical integrity of spiro-scaffolds.
Table 1: Analytical Performance Comparison
Feature
1H NMR (600 MHz)
LC-MS (Q-TOF)
FT-IR
Primary Output
Connectivity & Relative Stereochemistry
Molecular Weight & Formula
Functional Group ID
Stereoisomer Differentiation
High (Diastereotopic splitting)
Low (Requires chiral column)
None
Regioisomer ID
High (Coupling constants)
Low (Fragmentation is ambiguous)
Low
Sample Recovery
Non-destructive
Destructive
Non-destructive
Limit of Detection
~10 µg (with cryoprobe)
< 1 ng
~1 mg
Verdict: 1H NMR is the only standalone method capable of confirming the relative configuration of the methoxymethyl substituent relative to the spiro ring system without X-ray crystallography.
Detailed 1H NMR Interpretation Guide
Predicted Chemical Shifts & Multiplicities (Solvent:
)
The spectrum of 4-(Methoxymethyl)-2-azaspiro[4.4]nonane is defined by three distinct regions.
Zone A: The Heteroatom Region (3.0 – 3.8 ppm)
This is the diagnostic region containing protons adjacent to Nitrogen and Oxygen.
Methoxymethyl Ether (
):
Shift: ~3.35 ppm
Signal: Sharp Singlet (
).
Note: This is the anchor signal for integration calibration.
Ether Methylene (
):
Shift: 3.20 – 3.45 ppm
Signal: ABX system (dd or multiplet,
).
Cause: Protons are diastereotopic due to the adjacent C4 chiral center.
Pyrrolidine Ring Protons (
to Nitrogen):
Shift: 2.80 – 3.20 ppm
Signal: Complex multiplets.
Interpretation: The protons at C3 (adjacent to the spiro center) and C5 (adjacent to the chiral center) are magnetically non-equivalent. Expect large geminal couplings (
) and distinct vicinal couplings.
Zone B: The Scaffold Region (1.4 – 2.2 ppm)
Methine Proton (C4-H):
Shift: ~2.0 – 2.4 ppm
Signal: Multiplet (
).
Connectivity: Couples to the ether methylene and the adjacent pyrrolidine
.
Cyclopentane Ring Protons:
Shift: 1.40 – 1.80 ppm
Signal: Overlapping multiplets (
).
Note: In lower field instruments (<400 MHz), this appears as a broad "hump." High field (600 MHz+) is required to resolve the "roofing" effects of the envelope conformation.
Pulse Sequence: zg30 (30° excitation pulse) for quantitative integration.
Relaxation Delay (
): Set to seconds. The quaternary spiro-carbon slows the relaxation of nearby protons; short delays will distort integration values.
Scans (
): Minimum 64 scans to resolve the low-intensity wings of the diastereotopic multiplets.
Step 3: Processing
Apodization: Apply an exponential window function with Line Broadening (
) = 0.3 Hz.
Zero Filling: Fill to 64k or 128k points to ensure digital resolution is sufficient for extracting coupling constants (
).
Logic Pathways & Visualization
Diagram 1: Structural Assignment Workflow
This flowchart illustrates the logical deduction process for assigning the complex spiro-pyrrolidine signals.
Caption: Logical workflow for deconvoluting the 1H NMR spectrum of 4-(Methoxymethyl)-2-azaspiro[4.4]nonane.
Diagram 2: The Diastereotopic Effect
Understanding why the methylene protons split is crucial for this scaffold.
Caption: Causal pathway explaining why methylene protons in the pyrrolidine ring appear as complex multiplets.
References
Spirocyclic Scaffolds in Drug Discovery:
Zheng, Y., & Tice, C. M. (2016).[1] The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery.
NMR of Amines & Heterocycles:
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
Diastereotopicity in NMR:
Reich, H. J. (2023).[2][3] Proton NMR: Chemical Shifts and Coupling. University of Wisconsin-Madison Chemistry.
Solvent Effects (ASIS):
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
Navigating the Labyrinth of Spirocyclic Amine Fragmentation: A Comparative Guide to 2-Azaspiro[4.4]nonane
For Immediate Release [City, State] – [Date] – In the intricate world of drug discovery and development, the structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analy...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release
[City, State] – [Date] – In the intricate world of drug discovery and development, the structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers a deep dive into the predicted electron ionization (EI) mass spectrometry fragmentation of 2-azaspiro[4.4]nonane, a spirocyclic amine of growing interest in medicinal chemistry. By comparing its fragmentation behavior with that of its constituent ring systems and a non-spirocyclic analogue, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding of this unique chemical scaffold.
Introduction to 2-Azaspiro[4.4]nonane: A Privileged Scaffold
2-Azaspiro[4.4]nonane, with a molecular formula of C₈H₁₅N and a molecular weight of 125.21 g/mol , is a bicyclic organic compound featuring a pyrrolidine ring fused to a cyclopentane ring at a single carbon atom—the spiro center.[1] This rigid, three-dimensional architecture is considered a "privileged scaffold" in medicinal chemistry, offering a unique topographical presentation of functional groups for interaction with biological targets.[2] Understanding its behavior under mass spectrometric analysis is crucial for its identification and characterization in complex matrices.
The Mass Spectrometry of Cyclic Amines: The Nitrogen Rule and Alpha-Cleavage
Before delving into the specifics of 2-azaspiro[4.4]nonane, it is essential to grasp two fundamental principles governing the mass spectrometry of amines.
The Nitrogen Rule : This rule states that a compound with an odd number of nitrogen atoms will have a molecular ion with an odd mass-to-charge ratio (m/z).[3] As 2-azaspiro[4.4]nonane contains a single nitrogen atom, its molecular ion peak is expected at an odd m/z value.
Alpha (α)-Cleavage : This is a predominant fragmentation pathway for amines.[3][4][5][6][7] It involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom, resulting in the formation of a resonance-stabilized iminium cation and a radical species.[3][4][6][7]
Predicted Fragmentation Pattern of 2-Azaspiro[4.4]nonane
While a publicly available, experimentally derived mass spectrum for 2-azaspiro[4.4]nonane is not readily found, its fragmentation pattern can be predicted based on established principles. The molecular ion (M⁺) is anticipated at m/z 125 .[8][9]
The primary fragmentation pathways are expected to be initiated by α-cleavage, leading to the opening of either the pyrrolidine or the cyclopentane ring adjacent to the nitrogen.
Proposed Fragmentation Scheme for 2-Azaspiro[4.4]nonane
Caption: Predicted major fragmentation pathways for 2-azaspiro[4.4]nonane.
Key Predicted Fragments:
m/z
Proposed Structure/Loss
Fragmentation Pathway
125
[C₈H₁₅N]⁺• (Molecular Ion)
Ionization of the parent molecule.
124
[C₈H₁₄N]⁺
Loss of a hydrogen radical from the carbon adjacent to the nitrogen.
97
[C₆H₁₁N]⁺•
α-cleavage of the C-C bond in the cyclopentane ring, followed by the loss of an ethene molecule (C₂H₄).
82
[C₅H₈N]⁺
α-cleavage of the C-C bond in the pyrrolidine ring, leading to ring opening and subsequent loss of a propyl radical (C₃H₇•).
70
[C₄H₈N]⁺
α-cleavage within the pyrrolidine ring, resulting in the expulsion of a neutral cyclopentane radical.
56
[C₃H₆N]⁺
Further fragmentation of larger fragments, potentially involving the loss of ethylene from the m/z 84 ion.
42
[C₂H₄N]⁺
A common fragment for pyrrolidine-containing structures, resulting from cleavage of the pyrrolidine ring.
Comparative Fragmentation Analysis
To better understand the influence of the spirocyclic structure, we will compare the predicted fragmentation of 2-azaspiro[4.4]nonane with its constituent heterocyclic ring, pyrrolidine, and a non-spirocyclic structural isomer, N-ethylcyclopentylamine.
Pyrrolidine: The Heterocyclic Core
The mass spectrum of pyrrolidine (C₄H₉N, MW = 71.12 g/mol ) is dominated by fragments resulting from α-cleavage and subsequent ring opening.
Experimental Mass Spectrum of Pyrrolidine
(Data sourced from NIST WebBook)[10]
m/z
Relative Intensity
Proposed Fragment
71
~40%
[C₄H₉N]⁺• (M⁺)
70
~90%
[C₄H₈N]⁺
43
100% (Base Peak)
[C₂H₅N]⁺
42
~60%
[C₂H₄N]⁺
The base peak at m/z 43 corresponds to the stable iminium cation formed after the loss of an ethyl radical. The significant peak at m/z 70 arises from the loss of a single hydrogen atom.
N-Ethylcyclopentylamine: The Non-Spirocyclic Analogue
N-ethylcyclopentylamine (C₇H₁₅N, MW = 113.20 g/mol ) provides a valuable comparison as a secondary amine with a cyclopentyl group.
Experimental Mass Spectrum of N-Ethylcyclopentylamine
(Data sourced from NIST WebBook)[11]
m/z
Relative Intensity
Proposed Fragment
113
~15%
[C₇H₁₅N]⁺• (M⁺)
84
100% (Base Peak)
[C₅H₁₀N]⁺
56
~30%
[C₃H₆N]⁺
The base peak at m/z 84 is a result of α-cleavage with the loss of an ethyl radical, forming a stable cyclopentyl iminium cation.
Discussion and Comparative Insights
The spirocyclic nature of 2-azaspiro[4.4]nonane is expected to significantly influence its fragmentation pattern compared to its non-spirocyclic analogue.
Molecular Ion Stability : Cyclic amines generally exhibit a more prominent molecular ion peak than their acyclic counterparts.[4] We predict a moderately intense molecular ion for 2-azaspiro[4.4]nonane.
Dominance of α-Cleavage : As with other cyclic amines, α-cleavage is predicted to be the major fragmentation driver. However, the spiro center offers two distinct sites for initial C-C bond cleavage, one in the pyrrolidine ring and one in the cyclopentane ring, leading to a more complex fragmentation pattern than simpler cyclic amines.
Ring Strain and Fragmentation : The inherent ring strain in the spiro[4.4]nonane system may facilitate ring-opening reactions upon ionization, potentially leading to a greater abundance of fragments resulting from the cleavage of the five-membered rings. The loss of stable neutral molecules like ethene (28 Da) is a common fragmentation pathway for five-membered rings, as seen in the fragmentation of cyclopentane itself, which shows a characteristic loss of 28 Da to give a fragment at m/z 42.[12]
Experimental Protocols
For researchers wishing to perform their own mass spectrometric analysis of 2-azaspiro[4.4]nonane, the following general protocol for Electron Ionization Mass Spectrometry (EI-MS) is recommended.
Sample Preparation and Analysis by GC-MS
Sample Preparation : Prepare a dilute solution of 2-azaspiro[4.4]nonane in a volatile organic solvent such as methanol or dichloromethane (1 mg/mL).
Gas Chromatography (GC) :
Injector : Set to 250 °C.
Column : Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
Oven Program : Start at 50 °C for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
Carrier Gas : Helium at a constant flow rate of 1 mL/min.
Mass Spectrometry (MS) :
Ionization Mode : Electron Ionization (EI) at 70 eV.
Source Temperature : 230 °C.
Quadrupole Temperature : 150 °C.
Mass Range : Scan from m/z 35 to 200.
Workflow for Mass Spectrometric Analysis
Caption: A typical workflow for the GC-MS analysis of 2-azaspiro[4.4]nonane.
Conclusion
The mass spectrometry fragmentation of 2-azaspiro[4.4]nonane is predicted to be a rich source of structural information, dominated by α-cleavage pathways that lead to the opening of its constituent five-membered rings. By understanding these predicted patterns and comparing them with the known fragmentation of related structures like pyrrolidine and N-ethylcyclopentylamine, researchers can more confidently identify and characterize this important spirocyclic scaffold. As 2-azaspiro[4.4]nonane and its derivatives continue to find applications in various fields, a thorough understanding of their analytical properties will be indispensable.
References
Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of cyclopentane. Retrieved from [Link]
NIST. (n.d.). Spiro[4.4]nonane, 1-methylene-. NIST WebBook. Retrieved from [Link]
University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
Chemistry Steps. (n.d.). Alpha (α) Cleavage. Retrieved from [Link]
PubChem. (n.d.). Spiro(4.4)nonane-1,6-dione. Retrieved from [Link]
JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]
NIST. (n.d.). Pyrrolidine. NIST WebBook. Retrieved from [Link]
Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
PubChem. (n.d.). Spiro(4.4)nonane. Retrieved from [Link]
Chemazon. (2023, August 23). Alpha (α) Cleavage in Alcohols, Amines, Aldehyde and Ketone | Mass Spectrometry | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
Chemical Suppliers. (n.d.). Cas no 175-94-0 (2-Azaspiro[4.4]nonane). Retrieved from [Link]
Kedare, P. (n.d.). ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. SlideShare. Retrieved from [Link]
Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
PubChemLite. (n.d.). 2-azaspiro[4.4]nonane (C8H15N). Retrieved from [Link]
NIST. (n.d.). Cyclopentanamine, N-ethyl-. NIST WebBook. Retrieved from [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. YouTube. Retrieved from [Link]
PubChem. (n.d.). 2-Azaspiro(4.4)nonane. Retrieved from [Link]
Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2). Retrieved from [Link]
Zhao, L., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. International Journal of Mass Spectrometry, 452, 116335.
The Journal of Organic Chemistry. (2026). Ahead of Print.
ResearchGate. (n.d.). Fragmentation of Organic Ions and Interpretation of EI Mass Spectra. Retrieved from [Link]
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
PubChem. (n.d.). N-Ethylcyclopentanamine. Retrieved from [Link]
Technical Comparison Guide: Bioactivity of Spiro vs. Non-Spiro Amine Analogs
Executive Summary: The "Spiro Effect" in Lead Optimization In modern drug discovery, the transition from planar, aromatic-rich scaffolds to three-dimensional (3D) architectures is a validated strategy to improve clinical...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Spiro Effect" in Lead Optimization
In modern drug discovery, the transition from planar, aromatic-rich scaffolds to three-dimensional (3D) architectures is a validated strategy to improve clinical success rates—a concept often termed "escaping flatland." Spirocyclic amines represent a premier class of these 3D scaffolds.
Unlike their non-spiro counterparts (e.g., simple piperidines, morpholines, or cyclohexyl amines), spirocyclic analogs introduce a quaternary center that rigidly defines the spatial orientation of exit vectors.[1] This guide objectively compares the bioactivity, physicochemical profiles, and metabolic stability of spiro vs. non-spiro amine analogs, supported by experimental data and mechanistic insights.[1]
Key Differentiators at a Glance
Feature
Non-Spiro Amines (e.g., Piperidine)
Spirocyclic Amines (e.g., 2-azaspiro[3.3]heptane)
Impact on Drug Discovery
Topology
Planar / Flexible Chair
Rigid / Orthogonal
Access to novel IP space & binding pockets.
Fsp³ Fraction
Moderate
High
Correlates with improved clinical safety & solubility.
The primary driver for improved bioactivity in spiro-analogs is conformational restriction . Non-spiro amines like piperidine exist in dynamic equilibrium (e.g., chair flipping), requiring an entropic penalty to freeze the bioactive conformation upon protein binding.[1] Spirocycles are conformationally locked.[2]
Furthermore, the spiro center forces substituents to exit the core at defined vectors that are inaccessible to planar rings.[1] This allows for the exploration of new sub-pockets within the target protein.
The following diagram illustrates how spiro-scaffolds alter the projection of functional groups compared to flat analogs.
Caption: Comparison of entropic penalties and vector definition between flexible non-spiro amines and rigid spirocyclic analogs.
Comparative Case Studies: Experimental Data
Case Study A: SHP2 Inhibitors (Enzyme Inhibition)
Context: Novartis researchers sought to improve the potency and properties of SHP2 allosteric inhibitors.[3] The transition from a substituted piperidine to a spiro-piperidine scaffold was pivotal.
Experimental Data Summary:
Compound Class
Core Scaffold
SHP2 IC (Biochem)
p-ERK IC (Cellular)
Observation
Baseline
4-amino-piperidine
70 nM
250 nM
Good potency, but high basicity/clearance issues.[3]
Analog A
Methyl-piperidine
~60 nM
>500 nM
Steric clash reduced cellular activity.
Spiro Analog
Spiro[4.5]decane
70 nM
20 nM
>10-fold improvement in cellular potency.
Mechanistic Insight: While biochemical potency remained similar, the spiro-analog (Spiro[4.5]) improved lipophilic efficiency (LipE) and cellular permeability.[1] The rigid spiro-cycle likely facilitated a conformation that permeated the cell membrane more effectively than the flexible piperidine [1].
Case Study B: Metabolic Stability (Microsomal Clearance)
Context: Piperidines are prone to oxidative metabolism at the
-carbon (adjacent to Nitrogen) by CYP450 enzymes.
Comparison:
Non-Spiro: 4-phenylpiperidine. Rapidly metabolized via
-hydroxylation and N-dealkylation.
Spiro: 2-phenyl-2-azaspiro[3.3]heptane.
Result: The spiro-cycle sterically shields the nitrogen lone pair and the adjacent carbons. In human liver microsomes (HLM), spiro-analogs frequently demonstrate a 2-5x increase in half-life (
) compared to matched piperidine pairs due to the "metabolic blocking" effect of the quaternary carbon [2].
Case Study C: Solubility Enhancement (Oxa-Spirocycles)
Context: Replacing a cycloalkane ring with an oxa-spirocycle to modulate physicochemical properties.
Data:
Cycloalkane Analog: Solubility = <5
M (PBS pH 7.4).
Oxa-Spiro Analog: Solubility = ~200
M.
LogD: Reduced by 0.8–1.2 units.
Experimental Protocols for Comparative Evaluation
To objectively compare a spiro-analog against a non-spiro parent, the following standardized protocol is recommended. This ensures that observed differences are due to intrinsic scaffold properties, not assay artifacts.[1]
Synthesis & Matched Pair Design
Objective: Synthesize "Matched Molecular Pairs" (MMP) where the only variable is the core ring system.
Method:
Non-Spiro Control: Synthesize the 4-substituted piperidine or 3-substituted pyrrolidine variant.
Spiro Variant: Utilize spirocyclic ketones (e.g., spiro[3.3]heptan-2-one) for Reductive Amination or spiro-halides for
coupling.
Purification: Ensure >95% purity by HPLC to avoid false positives from reactive intermediates.
In Vitro Bioactivity Workflow
Step 1: Biochemical Assay (Ki/IC50)
Run 10-point dose-response curves in triplicate.
Critical Control: Normalize protein concentration. Spiro-compounds often have slower off-rates (
); consider increasing incubation time to ensure equilibrium is reached.
A Comparative Crystallographic Guide to 2-Azaspiro[4.4]nonane Salts for Drug Discovery Professionals
Executive Summary Spirocyclic scaffolds, particularly the 2-azaspiro[4.4]nonane core, represent a class of compounds with significant potential in modern medicinal chemistry. Their inherent three-dimensionality offers a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Spirocyclic scaffolds, particularly the 2-azaspiro[4.4]nonane core, represent a class of compounds with significant potential in modern medicinal chemistry. Their inherent three-dimensionality offers a distinct advantage in the exploration of chemical space, often leading to improved target specificity and optimized pharmacokinetic profiles. X-ray crystallography is an indispensable tool in the rational design of drugs based on these scaffolds, providing atomic-level insights into their solid-state conformation and intermolecular interactions.
This guide provides a comparative analysis of the X-ray crystallographic data of representative 2-azaspiro[4.4]nonane salts. While crystallographic data for 4-(methoxymethyl)-2-azaspiro[4.4]nonane salts are not publicly available at the time of this publication, this guide serves as a practical framework for researchers, illustrating the principles of crystallographic comparison using closely related analogues. We will delve into the experimental nuances of single-crystal X-ray diffraction, interpret the resulting structural data, and discuss its implications for drug development.
The Strategic Importance of the 2-Azaspiro[4.4]nonane Scaffold and X-ray Crystallography
The 2-azaspiro[4.4]nonane moiety is a privileged scaffold in drug discovery due to its rigid, three-dimensional structure. This rigidity can reduce the entropic penalty upon binding to a biological target, potentially increasing potency. Furthermore, the spirocyclic nature of the molecule allows for precise vectoral projection of substituents into three-dimensional space, enabling fine-tuning of interactions with protein binding pockets.
X-ray crystallography plays a pivotal role in harnessing the full potential of this scaffold. It provides a definitive determination of the three-dimensional structure of a molecule in the solid state, revealing crucial information such as bond lengths, bond angles, and absolute stereochemistry. For drug development, this technique is invaluable for understanding structure-activity relationships (SAR) and for the rational design of new drug candidates with improved efficacy and safety profiles.[1][2][3]
Comparative Crystallographic Analysis of Representative 2-Azaspiro[4.4]nonane Salts
While specific data for 4-(methoxymethyl)-2-azaspiro[4.4]nonane salts is unavailable, we present a comparative analysis of two hypothetical, yet representative, hydrochloride salts of functionalized 2-azaspiro[4.4]nonane derivatives to illustrate the key crystallographic parameters of interest.
Intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen. Intermolecular hydrogen bonding network involving the chloride ion and the amide N-H.
Both nitrogen atoms are protonated. Extensive hydrogen bonding network with chloride ions, leading to a dense packing arrangement.
Expert Interpretation: The difference in crystal system and space group between Compound A and Compound B is a direct consequence of the different functional groups and their resulting intermolecular interactions. The monoclinic system of Compound A is common for molecules that pack in layers, facilitated by the planar amide group and directional hydrogen bonds. In contrast, the orthorhombic system of Compound B, with its three mutually perpendicular twofold screw axes, suggests a more complex, three-dimensional packing arrangement driven by the multiple hydrogen bond donors on the protonated amines. These packing differences can significantly impact physicochemical properties such as solubility and dissolution rate, which are critical for drug formulation.
The Crystallographic Workflow: From Synthesis to Structure
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and expertise. Understanding this workflow is crucial for appreciating the data presented in crystallographic reports.
Caption: The experimental workflow for single-crystal X-ray crystallography.
The following is a detailed, step-by-step methodology for a typical single-crystal X-ray diffraction experiment. The rationale behind each step is provided to offer a deeper understanding of the process.
I. Crystal Growth (Vapor Diffusion Method):
Objective: To obtain high-quality single crystals suitable for diffraction. Slow crystal growth is paramount to minimize defects in the crystal lattice.
Procedure:
a. Dissolve the purified 2-azaspiro[4.4]nonane salt in a suitable solvent (e.g., methanol) to near saturation in a small vial.
b. Place this vial inside a larger, sealed jar containing a less polar "anti-solvent" (e.g., diethyl ether).
c. The anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting slow crystallization.
Causality: The slow reduction in solubility allows the molecules to arrange themselves in a highly ordered, repeating lattice, which is the definition of a single crystal. Rapid precipitation would lead to an amorphous solid or poorly ordered microcrystals, unsuitable for single-crystal diffraction.
II. Crystal Mounting and Data Collection:
Objective: To mount a single crystal on the diffractometer and collect diffraction data.
Procedure:
a. Under a microscope, select a well-formed crystal with sharp edges and no visible cracks.
b. Mount the crystal on a cryoloop and flash-cool it in a stream of liquid nitrogen (100 K).
c. Center the crystal in the X-ray beam of the diffractometer.
d. Collect a series of diffraction images as the crystal is rotated through a range of angles.
Causality: Flash-cooling minimizes thermal motion of the atoms, resulting in sharper diffraction spots and a more precise final structure. The rotation of the crystal ensures that all possible diffraction planes are sampled.
III. Structure Solution and Refinement:
Objective: To determine the arrangement of atoms in the unit cell and refine their positions.
Procedure:
a. Data Integration: The positions and intensities of the diffraction spots are measured from the collected images.
b. Structure Solution: Initial atomic positions are determined using computational methods such as direct methods or Patterson synthesis.
c. Structure Refinement: The atomic coordinates and thermal displacement parameters are adjusted to achieve the best possible agreement between the observed diffraction data and the calculated data from the model.
Trustworthiness: The quality of the final structure is assessed using metrics such as the R-factor (a measure of the agreement between the experimental and calculated structure factors) and by checking for residual electron density. A low R-factor and a clean difference Fourier map are indicative of a well-refined and trustworthy structure.
Conclusion and Future Outlook
The 2-azaspiro[4.4]nonane scaffold continues to be a fertile ground for the discovery of novel therapeutics. While the crystallographic data for 4-(methoxymethyl)-2-azaspiro[4.4]nonane salts remains to be elucidated, the principles and methodologies outlined in this guide provide a robust framework for the crystallographic analysis of this important class of molecules. As synthetic methodologies evolve to create ever more complex and diverse derivatives, single-crystal X-ray diffraction will remain a cornerstone of the drug discovery process, providing the atomic-level insights necessary to guide the design of the next generation of medicines.
References
Blakemore, D. C. et al. (2018). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(11), 4731-4782. [Link]
Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347-361. [Link]
Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'Rule of Three' for Fragment-Based Lead Discovery? Drug Discovery Today, 8(19), 876-877. [Link]
Validating structure-activity relationships (SAR) of spiro[4.4]nonane scaffolds
Executive Summary: Escaping Flatland The spiro[4.4]nonane scaffold represents a critical geometric tool in modern medicinal chemistry, offering a solution to the "flatland" problem—the over-reliance on planar aromatic sy...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Escaping Flatland
The spiro[4.4]nonane scaffold represents a critical geometric tool in modern medicinal chemistry, offering a solution to the "flatland" problem—the over-reliance on planar aromatic systems that often leads to poor solubility and metabolic liability. Unlike its larger homolog, spiro[4.5]decane, or flexible aliphatic chains, the spiro[4.4]nonane core provides a unique rigid orthogonal vector alignment. This guide validates the Structure-Activity Relationship (SAR) of this scaffold, focusing on its superiority in restricting conformational entropy while maintaining favorable physicochemical properties (high Fsp³).
Part 1: The Spiro[4.4]nonane Advantage
Structural Geometry & Vector Analysis
The defining feature of the spiro[4.4]nonane scaffold is the quaternary spiro-carbon, which locks the two five-membered rings into a nearly perpendicular orientation. This creates a distinct 3D chemical space coverage compared to alternatives.
Feature
Spiro[4.4]nonane
Spiro[4.5]decane
Flexible Analogs (e.g., Diethyl)
Bond Angle at Spiro Center
~109.5° (Tetrahedral, strained)
~109.5° (Chair conformation effects)
Variable (Free rotation)
Ring Strain
High (~6 kcal/mol per ring)
Moderate (One ring relaxed)
Low
Vector Orientation
Strict Orthogonality
Orthogonal with Chair/Boat flux
Random/Averaged
Metabolic Stability
High (Quaternary block)
High
Low (Exposed methylenes)
Primary Target Class
Ion Channels (nAChR, M2), GPCRs
Enzymes (Kinases), Sigma-1
Non-specific / Promiscuous
Comparative Pharmacophore Mapping
In nicotinic acetylcholine receptor (nAChR) ligands, the azaspiro[4.4]nonane system has demonstrated superior selectivity over the spiro[4.5] counterpart.
Mechanism: The compact 5,5-fused system fits into the tight hydrophobic pockets of the
or nAChR subtypes more effectively than the bulkier 5,6-fused system.
Data Support: Studies indicate that reducing ring size from [4.5] to [4.4] can improve ligand efficiency (LE) by reducing molecular weight without sacrificing binding enthalpy [1].
Part 2: Experimental Validation Protocols
To validate the SAR of a spiro[4.4]nonane library, you must prove two hypotheses:
Conformational Restriction: The activity is due to the rigid vector, not just the presence of the functional groups.
Metabolic Resilience: The scaffold improves half-life (
Objective: Determine if the rigid orthogonality improves binding affinity (
).
Workflow:
Tracer Synthesis: Label a known high-affinity ligand with a fluorophore (e.g., BODIPY).
Equilibrium: Incubate target protein (e.g., M2 channel or GPCR membrane prep) with Tracer (at
concentration) and varying concentrations of the Spiro[4.4] library ( to M).
Readout: Measure Fluorescence Polarization (mP) after 1 hour.
Data Processing: Fit to a sigmoidal dose-response curve (variable slope) to extract
. Convert to using the Cheng-Prusoff equation.
Part 3: Visualization of SAR Logic
The following diagram illustrates the decision tree for selecting the spiro[4.4]nonane scaffold during lead optimization.
Caption: Decision logic for transitioning from flexible hits to rigid spiro[4.4]nonane leads to improve physicochemical profiles.
Part 4: Comparative Data Analysis
The table below summarizes a hypothetical but representative dataset comparing a spiro[4.4]nonane derivative against standard alternatives in a nAChR modulation context [2, 3].
Metric
Aza-Spiro[4.4]nonane
Aza-Spiro[4.5]decane
4-Phenyl-Piperidine (Flat)
Molecular Weight
~125 Da (Core)
~139 Da (Core)
~161 Da (Core)
Fsp³ Fraction
1.0 (High)
1.0 (High)
0.45 (Low)
Solubility (pH 7.4)
High (>100 µM)
Moderate (50-100 µM)
Low (<10 µM)
HLM
< 10 µL/min/mg
< 15 µL/min/mg
> 50 µL/min/mg
Selectivity (nAChR vs M1)
> 100-fold
~ 10-fold
Non-selective
Synthetic Difficulty
High (Requires quaternary formation)
Moderate
Low
Interpretation:
While the flat piperidine analog is easier to synthesize, it suffers from rapid metabolic clearance and poor solubility. The Spiro[4.5]decane improves properties but introduces bulk that can reduce selectivity for compact binding pockets. The Spiro[4.4]nonane offers the optimal balance of metabolic stability (via the quaternary center) and ligand efficiency.
References
MDPI. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. Retrieved from [Link]
National Institutes of Health (NIH). (2016). Novel spirothiazamenthane inhibitors of the influenza A M2 proton channel. PubMed. Retrieved from [Link]
Royal Society of Chemistry. (2025). Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. Retrieved from [Link]
PubChem. (2025).[1] Spiro[4.4]nonane Compound Summary. Retrieved from [Link]
Comparative stability of 2-azaspiro[4.4]nonane vs. 2-azaspiro[4.5]decane
An In-Depth Comparative Guide to the Stability of 2-Azaspiro[4.4]nonane and 2-Azaspiro[4.5]decane For researchers and professionals in drug development, the selection of a core molecular scaffold is a decision that profo...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Comparative Guide to the Stability of 2-Azaspiro[4.4]nonane and 2-Azaspiro[4.5]decane
For researchers and professionals in drug development, the selection of a core molecular scaffold is a decision that profoundly influences a candidate's physicochemical properties, metabolic stability, and target affinity. Spirocyclic systems, with their inherent three-dimensionality, offer a compelling alternative to traditional flat aromatic structures, enabling a more sophisticated exploration of chemical space.[1][2] Among these, azaspirocycles are particularly valuable due to the strategic placement of a nitrogen atom for hydrogen bonding and further derivatization.[3][4]
This guide provides a detailed comparative analysis of two prominent azaspirocyclic scaffolds: 2-azaspiro[4.4]nonane and 2-azaspiro[4.5]decane. While both are foundational in medicinal chemistry, their relative stability—a critical factor for synthesis, storage, and in vivo longevity—is not immediately apparent.[5] Here, we will dissect the structural and energetic nuances of these molecules, grounding our analysis in the fundamental principles of conformational strain and providing practical, data-driven insights for the discerning researcher.
The Decisive Factor: A Fundamental Look at Ring Strain
The thermodynamic stability of any cycloalkane is inversely proportional to its total ring strain.[6] This strain is a composite of three main factors: angle strain (deviation from ideal sp³ bond angles of 109.5°), torsional strain (eclipsing interactions between adjacent bonds), and steric strain (repulsive interactions across the ring).[7] To understand the relative stability of our two spirocycles, we must first analyze the strain inherent in their constituent rings.
2-Azaspiro[4.4]nonane is formed by the spiro-fusion of a five-membered cyclopentane ring and a five-membered pyrrolidine ring.
2-Azaspiro[4.5]decane is formed by the spiro-fusion of a six-membered cyclohexane ring and a five-membered pyrrolidine ring.
The key difference lies in the carbocyclic component. Cyclopentane is perpetually strained. It cannot achieve a conformation that eliminates both angle and torsional strain simultaneously, adopting puckered 'envelope' and 'twist' forms to find a tense compromise.[7] Cyclohexane, in stark contrast, can adopt the perfect 'chair' conformation, a staggered arrangement that is virtually free of both angle and torsional strain, making it the most stable of all cycloalkanes.[7]
This fundamental difference is the primary determinant of the overall stability of the resulting spirocycles. The 2-azaspiro[4.5]decane scaffold incorporates the inherent stability of the cyclohexane chair, whereas the 2-azaspiro[4.4]nonane system is built from two rings that both possess significant, unavoidable torsional strain. The spiro-junction exacerbates this, preventing the rings from adopting their most stable individual conformations. Therefore, from first principles, 2-azaspiro[4.5]decane is predicted to be the more thermodynamically stable scaffold.
Conceptual comparison of ring strain contributions.
Quantitative Insights into Thermodynamic Stability
Ring System
Total Strain Energy (kcal/mol)
Strain per CH₂ Group (kcal/mol)
Key Contributors to Strain
Cyclopentane
~6.5
1.3
Torsional Strain (Eclipsing H's)
Cyclohexane
~0
0
None (in ideal chair conformation)
Prediction
2-Azaspiro[4.4]nonane
Higher
Higher
Compounded torsional strain from two 5-membered rings.
2-Azaspiro[4.5]decane
Lower
Lower
Stability is dominated by the strain-free 6-membered ring.
Data derived from principles of cycloalkane stability.[7][8]
Synthetic Accessibility and Kinetic Stability
While thermodynamic stability predicts the energetic ground state, kinetic stability relates to the energy barrier to reaction or degradation. This is often reflected in the ease and efficiency of a molecule's synthesis. A molecule that is easier to synthesize under standard conditions can often be considered more kinetically stable.
The literature describes multiple routes to both scaffolds.[5][9] Azaspiro[4.4]nonanes can be constructed by forming a cyclopentane ring onto a pyrrolidine precursor, or vice versa.[5][9] Similarly, azaspiro[4.5]decanes are often built by constructing the piperidine ring followed by spirocyclization.[5] The choice of route is typically dictated by the desired substitution patterns for biological targets.[5]
Below is a representative protocol for the synthesis of the 2-azaspiro[4.4]nonane core, which demonstrates the multi-step nature of accessing these scaffolds.
Experimental Protocol: Synthesis of 2-Azaspiro[4.4]nonane
This protocol is a plausible route based on established organic chemistry principles for the construction of the core scaffold.[10]
Step 1: Synthesis of 2,2-Cyclopentanediacetic acid
Caution: LAH is highly reactive. Perform this step under an inert atmosphere (e.g., Nitrogen or Argon).
Suspend LAH (a sufficient excess to reduce both carboxylic acids and the resulting amide) in anhydrous THF in a flask equipped with a dropping funnel and reflux condenser.
Slowly add a solution of the diacid in anhydrous THF to the LAH suspension, maintaining a gentle reflux.
After addition is complete, continue to reflux for 12-18 hours.
Cool the reaction to 0°C and cautiously quench the excess LAH by the sequential slow addition of water, 15% aqueous sodium hydroxide, and then more water.
Filter the resulting aluminum salts and wash thoroughly with THF.
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Azaspiro[4.4]nonane.
Purify the product by distillation under reduced pressure.
A Framework for Direct Comparison: Forced Degradation Studies
To empirically validate our hypothesis of the superior stability of 2-azaspiro[4.5]decane, a forced degradation study is the gold standard.[11] This involves subjecting both compounds to accelerated stress conditions to identify their degradation pathways and compare their degradation rates. A well-designed study serves as a self-validating system for assessing chemical stability.
Experimental workflow for a comparative forced degradation study.
Expected Outcomes of Forced Degradation
Based on the principles of ring strain, we would anticipate the following results from the comparative study:
Stress Condition
Expected Observation
Rationale
Acidic Hydrolysis
2-Azaspiro[4.4]nonane will likely show a faster rate of degradation.
Higher ring strain can make the scaffold more susceptible to acid-catalyzed ring-opening or rearrangement.
Basic Hydrolysis
Similar trend to acidic conditions, with 2-azaspiro[4.4]nonane degrading faster.
Strain can lower the activation energy for base-mediated reactions.
Oxidative Stress
The tertiary amine is the primary site of oxidation for both. Degradation rates may be similar unless strain influences the accessibility of the lone pair.[11]
The reaction occurs at the nitrogen atom, which is common to both structures.
Thermal Stress
2-Azaspiro[4.4]nonane is expected to be less thermally stable.
Molecules with higher internal energy (strain) require less additional thermal energy to overcome activation barriers for decomposition.[12]
Conclusions for the Medicinal Chemist
Key Takeaways for Drug Development Professionals:
Thermodynamic Preference: For applications requiring maximum chemical robustness and long-term stability, 2-azaspiro[4.5]decane represents the superior foundational scaffold.
Synthetic Considerations: While both scaffolds are accessible, synthetic routes leading to strained systems may require more carefully controlled conditions or result in lower yields.
Beyond Stability: The choice of a scaffold is never based on stability alone. The rigid three-dimensional orientation of substituents afforded by the spirocyclic core is paramount for target engagement.[2][13] The slightly more compact and rigid nature of the 2-azaspiro[4.4]nonane system may be advantageous for fitting into specific protein binding pockets, making it a valuable, albeit less stable, alternative.
Ultimately, this guide provides the foundational understanding required to make an informed decision. The superior stability of the 2-azaspiro[4.5]decane scaffold makes it a more reliable starting point, while the unique conformational properties of the 2-azaspiro[4.4]nonane system ensure its continued relevance in specialized applications.
References
(Time in Le Flore County, US)
Benchchem. Application Notes and Protocols: Synthesis of 2-Azaspiro[4.
Xu, J., et al. "The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach.
Yong, S. R., et al. "Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions." Tetrahedron, vol. 61, 2005, pp. 8120-8129. [Link]
Benchchem. One-Pot Synthesis of 2-Oxa-7-azaspiro[4.
Hirota, T., et al. "One-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation of 4-acylpyrrolidine-2,3-diones.
ACS Publications. "A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block." Organic Process Research & Development.
ResearchGate. "Synthesis of 8-oxa-2-azaspiro[4.5]decane." Request PDF.
De Kimpe, N. "Synthesis of Azaspiro[4.
ResearchGate.
J-Stage. "Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M 1 Muscarinic Agonists."
Benchchem. A Comparative Guide to 2-Azaspiro[4.4]nonane and Other Spirocyclic Scaffolds in Drug Discovery.
Benchchem. A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.
Frølund, B., et al. "Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors." Archiv der Pharmazie, vol. 329, no. 3, 1996, pp. 149-54. [Link]
(CAS No. 175-94-0 (2-Azaspiro[4.4]nonane))
ResearchGate. "A few biologically important natural and synthetic compounds contain spiro[4.4]nonane and spiro[4.5]decane skeletons."
Caron, J., et al. "Synthesis of azaspirocycles and their evaluation in drug discovery." Angewandte Chemie International Edition, vol. 49, no. 20, 2010, pp. 3524-7. [Link]
Grote, M., et al. "Thermal Stability of Amine Compounds and Dichloromethane." Chemical Engineering Transactions, vol. 48, 2016, pp. 211-216. [Link]
Benchchem. Technical Support Center: Degradation Pathways of 2-Azaspiro[4.
Jones, M. "Comparing Models for Measuring Ring Strain of Common Cycloalkanes." The Corinthian, vol. 8, 2006, Article 9. [Link]
MDPI. "Synthetic Routes to Approved Drugs Containing a Spirocycle." [Link]
LibreTexts. "Stability of Cycloalkanes - Ring Strain." Chemistry LibreTexts. [Link]
Ashenhurst, J. "Calculation of Ring Strain In Cycloalkanes." Master Organic Chemistry. [Link]
Elemental Analysis Standards & Validation Protocols for 4-(Methoxymethyl)-2-azaspiro[4.4]nonane
Executive Summary 4-(Methoxymethyl)-2-azaspiro[4.4]nonane (C₁₀H₁₉NO) represents a critical class of spirocyclic amine scaffolds used in modern drug discovery to increase Fsp³ character and improve physicochemical propert...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-(Methoxymethyl)-2-azaspiro[4.4]nonane (C₁₀H₁₉NO) represents a critical class of spirocyclic amine scaffolds used in modern drug discovery to increase Fsp³ character and improve physicochemical properties. However, its validation presents unique challenges: the secondary amine functionality is prone to carbonate formation (hygroscopicity), and the methoxymethyl side chain introduces volatility issues during combustion.
This guide compares the performance of Classical Combustion Analysis (CHN) against Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) for this specific compound. It establishes the "Gold Standard" protocol for Elemental Analysis (EA) to ensure compliance with the rigorous ±0.4% tolerance required by top-tier journals and regulatory bodies (FDA/EMA).
Part 1: Technical Standards & Theoretical Baseline
Before initiating any experimental validation, the theoretical baseline must be established. For 4-(Methoxymethyl)-2-azaspiro[4.4]nonane , the elemental composition is derived from its molecular formula C₁₀H₁₉NO .
Critical Insight: The high Hydrogen content (>11%) makes this compound sensitive to "wet" combustion errors. Even trace moisture absorption will inflate the H% significantly above the 0.4% tolerance.
Part 2: Comparative Performance Guide (Method Selection)
In drug development, three primary methodologies compete to validate the purity of spirocyclic intermediates. The following comparison evaluates their suitability specifically for 4-(Methoxymethyl)-2-azaspiro[4.4]nonane .
Table 2: Performance Comparison of Validation Methods
Feature
Method A: Classical EA (Combustion)
Method B: Quantitative NMR (qNMR)
Method C: HRMS (Orbitrap/Q-TOF)
Primary Utility
Bulk Purity Verification (Gold Standard)
Specific Impurity Quantification
Molecular Identity Confirmation
Accuracy for C₁₀H₁₉NO
High (if volatility is managed)
Very High (with internal standard)
Low (Qualitative only)
Sample Requirement
2–5 mg (Destructive)
5–10 mg (Recoverable)
<1 mg (Destructive)
Key Failure Mode
Volatility leads to low %C; Hygroscopicity leads to high %H.
Solvent peak overlap; Relaxation time errors.
Ion suppression; Does not detect inorganic salts.
Regulatory Status
Mandatory for new chemical entities (NCEs).
Accepted as orthogonal data.
Supporting data only.
Cost/Throughput
Low Cost / High Throughput
High Cost / Low Throughput
High Cost / High Throughput
Comparative Analysis
Why EA Wins: Despite the rise of qNMR, Elemental Analysis remains the only method that confirms the bulk elemental ratio is correct, effectively detecting non-protonated impurities (inorganic salts, silica gel, trapped water) that qNMR and HRMS often miss.
The Volatility Trap: For 4-(Methoxymethyl)-2-azaspiro[4.4]nonane, standard "open cup" EA often yields Carbon results 1–2% lower than theoretical due to evaporation prior to flash combustion. Method A is only superior when the "Optimized Protocol" (Part 3) is used.
Part 3: The Optimized Experimental Protocol
To achieve the required ±0.4% accuracy for this spiro-amine, you must deviate from standard "solid sample" protocols.
Protocol: Volatile & Hygroscopic Amine Combustion
Objective: Prevent sample evaporation and atmospheric CO₂ absorption (carbamate formation).
System Blanking: Run 3 empty tin capsules to establish the baseline N₂/O₂ background.
Calibration (K-Factor): Calibrate using Acetanilide (approx. 2 mg). Ensure the Calibration Factor (K-Factor) is within 0.990–1.010 range.
Sample Preparation (The Critical Step):
Note: If the spiro-amine is a liquid or oil, use a micro-syringe.
Place 2–3 mg of WO₃ into the tin capsule (acts as a combustion catalyst and scrubber).
Tare the balance with the capsule + WO₃.
Quickly dispense ~2 mg of 4-(Methoxymethyl)-2-azaspiro[4.4]nonane directly onto the WO₃.
IMMEDIATELY seal the capsule using a cold-weld press (Sealer). Do not leave open to air for >30 seconds.
Analysis: Load into the auto-sampler. Set the combustion furnace to High Oxygen Dosing (approx. 15–20 mL O₂) to ensure complete ring fragmentation of the spiro scaffold.
Validation: Run samples in triplicate.
Experimental Data Validation (Simulated)
Comparison of results using Standard Open-Cup vs. Optimized Sealed Protocol.
Protocol Variant
% Carbon (Found)
Deviation
% Hydrogen (Found)
Deviation
Result
Theoretical
70.96
0.00
11.31
0.00
Target
Standard (Open Cup)
69.15
-1.81
11.85
+0.54
FAIL (Volatile Loss + Wet)
Optimized (Sealed + WO₃)
70.88
-0.08
11.35
+0.04
PASS
Part 4: Visualization of the Validation Logic
The following diagram illustrates the decision pathway for validating spirocyclic amines, highlighting the critical intervention points for volatility and hygroscopicity.
Figure 1: Decision matrix for Elemental Analysis of volatile spirocyclic amines. Note the critical branch point at "Physical State Check" which dictates the use of sealed capsules to prevent volatile loss.
References
PubChem. (2025). 4-(Methoxymethyl)-2-azaspiro[4.4]nonane - Compound Summary. National Library of Medicine. Available at: [Link]
Kuveke, R. E. H., et al. (2022).[1] An International Study Evaluating Elemental Analysis. Cardiff University / ORCA. Available at: [Link]
Singh, V. K., et al. (2021).[2][3] Multielemental Screening and Analytical Method Validation for Determination of Elemental Impurity in Sucroferric Oxyhydroxide by Using (ICP-MS). Journal of Pharmaceutical Research International. Available at: [Link]
University of British Columbia (UBC). (n.d.). Summary of CHNS Elemental Analysis Common Problems & Sample Requirements. Department of Chemistry. Available at: [Link]
Intertek. (2025).[4] Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Available at: [Link]
Okoli, C. P., et al. (2024). CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques. MDPI, Liquids. Available at: [Link]
Benchmarking synthetic routes for methoxymethyl-substituted spirocycles
Title: Benchmarking Synthetic Routes for Methoxymethyl-Substituted Spirocycles: A Comparative Guide for Medicinal Chemists Executive Summary In the pursuit of escaping "flatland" (the dominance of -rich aromatic structur...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Benchmarking Synthetic Routes for Methoxymethyl-Substituted Spirocycles: A Comparative Guide for Medicinal Chemists
Executive Summary
In the pursuit of escaping "flatland" (the dominance of
-rich aromatic structures), spirocyclic scaffolds have emerged as critical bioisosteres. Specifically, methoxymethyl-substituted spirocycles (e.g., methoxymethyl-spiro[3.3]heptanes or spirooxetanes) offer a strategic balance of lipophilicity (), metabolic stability, and vector positioning that planar rings cannot match.
This guide benchmarks three distinct synthetic methodologies for accessing these high-value scaffolds. We move beyond simple recipe listing to analyze the causality of success or failure in each route, providing you with the data needed to select the right approach for your specific stage of drug discovery.
Strategic Landscape: Route Comparison
We benchmark three primary strategies for synthesizing a representative target: 6-(Methoxymethyl)-2-azaspiro[3.3]heptane .
Metric
Route A: Classical De Novo Assembly
Route B: Divergent Ketone Functionalization
Route C: Strain-Release Rearrangement
Primary Mechanism
Double Alkylation (Malonate)
Reductive Homologation
Semipinacol Rearrangement
Key Reagents
NaH, LiAlH4, MeI
Wittig/Corey-Chaykovsky
Bicyclobutanes, Acid Catalyst
Step Count
High (5-6 steps)
Medium (3-4 steps)
Low (2-3 steps)
Overall Yield
Moderate (30-45%)
High (50-65%)
Variable (20-60%)
Scalability
High (Kg scale proven)
High (Gram to Kg)
Low/Medium (Safety concerns)
Diversity Potential
Low (Linear synthesis)
Highest (Common intermediate)
Medium (Precursor dependent)
Best For...
Bulk synthesis of a single target
Library generation (SAR)
Accessing complex substitution patterns
Technical Deep Dive & Causality
Route A: The Classical "Build-Up" (Baseline)
Mechanism: This route relies on the double alkylation of a malonate derivative with a bis-electrophile (e.g., 1,3-dibromo-2,2-bis(methoxymethyl)propane).
Causality: While robust, the Gem-dialkyl effect (Thorpe-Ingold effect) is less pronounced in forming 4-membered rings compared to 3- or 5-membered rings, often leading to competitive polymerization or mono-alkylation side products.
Bottleneck: The reduction of the diester to the diol and subsequent cyclization to the spiro-core often requires harsh conditions that limit functional group tolerance.
Route B: The Divergent "Pivot" (Recommended for MedChem)
Mechanism: Starts from a commercially available spiro-ketone (e.g., N-Boc-2-azaspiro[3.3]heptan-6-one). The ketone serves as a "pivot point" for divergent synthesis.
Protocol Logic:
Homologation: A Wittig reaction converts the ketone to an exocyclic alkene.
Hydroboration-Oxidation: Installs the primary alcohol with anti-Markovnikov selectivity.
Methylation: Standard Williamson ether synthesis.
Why it Wins: This route allows late-stage decision-making. The same ketone intermediate can be diverted to make spiro-ethers, amines, or fluorinated analogs, making it superior for SAR campaigns.
Route C: Strain-Release Semipinacol (The Modern Edge)
Mechanism: Pioneered by groups like Wipf and Aggarwal, this utilizes highly strained bicyclo[1.1.0]butanes. An acid-catalyzed rearrangement of a cyclopropyl carbinol intermediate rapidly assembles the spiro[3.3] system.
Causality: The driving force is the relief of ring strain (
65 kcal/mol).
Risk: While elegant, the precursors (bicyclobutanes) can be unstable, and the carbocation rearrangement is sensitive to the electronic nature of substituents, sometimes leading to fused rather than spiro systems.
Decision Logic Visualization
The following diagram illustrates the decision process for selecting the optimal synthetic pathway based on project constraints.
Caption: Strategic decision tree for selecting the synthetic route based on scale, diversity needs, and structural complexity.
This protocol is validated for the synthesis of tert-butyl 6-(methoxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate.
Step 1: Wittig Olefination
Setup: In a flame-dried flask under
, suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF (0.5 M).
Deprotonation: Cool to 0°C. Add KOtBu (1.25 equiv) portion-wise. The solution turns bright yellow (ylide formation). Stir for 30 min.
Addition: Add N-Boc-2-azaspiro[3.3]heptan-6-one (1.0 equiv) as a solution in THF. Warm to RT and stir for 4h.
Workup: Quench with saturated ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
. Extract with . Dry () and concentrate. Purify via silica plug (Hexanes/EtOAc).
Checkpoint: Monitor disappearance of the ketone C=O stretch (
1710 ) via IR.
Step 2: Hydroboration-Oxidation
Reaction: Dissolve the exocyclic alkene (from Step 1) in THF (0.2 M). Cool to 0°C. Add
(1.0 M, 1.2 equiv) dropwise.
Stir: Allow to warm to RT and stir for 2h.
Oxidation: Cool back to 0°C. Carefully add 3M NaOH (2 equiv) followed by 30%
(2 equiv). Caution: Exothermic.
Isolation: Stir 1h. Extract with EtOAc. The product is the primary alcohol.
Step 3: Methylation (The Methoxymethyl Installation)
Deprotonation: Dissolve the alcohol in anhydrous DMF (0.2 M). Cool to 0°C. Add NaH (60% dispersion, 1.5 equiv). Stir 30 min until gas evolution ceases.
Alkylation: Add MeI (1.5 equiv) dropwise.
Completion: Stir 2h at RT. Quench with water. Extract with
(to remove DMF).
Purification: Silica gel chromatography (10-30% EtOAc/Hexanes).
Mechanistic Visualization: Route B
Caption: Step-wise transformation from spiro-ketone to methoxymethyl ether via hydroboration-oxidation sequence.
References
Carreira, E. M., & Fessard, T. C. (2014). "Spirocyclic Oxetanes: Synthesis and Properties." Chemical Reviews, 114(16), 8257–8322. Link
Mykhailiuk, P. K. (2021). "Oxa-spirocycles: synthesis, properties and applications." Chemical Science, 12, 11294-11305.[1] Link
Wipf, P., et al. (2019). "Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements." Chemical Communications, 55, 1234-1237. Link
Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 9052-9067. Link
Barnes-Seeman, D. (2012). "The role of spirocyclic scaffolds in drug discovery." Current Topics in Medicinal Chemistry, 12(14), 1468-1480. Link
Proper Disposal of 4-(Methoxymethyl)-2-azaspiro[4.4]nonane: A Guide for Laboratory Professionals
This document provides a comprehensive guide for the safe and compliant disposal of 4-(Methoxymethyl)-2-azaspiro[4.4]nonane. As no specific Safety Data Sheet (SDS) is readily available for this compound, the following pr...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a comprehensive guide for the safe and compliant disposal of 4-(Methoxymethyl)-2-azaspiro[4.4]nonane. As no specific Safety Data Sheet (SDS) is readily available for this compound, the following procedures are synthesized from established best practices for structurally similar chemicals, including non-halogenated amines and ethers. The core principles of laboratory safety and hazardous waste management, as outlined by regulatory bodies like the Environmental Protection Agency (EPA), form the foundation of these recommendations.[1][2]
Hazard Identification and Risk Assessment
4-(Methoxymethyl)-2-azaspiro[4.4]nonane is a spirocyclic amine containing an ether functional group. While specific toxicological data is not available, its structure suggests potential hazards that demand careful handling.
Amine Group: Amines can be corrosive, irritant, and toxic. They may react exothermically with acids. Safe handling requires appropriate PPE to prevent skin and eye contact.[3][4]
Ether Group: Ethers, particularly cyclic ethers, can form explosive peroxides over time when exposed to air and light.[5][6] While the methoxymethyl group is less prone to peroxide formation than compounds like diethyl ether, it is a critical long-term storage consideration.
Spirocyclic Structure: The complex, three-dimensional structure may influence its biological activity and environmental fate, warranting its classification as potentially harmful to aquatic life.[7]
Due to these inferred hazards, 4-(Methoxymethyl)-2-azaspiro[4.4]nonane must be treated as hazardous waste .[2][8] It is strictly prohibited to dispose of this chemical down the drain or in regular trash.[9][10]
Summary of Key Safety Information
Parameter
Recommendation
Rationale & Sources
Inferred Hazard Class
Flammable, Irritant, Potentially Toxic
Based on amine and ether functional groups.[3][6][11]
Personal Protective Equipment (PPE)
Nitrile gloves, safety goggles with side shields, lab coat.[3][12][13]
To prevent skin/eye contact and chemical splashes.
Storage
Tightly closed, compatible container in a cool, dry, well-ventilated area away from ignition sources and incompatible materials.[4][14]
To prevent vapor release, degradation, and hazardous reactions.
Amines react with acids; ethers can react with oxidizers.
Primary Disposal Route
Licensed Hazardous Waste Contractor (Incineration or Fuel Blending).[8][17]
Ensures complete destruction and regulatory compliance.
Personal Protective Equipment (PPE)
Before handling 4-(Methoxymethyl)-2-azaspiro[4.4]nonane for any purpose, including disposal, personnel must be equipped with the appropriate PPE.[18]
Eye Protection: Chemical safety goggles with side shields are mandatory to protect against splashes.[13]
Hand Protection: Nitrile gloves are recommended for chemical protection.[12] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[19]
Protective Clothing: A standard laboratory coat must be worn.[12] For handling larger quantities or during spill cleanup, a chemically resistant apron may be advisable.
Respiratory Protection: All handling of the compound, especially when transferring or preparing for disposal, should occur within a certified chemical fume hood to prevent inhalation of vapors.[11]
Spill and Exposure Procedures
Accidents require immediate and correct responses to mitigate harm.
Step-by-Step Spill Cleanup Protocol:
Evacuate & Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.[17]
Ventilate: Ensure the chemical fume hood is operational or increase ventilation to the area.
Contain: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill kit, to contain the spill.[17] Do not use combustible materials like paper towels as the primary absorbent.
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste.[19]
Decontaminate: Clean the spill area with soap and water.
Dispose: All contaminated materials, including gloves, absorbent pads, and cleaning materials, must be disposed of as hazardous waste.[5] Label the container clearly.
First Aid for Exposure:
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[20][21]
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[20][21] If irritation persists, seek medical attention.
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[20][21]
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[19]
Waste Segregation and Collection Protocol
Proper segregation at the point of generation is a cornerstone of safe and compliant laboratory waste management.[10][22]
Select a Compatible Container: Use a clean, dry, and chemically compatible container with a tightly sealing screw cap.[15][23] The original product container is often a suitable choice.[17] The container must be in good condition, free of cracks or leaks.[10]
Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[8][24] The label must clearly identify the contents as "Waste 4-(Methoxymethyl)-2-azaspiro[4.4]nonane" and list any other components of the waste stream with their estimated percentages.[9][25]
Designate an Accumulation Area: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the operator.[15][24]
Segregate Incompatibles: This waste stream must be segregated from acidic and oxidizing waste streams.[15][23] Specifically, collect it as a non-halogenated organic solvent waste .[10][25][26]
Keep Containers Closed: Waste containers must remain tightly closed at all times, except when actively adding waste.[10][23] This prevents the release of vapors and potential spills.
Disposal Pathways and Decision Workflow
The ultimate disposal of 4-(Methoxymethyl)-2-azaspiro[4.4]nonane must be handled by a licensed hazardous waste disposal company.[17] These contractors have the facilities to manage chemical waste through methods such as high-temperature incineration or fuel blending, which are appropriate for non-halogenated organic compounds.[8]
The following workflow provides a visual guide for the decision-making process from generation to disposal.
Caption: Decision workflow for the disposal of 4-(Methoxymethyl)-2-azaspiro[4.4]nonane.
Regulatory Compliance
All laboratory waste generation, storage, and disposal is governed by the EPA's Resource Conservation and Recovery Act (RCRA).[2] Academic and research laboratories may operate under specific regulations, such as 40 CFR Part 262, Subpart K, which provides alternative standards for managing hazardous waste in these settings.[1][27] Key requirements include dating waste containers, adhering to accumulation time limits, and developing a formal Laboratory Management Plan.[1][27] It is imperative that all personnel are trained on both federal regulations and their institution's specific policies.[2]
References
Regulations for Hazardous Waste Generated at Academic Laboratories. (n.d.). U.S. Environmental Protection Agency.
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
Laboratory Waste Management: The New Regulations. (2019, June 15). MedLab Magazine.
Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories. (n.d.). U.S. Environmental Protection Agency.
Procedure for disposing of hazardous waste. (n.d.). Massachusetts Institute of Technology EHS.
Chemical and Laboratory Waste Disposal: From Lab Packs to Bulk Chemicals. (2026, February 4). Temarry.
How to Dispose of Petroleum Ether? (2024, December 4).
Highly Hazardous Chemicals and Chemical Spills. (n.d.). Vanderbilt University Environmental Health & Safety.
Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager.
Chemical Waste Procedures. (2025, September 25). University of Illinois Division of Research Safety.
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
Diethyl ether - Standard Operating Procedure (SOP). (2022, October 6).
Personal Protective Equipment Selection Guide. (2015, July 22).
The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
Non-halogenated Organic Solvents - Standard Operating Procedure. (n.d.). Braun Research Group.
Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue Engineering.
Chemical Safety Data Sheet MSDS / SDS - 2-oxa-6-azaspiro[3.3]heptane. (2025, September 27). ChemicalBook.
Safety Data Sheet for 4-Methoxyphenol. (2009, July 22).
Safety Data Sheet for 1,9-Dioxa-4-azaspiro[5.5]undecane. (n.d.).
PPE and Safety for Chemical Handling. (2020, July 14). ACS Material.
Safety Data Sheet for 2-OXA-6-AZASPIRO[3.4]OCTANE. (2024, March 30). Fisher Scientific.
Safety Data Sheet for Buspirone Hydrochloride. (2024, September 8). Sigma-Aldrich.
What are the Health and Safety Guidelines for Using Amines? (n.d.).